molecular formula C5H11NO3 B159712 (2S,3R)-3-Hydroxynorvaline CAS No. 10148-67-1

(2S,3R)-3-Hydroxynorvaline

Cat. No.: B159712
CAS No.: 10148-67-1
M. Wt: 133.15 g/mol
InChI Key: LGVJIYCMHMKTPB-DMTCNVIQSA-N
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Description

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic amino acid that belongs to the class of organic compounds known as alpha amino acids . This stereospecific compound acts as a microbial L-threonine analogue, making it a valuable tool in biochemical and cell biology research . Its primary research application lies in its ability to inhibit glycosylation processes; by incorporating into proteins in place of L-threonine, it disrupts the function of oligosaccharyltransferase, thereby preventing the proper attachment of carbohydrate groups to nascent proteins . This mechanism underpins its use in studying the synthesis and intracellular degradation of collagen in human fetal lung fibroblasts . Furthermore, this compound exhibits significant antiviral properties. Research has demonstrated that glycosylation inhibitors like 3-Hydroxynorvaline can block the expression of viral glycoproteins, such as those of Herpesvirus (HSV-1) and LAV/HTLV-III (HIV), by preventing the formation of mature viral envelopes and thus inhibiting endogenous fusion and viral spread . It is critical to note that this compound is toxic to mammalian cells and has been shown to be embryotoxic and teratogenic in model organisms, causing growth retardation and congenital defects in developing chicken and mouse embryos . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJIYCMHMKTPB-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449498
Record name (2S,3R)-3-HYDROXYNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10148-67-1
Record name (2S,3R)-3-HYDROXYNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2S,3R)-3-Hydroxynorvaline

Introduction

This compound is a non-proteinogenic amino acid, a synthetic compound that has garnered significant interest within the scientific community, particularly in the fields of immuno-oncology and medicinal chemistry.[1] Unlike the canonical amino acids that form the building blocks of proteins, this compound and its stereoisomers are not encoded by the standard genetic code. Its structural similarity to threonine allows it to function as a threonine analogue in certain biological contexts. This guide provides a comprehensive overview of the fundamental properties, synthesis, biological activities, and analytical methodologies pertaining to this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
IUPAC Name (2S,3R)-2-amino-3-hydroxypentanoic acid[2]
Synonyms This compound, (3R)-3-hydroxy-L-norvaline[2][3]
CAS Number 10148-67-1[2]
Molecular Formula C5H11NO3[1][2]
Molecular Weight 133.15 g/mol [1][2]
Canonical SMILES CCO)N">C@HO[2]
InChI Key LGVJIYCMHMKTPB-DMTCNVIQSA-N[2]
XLogP3 -2.4[2]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]
Exact Mass 133.07389321 Da[2]
Topological Polar Surface Area 83.6 Ų[2]

Stereochemistry and Biological Significance

The biological function of 3-hydroxynorvaline is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The specific (2S,3R) configuration is of particular interest due to its demonstrated biological activities.[1] The precise spatial arrangement of the amino, hydroxyl, and carboxyl groups dictates its interaction with biological targets such as enzymes and receptors.[1] For instance, different stereoisomers of 3-hydroxynorvaline exhibit varied interactions with threonyl-tRNA synthetase (ThrRS), a critical enzyme in protein synthesis.[1]

stereoisomers cluster_0 Threo Isomers cluster_1 Erythro Isomers This compound This compound (2R,3S)-3-Hydroxynorvaline (2R,3S)-3-Hydroxynorvaline This compound->(2R,3S)-3-Hydroxynorvaline Enantiomers (2S,3S)-3-Hydroxynorvaline (2S,3S)-3-Hydroxynorvaline This compound->(2S,3S)-3-Hydroxynorvaline Diastereomers (2R,3R)-3-Hydroxynorvaline (2R,3R)-3-Hydroxynorvaline (2R,3S)-3-Hydroxynorvaline->(2R,3R)-3-Hydroxynorvaline Diastereomers (2S,3S)-3-Hydroxynorvaline->(2R,3R)-3-Hydroxynorvaline Enantiomers

Caption: Stereoisomers of 3-Hydroxynorvaline.

Synthesis and Manufacturing

The synthesis of this compound with high stereoselectivity is a key challenge. Various synthetic strategies have been developed to achieve the desired stereochemistry.

Synthetic Approaches

Several methods have been explored for the stereoselective synthesis of this compound and related α-hydroxy-β-amino acids:

  • Combined Organo- and Biocatalytic Cascades: This approach leverages the synergy between organocatalysis and biocatalysis in one-pot reactions to achieve high stereoselectivity.[1]

  • Three-Component Aldol Reaction: A one-pot, three-component reaction utilizing an organocatalyst to facilitate the initial aldol reaction between acetaldehyde and a glyoxylamide derivative has been reported.[1]

  • From Chiral Precursors: Stereocontrolled synthesis can be achieved starting from well-defined chiral molecules, such as Garner's aldehyde.[4] Another approach involves the directed manipulation of functional groups of D-glucose to synthesize related compounds like (2S,3R)-α-hydroxy-β-aminodecanoic acid.[5][6]

synthesis_workflow Starting_Materials Starting Materials (e.g., Acetaldehyde, Glyoxylamide) Aldol_Reaction Stereoselective Aldol Reaction Starting_Materials->Aldol_Reaction Organocatalyst Organocatalyst Organocatalyst->Aldol_Reaction Intermediate Chiral Intermediate Aldol_Reaction->Intermediate Further_Transformations Further Chemical Transformations Intermediate->Further_Transformations Final_Product This compound Further_Transformations->Final_Product

Caption: High-level synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound has emerged as a valuable tool in immuno-oncology, particularly in the design of cancer vaccines.

Role in Cancer Vaccines

It serves as a threonine substitute in the synthesis of MUC1 glycopeptide antigens.[1] MUC1 is a glycoprotein that is overexpressed and aberrantly glycosylated in many cancers, making it a target for immunotherapy. The incorporation of this compound into synthetic MUC1 glycopeptides enhances their immunogenicity.[1]

Mechanism of Enhanced Immunogenicity

The enhanced immune response is attributed to a subtle structural modification. The ethyl side chain of this compound, being one methylene group longer than the methyl side chain of threonine, strengthens CH/π interactions within the antigen-antibody complex.[1] This improved binding affinity to anti-MUC1 antibodies is believed to lead to a more robust immune response against MUC1-expressing cancer cells.[1] Pre-clinical studies in mice have demonstrated that vaccines containing these synthetic antigens can elicit specific anti-MUC1 IgG antibodies that cross-react with human breast cancer cells.[1]

mechanism_of_action MUC1_Antigen Synthetic MUC1 Antigen with this compound Binding Enhanced CH/π Interactions and Stronger Binding MUC1_Antigen->Binding Antibody Anti-MUC1 Antibody Antibody->Binding Immune_Response Robust Immune Response against Cancer Cells Binding->Immune_Response

Sources

An In-Depth Technical Guide to (2S,3R)-3-Hydroxynorvaline: From Stereoselective Synthesis to Applications in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2S,3R)-3-hydroxynorvaline, a non-proteinogenic amino acid of significant interest to researchers and drug development professionals. We will delve into its precise chemical structure and stereochemistry, explore the nuances of its stereoselective synthesis, and illuminate its pivotal role in the development of next-generation cancer vaccines. This document is intended to serve as a valuable resource, bridging fundamental chemical principles with practical applications in medicinal chemistry.

Molecular Architecture: Defining this compound

This compound is a fascinating molecule that, while structurally similar to the common amino acid threonine, possesses unique features that make it a valuable tool in chemical biology and drug design. A thorough understanding of its structure is paramount for appreciating its function.

Core Chemical Identity

Fundamentally, this compound is an alpha-amino acid, meaning it has a central carbon atom (the alpha-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain.[1][2] Its systematic IUPAC name is (2S,3R)-2-amino-3-hydroxypentanoic acid .[3]

PropertyValueSource
IUPAC Name (2S,3R)-2-amino-3-hydroxypentanoic acid[3]
CAS Number 10148-67-1[3]
Molecular Formula C₅H₁₁NO₃[3]
Molecular Weight 133.15 g/mol [3][4]
The Criticality of Stereochemistry

The designation "(2S,3R)" is not a mere formality; it defines the absolute three-dimensional arrangement of the atoms and is the key to the molecule's specific biological and chemical properties. 3-Hydroxynorvaline has two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3) of the side chain. This gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3S).

  • Enantiomers: The (2S,3R) and (2R,3S) isomers are a pair of non-superimposable mirror images of each other, known as enantiomers.[4]

  • Diastereomers: The relationship between (2S,3R) and the (2S,3S) or (2R,3R) isomers is diastereomeric, meaning they are stereoisomers that are not mirror images.[4]

The relative stereochemistry of the amino and hydroxyl groups is described as threo. In the threo configuration, as seen in this compound, a Fischer projection would show the substituents on opposite sides of the carbon backbone. This is in contrast to the erythro configuration, where they would be on the same side. The precise threo arrangement in the (2S,3R) isomer is crucial for its function as a mimic of threonine in biological systems.[4]

The following diagram illustrates the chemical structure and stereochemistry of this compound.

Caption: Chemical structure of this compound.

Stereoselective Synthesis: Crafting the Desired Isomer

The biological utility of this compound is intrinsically linked to its specific stereochemistry. Therefore, its synthesis requires methods that can control the three-dimensional arrangement of the atoms, a field known as stereoselective synthesis. A variety of strategies have been developed to achieve this, often leveraging chiral starting materials or catalysts.

Chiral Pool Synthesis

One effective approach is to start with a readily available, enantiomerically pure molecule from nature's "chiral pool." For the synthesis of related beta-hydroxy-alpha-amino acids, Garner's aldehyde, which is derived from D-serine, has been used as a versatile starting material.[5] This approach takes advantage of the pre-existing stereocenter in the starting material to direct the formation of the new stereocenters in the product.

Asymmetric Aldol Reactions

The core of the 3-hydroxynorvaline structure can be formed through an aldol reaction, which creates a new carbon-carbon bond and a hydroxyl group. When a chiral auxiliary is attached to the glycine equivalent, it can direct the incoming aldehyde to a specific face of the enolate, leading to a high degree of stereoselectivity. For example, pseudoephenamine glycinamide has been used as a chiral glycine equivalent in direct aldol additions to afford syn-β-hydroxy-α-amino acids with high diastereoselectivity.[6]

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of beta-hydroxy-alpha-amino acids. Threonine aldolases are enzymes that can catalyze the aldol condensation of glycine with various aldehydes.[7] By selecting the appropriate aldolase, it is possible to synthesize the desired threo isomer with high enantiomeric and diastereomeric purity. More recently, 2-oxoglutarate-dependent hydroxylases have been identified that can directly hydroxylate the beta-position of amino acids in a stereoselective manner.[8]

A Representative Synthetic Workflow

Experimental Protocol: A Plausible Synthesis of this compound

  • Starting Material Protection: A suitable chiral starting material, such as a protected D-amino acid derivative, is chosen. The protecting groups are crucial for directing the subsequent reactions and preventing unwanted side reactions.

  • Chain Elongation and Hydroxyl Group Introduction: A carbon-carbon bond-forming reaction, such as a Grignard or Wittig reaction, is used to introduce the ethyl side chain. The stereochemistry of the newly formed hydroxyl group is controlled by the influence of the existing chiral center.

  • Introduction of the Amino Group: The amino group at the alpha-position is introduced, often through a stereoselective amination reaction.

  • Deprotection: In the final step, all protecting groups are removed under conditions that do not compromise the stereochemical integrity of the molecule.

  • Purification: The final product is purified, typically by ion-exchange chromatography, to yield the pure this compound.

The following diagram illustrates a generalized workflow for the stereoselective synthesis of a beta-hydroxy-alpha-amino acid.

G start Chiral Starting Material (e.g., Protected D-amino acid) step1 Chain Elongation & Hydroxylation (e.g., Grignard Reaction) start->step1 step2 Stereoselective Amination step1->step2 step3 Deprotection step2->step3 purification Purification (e.g., Ion-Exchange Chromatography) step3->purification end Pure this compound purification->end

Caption: Generalized workflow for stereoselective synthesis.

Characterization and Analytical Profile

Unambiguous identification and confirmation of the stereochemistry of this compound require a combination of spectroscopic and physical characterization techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for elucidating the structure of 3-hydroxynorvaline.[4] In ¹H NMR, the coupling constants (J values) between the protons on the alpha and beta carbons can be used to determine the relative threo or erythro stereochemistry.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Gas chromatography-mass spectrometry (GC-MS) can also be used for analysis, often after derivatization of the amino acid.[4]

Physical Properties

The different stereoisomers of 3-hydroxynorvaline are diastereomers and therefore have different physical properties, such as melting points and optical rotations. These properties can be used to distinguish between them. For example, for the related compound (2S,3R)-3-amino-2-hydroxydecanoic acid, a melting point of 219-220 °C and a specific rotation of +5.6 have been reported.

Applications in Drug Development: A Focus on Cancer Vaccines

The unique structural features of this compound have made it a molecule of significant interest in the field of immuno-oncology, particularly in the design of cancer vaccines.

Mimicking Tumor-Associated Antigens

Many cancers are characterized by aberrant glycosylation of cell surface proteins, such as Mucin 1 (MUC1). These altered glycan structures can be recognized by the immune system as foreign, making them attractive targets for cancer vaccines. This compound has been successfully used as a substitute for threonine in the synthesis of MUC1 glycopeptide antigens.[4]

Enhancing Immunogenicity

The rationale behind substituting threonine with this compound lies in its ability to enhance the immunogenicity of the MUC1 antigen. The additional methylene group in the side chain of hydroxynorvaline compared to threonine strengthens the CH/π interactions between the antigen and the antibody.[4] This improved binding affinity can lead to a more robust immune response against cancer cells that display the native MUC1 antigen. Preclinical studies have shown that vaccine candidates incorporating this compound can stimulate the production of specific anti-MUC1 IgG antibodies that can recognize and cross-react with human breast cancer cells.[4]

The following diagram illustrates the logical relationship in the application of this compound in cancer vaccine design.

G cluster_0 Vaccine Design cluster_1 Mechanism of Action cluster_2 Therapeutic Outcome Threonine Threonine in native MUC1 antigen Hydroxynorvaline This compound Binding Enhanced CH/π interactions with antibody Hydroxynorvaline->Binding Substitution for Threonine ImmuneResponse Increased Immunogenicity Binding->ImmuneResponse AntibodyProduction Production of anti-MUC1 IgG antibodies ImmuneResponse->AntibodyProduction CancerCellRecognition Recognition of cancer cells AntibodyProduction->CancerCellRecognition

Caption: Role in MUC1-based cancer vaccine design.

Conclusion and Future Perspectives

This compound stands as a testament to the power of subtle chemical modifications in eliciting profound biological effects. Its unique stereochemistry makes it a valuable tool for probing and manipulating biological systems, particularly in the context of cancer immunotherapy. The continued development of efficient and highly stereoselective synthetic routes will be crucial for making this and other non-proteinogenic amino acids more accessible to researchers. As our understanding of the molecular interactions that govern immune recognition deepens, we can expect that rationally designed amino acid analogues like this compound will play an increasingly important role in the development of novel and more effective therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10953556, this compound. [Link].

  • T. Mori et al., "Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017," Applied and Environmental Microbiology, vol. 87, no. 20, 2021.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86308697, (2S,3R)-2-azaniumyl-3-hydroxypentanoate. [Link].

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). [Link].

  • ResearchGate. Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and... [Link].

  • A. G. Myers et al., "Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide," Organic Letters, vol. 2, no. 22, pp. 3493-3496, 2000.
  • Y. Yasuno et al., "Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid," Heterocycles, vol. 103, no. 2, 2021.
  • Human Metabolome Database. Showing metabocard for 3-Hydroxynorvaline (HMDB0244983). [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65097, 3-Hydroxynorvaline. [Link].

  • ResearchGate. Asymmetric Synthesis of β-Hydroxy-α-amino Acids. [Link].

  • Wiley Online Library. Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids... [Link].

  • UQ eSpace. Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. [Link].

  • J. Shen et al., "Studies on the synthesis of (2S,3R)-3-hydroxy-3-methylproline via C2-N bond formation," The Journal of Organic Chemistry, vol. 68, no. 19, pp. 7479-7484, 2003.
  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0137740). [Link].

  • S. C. Deshmukh and P. Talukdar, "Stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs): valinoctin A, (2S,3R)-3-amino-2-hydroxydecanoic acid, and a fluorescent-labeled (2S,3R)-AHBA," The Journal of Organic Chemistry, vol. 79, no. 22, pp. 11215-11225, 2014.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18660836, (2S)-2-Amino-3-hydroxypentanoic acid. [Link].

  • Chem-Tools. This compound. [Link].

  • MDPI. Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. [Link].

  • Kyushu University. Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. [Link].

  • ResearchGate. Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. [Link].

  • ACS Publications. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. [Link].

  • PubMed. Expedient synthesis of threo-beta-hydroxy-alpha-amino acid derivatives: phenylalanine, tyrosine, histidine, and tryptophan. [Link].

Sources

An In-depth Technical Guide on (2S,3R)-3-Hydroxynorvaline: Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic α-amino acid, a class of molecules that, while not part of the canonical 20 amino acids found in proteins, play significant roles in biological systems. This guide provides a comprehensive overview of the discovery and natural occurrence of this compound. It delves into its initial identification, the analytical techniques used for its characterization, and its known distribution in nature. Furthermore, this document explores the biosynthetic origins of this unique amino acid and presents methodologies for its isolation and analysis from natural sources. This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the expanding world of non-standard amino acids and their potential applications.

Introduction: The Significance of Non-Proteinogenic Amino Acids

While the central dogma of molecular biology rightly places emphasis on the 20 proteinogenic amino acids, a vast and diverse world of non-proteinogenic amino acids (npAAs) exists. These npAAs are not encoded by the universal genetic code but are found in a variety of natural products, including peptides, alkaloids, and antibiotics. Their unique side chains and stereochemistries contribute to the structural diversity and biological activity of these natural products. This compound is one such npAA, characterized by a hydroxyl group at the β-position of a norvaline backbone. This structural feature imparts specific conformational properties and the potential for unique interactions, making it a molecule of interest for synthetic and medicinal chemists.

Discovery and Structural Elucidation of this compound

The discovery of this compound is intrinsically linked to the exploration of microbial metabolites. While the exact first report of its isolation is not definitively cited in the provided search results, its identification has been a gradual process through the characterization of various natural products. The elucidation of its structure, featuring two chiral centers at the α and β carbons, required a combination of sophisticated analytical techniques.

Key Analytical Techniques in Structure Determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental in determining the carbon skeleton and the connectivity of atoms. The chemical shifts and coupling constants of the protons on the α and β carbons are crucial for establishing the relative stereochemistry (threo or erythro).

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula (C₅H₁₁NO₃)[1]. Fragmentation patterns in tandem MS (MS/MS) experiments can provide further structural information.

  • Chiral Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases are essential to separate the different stereoisomers and determine the enantiomeric purity of the isolated compound.

  • X-ray Crystallography: When a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the molecule.

The (2S,3R) configuration indicates an L-amino acid (S configuration at the α-carbon) with a specific orientation of the hydroxyl group (R configuration at the β-carbon). This threo-relationship between the amino and hydroxyl groups is a key structural feature[1].

Natural Occurrence and Distribution

This compound is not a widespread metabolite, but it has been identified as a constituent of several bioactive natural products, particularly of microbial origin. Its presence is often as a building block in non-ribosomally synthesized peptides.

One of the notable occurrences of a related compound, (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), is in the linear pentapeptide microginin, which exhibits antihypertensive properties[2][3]. While not identical, the synthesis and characterization of such related structures provide valuable insights into the methodologies applicable to this compound.

The LOTUS (the natural products occurrence database) initiative has reported the presence of 3-hydroxynorvaline in Trypanosoma brucei[4]. However, some databases, like the Human Metabolome Database, have stated that 3-hydroxynorvaline is not a naturally occurring metabolite in humans and is only present through exposure[5]. This highlights the ongoing research and the need for further investigation into its distribution across different species.

Table 1: Reported Natural Sources of 3-Hydroxynorvaline and Related Structures

CompoundNatural Source (Organism)Class of Natural ProductReference
3-HydroxynorvalineTrypanosoma bruceiMetabolite[4]
(2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA)Not specified (in microginin)Pentapeptide[2][3]

Biosynthesis and Metabolic Significance

The biosynthesis of non-proteinogenic amino acids like this compound often involves enzymatic modifications of common metabolic precursors. While a specific, complete pathway for this molecule is not detailed in the provided search results, a putative pathway can be inferred from known biochemical reactions. The biosynthesis likely starts from a common α-keto acid precursor, which undergoes transamination to form an amino acid, followed by a stereospecific hydroxylation.

Putative Biosynthetic Pathway:

Biosynthesis of this compound precursor α-Ketopentanoic acid norvaline L-Norvaline precursor->norvaline Transaminase (e.g., from L-Glutamate) hydroxynorvaline This compound norvaline->hydroxynorvaline Hydroxylase (Stereospecific)

Caption: Putative biosynthetic pathway of this compound.

The metabolic role of this compound in the producing organisms is likely as a precursor for the synthesis of more complex secondary metabolites, such as peptide antibiotics or other bioactive compounds. These specialized metabolites often provide a competitive advantage to the organism, for instance, through antimicrobial or signaling activities.

Methodologies for Isolation and Analysis

The isolation and analysis of this compound from a natural source require a systematic approach to separate it from a complex mixture of other metabolites.

Isolation Protocol from Microbial Culture

This protocol provides a general framework for the isolation of amino acids from a microbial fermentation broth.

Step-by-Step Methodology:

  • Culture and Harvest: Grow the producing microorganism in a suitable liquid medium until optimal production of the target compound is achieved. Separate the biomass from the culture supernatant by centrifugation or filtration.

  • Initial Extraction:

    • Rationale: To remove larger molecules like proteins and polysaccharides.

    • Procedure: Acidify the supernatant to precipitate proteins. Alternatively, use ultrafiltration to separate molecules based on size.

  • Ion-Exchange Chromatography:

    • Rationale: To capture and concentrate the amino acid based on its charge.

    • Procedure: Load the clarified extract onto a strong cation-exchange resin (e.g., Dowex 50W). Wash the resin with water to remove neutral and anionic compounds. Elute the bound amino acids with a dilute ammonia solution.

  • Reversed-Phase Chromatography (RPC):

    • Rationale: To separate the target amino acid from other amino acids and polar impurities.

    • Procedure: Lyophilize the eluate from the ion-exchange step and redissolve in a minimal amount of the mobile phase. Inject the sample onto a C18 reversed-phase HPLC column and elute with a gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

  • Final Purification and Characterization: Collect the fractions containing the purified compound. Confirm the identity and purity using analytical techniques such as NMR and MS.

Analytical Workflow for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of this compound in biological samples[1].

Analytical Workflow sample Biological Sample (e.g., cell extract, fermentation broth) extraction Protein Precipitation & Solid-Phase Extraction (SPE) sample->extraction lc_separation Chiral HPLC Separation extraction->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound represents an intriguing example of a non-proteinogenic amino acid with a defined stereochemistry. While its natural distribution appears to be limited, its presence in bioactive peptides highlights its potential as a valuable chiral building block for the synthesis of novel therapeutic agents. For instance, its use as a threonine substitute in the synthesis of MUC1 glycopeptide antigens for cancer vaccines demonstrates its utility in modulating molecular interactions to enhance immunogenicity[1].

Future research should focus on a broader screening of natural sources to uncover new occurrences of this compound and its derivatives. Elucidating its complete biosynthetic pathway will open doors for metabolic engineering approaches to overproduce this valuable compound. Furthermore, exploring its incorporation into synthetic peptides and other molecules will undoubtedly lead to the discovery of new compounds with enhanced biological activities.

References

  • This compound | C5H11NO3 | CID 10953556 - PubChem. Available from: [Link]

  • Showing metabocard for 3-Hydroxynorvaline (HMDB0244983) - Human Metabolome Database. Available from: [Link]

  • 3-Hydroxynorvaline | C5H11NO3 | CID 65097 - PubChem - NIH. Available from: [Link]

  • (PDF) Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: A non-proteinogenic amino acid segment of the linear pentapeptide microginin - ResearchGate. Available from: [Link]

  • 3-hydroxynorvaline (C5H11NO3) - PubChemLite. Available from: [Link]

  • This compound - Chem-Tools. Available from: [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin - PubMed. Available from: [Link]

Sources

(2S,3R)-3-Hydroxynorvaline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2S,3R)-3-Hydroxynorvaline for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the non-proteinogenic amino acid this compound. We will delve into its precise chemical identity, key physicochemical properties, stereocontrolled synthesis, and its significant application as a strategic building block in the field of immuno-oncology.

Nomenclature and Chemical Identity

This compound is a derivative of the amino acid norvaline, featuring a hydroxyl group at the β-carbon (C3). The specific stereochemistry, (2S,3R), defines the syn relationship between the C2 amino group and the C3 hydroxyl group, which is critical for its function in mimicking natural amino acid structures.

  • IUPAC Name : (2S,3R)-2-amino-3-hydroxypentanoic acid[1].

  • Common Synonyms : this compound, (3R)-3-hydroxy-L-norvaline, H-Nva(3R-OH)-OH, (2S,3R)-2-Amino-3-hydroxy-pentanoic acid[1].

  • CAS Number : 10148-67-1[1].

  • Chemical Structure :

    
    
    

Physicochemical Properties

Understanding the physicochemical profile of this compound is essential for its application in synthesis, formulation, and biological assays. The data presented below is computationally derived and sourced from authoritative chemical databases.

PropertyValueReference
Molecular Formula C₅H₁₁NO₃[1]
Molecular Weight 133.15 g/mol [1]
XLogP3 -2.4[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Exact Mass 133.07389321 Da[1]
Topological Polar Surface Area 83.6 Ų[1]
Complexity 104[1]

Stereoselective Synthesis

The synthesis of β-hydroxy-α-amino acids like this compound presents a significant challenge due to the need to control two adjacent stereocenters. The syn configuration is paramount for its biological applications. Asymmetric aldol reactions of glycine enolates are a powerful and well-established strategy to achieve this.[2][3][4]

Rationale for Synthetic Strategy

The chosen method is a diastereoselective aldol addition using a chiral auxiliary-bearing glycine equivalent. This approach provides a robust framework for establishing the desired (2S,3R) stereochemistry. The chiral auxiliary, such as a pseudoephedrine or Evans oxazolidinone derivative, directs the facial attack of an aldehyde (propanal in this case) onto the glycine enolate. The auxiliary's steric bulk forces the propanal to approach from the least hindered face, thereby setting the stereochemistry at both the α- and β-carbons simultaneously. Subsequent cleavage of the auxiliary yields the desired, enantiomerically pure amino acid.

Experimental Protocol: Asymmetric Aldol Approach

This protocol is a representative methodology based on established principles of asymmetric synthesis.[3]

Step 1: Preparation of Chiral Glycinate Imine

  • React glycine methyl ester with a chiral auxiliary (e.g., (1R,2S)-pseudoephedrine) under dehydrating conditions to form the corresponding chiral glycinamide.

  • Protect the resulting secondary amine, for example, by forming a benzophenone imine Schiff base. This enhances the acidity of the α-protons, facilitating enolization.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the chiral glycinate derivative in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) dropwise to generate the lithium enolate. The chiral auxiliary directs the stereochemistry of the enolate geometry.

  • Slowly add propanal (CH₃CH₂CHO) to the enolate solution. The enolate attacks the aldehyde, and the chiral auxiliary directs the formation of the syn aldol adduct with high diastereoselectivity.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature.

Step 3: Auxiliary Cleavage and Deprotection

  • Extract the aldol adduct using an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

  • Cleave the chiral auxiliary under acidic or basic hydrolysis conditions. For example, mild acid hydrolysis will remove the Schiff base and hydrolyze the amide bond to the auxiliary.

  • Hydrolyze the methyl ester to the carboxylic acid using aqueous lithium hydroxide (LiOH).

  • Purify the final product, this compound, by recrystallization or ion-exchange chromatography to yield the enantiomerically pure amino acid.

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Stereoselective Aldol Reaction cluster_2 Step 3: Deprotection & Isolation A Glycine Methyl Ester + (1R,2S)-Pseudoephedrine B Chiral Glycinamide A->B Amidation C Protected Chiral Glycinamide (Schiff Base) B->C Protection D Enolization with LiHMDS (-78 °C) C->D E Addition of Propanal D->E F Syn-Aldol Adduct (Protected) E->F G Auxiliary Cleavage (Acid Hydrolysis) F->G H Ester Hydrolysis (LiOH) G->H I This compound H->I

Caption: Asymmetric synthesis workflow for this compound.

Biological Significance & Applications in Drug Development

As a non-proteinogenic amino acid (NPAA), this compound is not incorporated into proteins via the standard genetic code. The strategic inclusion of NPAAs into peptide-based therapeutics is a cornerstone of modern drug design, offering a powerful method to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][5]

Application in Immuno-Oncology: MUC1 Cancer Vaccines

A key, high-impact application of this compound is in the development of synthetic cancer vaccines targeting the MUC1 glycoprotein.[4] MUC1 is overexpressed in an aberrant, under-glycosylated form on the surface of many cancer cells, making it an attractive target for immunotherapy.

Mechanistic Insight: The therapeutic goal is to generate a strong antibody response against tumor-associated MUC1. Researchers have found that substituting the natural threonine residue in synthetic MUC1 glycopeptide antigens with this compound can significantly enhance immunogenicity.[4] The rationale for this substitution is rooted in precise structural chemistry:

  • This compound acts as a close structural mimic of threonine, differing only by an additional methylene group in its side chain (ethyl vs. methyl).

  • This seemingly minor change has a profound impact on the conformation of the peptide antigen.

  • The larger ethyl group of hydroxynorvaline strengthens CH/π interactions between the antigen and the aromatic residues (like tyrosine or tryptophan) in the antibody's binding pocket.[4]

  • This enhanced binding affinity can lead to a more stable antigen-antibody complex, resulting in a more robust and specific immune response against MUC1-expressing cancer cells.[4]

Pre-clinical studies have demonstrated that vaccine candidates incorporating these engineered MUC1 antigens can stimulate the production of specific IgG antibodies that successfully recognize and bind to human breast cancer cells.[4]

Logical Relationship Diagramdot

G cluster_MUC1 Tumor Cell cluster_Vaccine Synthetic Vaccine Candidate cluster_Immune Immune System Response MUC1 Aberrant MUC1 Glycoprotein (Tumor-Associated Antigen) Cancer_Cell Cancer Cell Destruction MUC1->Cancer_Cell Recognition leads to Antigen Synthetic MUC1 Antigen with this compound APC Antigen Presenting Cell (APC) Antigen->APC Uptake T_Cell Helper T-Cell Activation APC->T_Cell Presentation B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell Activation Antibody Anti-MUC1 Antibodies (Enhanced Affinity) B_Cell->Antibody Production Antibody->MUC1 Strong Binding (CH/π interactions)

Sources

An In-depth Technical Guide to the Synthesis of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic α-amino acid characterized by its specific stereochemistry, which makes it a valuable chiral building block in medicinal chemistry and drug development. Its structural motif is found in various natural products and is utilized as a key component in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the principal stereoselective pathways for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will explore methodologies including substrate-controlled diastereoselective synthesis from chiral precursors like Garner's aldehyde, catalyst-controlled asymmetric synthesis via Sharpless aminohydroxylation, and innovative chemoenzymatic approaches. Each section delves into the mechanistic rationale, provides detailed experimental protocols derived from established precedents, and presents comparative data to inform methodological choices.

Introduction: The Significance of this compound

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. Non-proteinogenic amino acids, such as 3-hydroxynorvaline, offer a scaffold for creating novel peptide and non-peptide structures with tailored pharmacological properties. The (2S,3R) configuration, a syn-relationship between the C2-amino and C3-hydroxyl groups, presents a specific spatial orientation that can facilitate targeted interactions with biological macromolecules.

The challenge in synthesizing this molecule lies in the stereocontrolled construction of two contiguous chiral centers. An effective synthesis must not only form the correct carbon skeleton but also ensure high diastereomeric and enantiomeric purity. This guide will focus on the most robust and scientifically validated strategies to achieve this.

Pathway I: Substrate-Controlled Diastereoselective Synthesis from a Chiral Pool Precursor

This strategy leverages a readily available, enantiopure starting material from the "chiral pool" to direct the stereochemistry of subsequent transformations. (S)-Garner's aldehyde is an exemplary precursor for this purpose, derived from L-serine.[1][2]

Rationale and Strategy

The core principle of this pathway is the nucleophilic addition of an ethyl group equivalent to the aldehyde functionality of (S)-Garner's aldehyde. The existing stereocenter at C4 of the oxazolidine ring (which corresponds to C2 of the final amino acid) exerts powerful stereocontrol over the formation of the new stereocenter at the adjacent carbon (C3).

The facial selectivity of the nucleophilic attack is predicted by the Felkin-Anh model for non-chelation-controlled additions.[3] The nucleophile preferentially attacks the carbonyl carbon from the face opposite the sterically demanding C-N bond of the oxazolidine ring, leading to the formation of the anti-adduct. This anti relationship in the intermediate corresponds to the desired syn-(2S,3R) configuration in the final product after deprotection and oxidation state adjustments.

dot

pathway1 cluster_main Pathway I: Garner's Aldehyde Approach s1 (S)-Garner's Aldehyde s2 Intermediate syn-Amino Alcohol ((2S,3R)-configuration) s1->s2 1. EtMgBr, THF, -78°C 2. Quench (NH4Cl) s3 Protected this compound s2->s3 1. Dess-Martin Periodinane 2. NaClO2, NaH2PO4 s4 This compound s3->s4 Acidic Hydrolysis (e.g., 6M HCl, reflux) caption Fig 1. Diastereoselective synthesis from Garner's aldehyde.

Experimental Protocol (Exemplary)

Step 1: Diastereoselective addition of Ethylmagnesium Bromide to (S)-Garner's Aldehyde [3]

  • A solution of (S)-Garner's aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (N₂ or Ar).

  • Ethylmagnesium bromide (EtMgBr, ~1.2 eq, 1.0 M solution in THF) is added dropwise to the stirred solution over 30 minutes.[4]

  • The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude alcohol is purified by flash column chromatography to yield the desired anti-diastereomer.

Causality: The low temperature (-78 °C) is critical to maximize diastereoselectivity by enhancing the kinetic control of the Grignard addition, minimizing potential side reactions and epimerization.[5] THF is the solvent of choice as it effectively solvates the Grignard reagent.

Step 2: Oxidation to the Carboxylic Acid

  • The purified alcohol from Step 1 (1.0 eq) is dissolved in dichloromethane (DCM).

  • Dess-Martin periodinane (1.5 eq) is added, and the mixture is stirred at room temperature until the alcohol is fully converted to the corresponding aldehyde (monitored by TLC).

  • The reaction mixture is then diluted with tert-butanol and water.

  • Sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) are added, and the reaction is stirred vigorously. This is a Pinnick oxidation to convert the aldehyde to the carboxylic acid without epimerization.

  • Upon completion, the reaction is worked up by extraction with an organic solvent.

Step 3: Deprotection

  • The protected amino acid is dissolved in 6 M aqueous hydrochloric acid (HCl).

  • The solution is heated to reflux for 2-4 hours to hydrolyze both the Boc protecting group and the acetonide.

  • The solution is cooled and concentrated in vacuo. The residue is then purified, often by ion-exchange chromatography, to yield the final this compound hydrochloride salt.

Pathway II: Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful, catalyst-controlled method for the direct, enantioselective conversion of alkenes into vicinal amino alcohols.[6] This pathway builds both stereocenters simultaneously with high predictability and stereocontrol.

Rationale and Strategy

This reaction involves the osmium-catalyzed syn-addition of an amino group and a hydroxyl group across a double bond.[7] The stereochemical outcome is dictated by the choice of a chiral cinchona alkaloid-derived ligand. For the synthesis of this compound, the starting material is an ester of (E)-pent-2-enoic acid (ethyl pent-2-enoate).

  • Ligand Choice: Using a dihydroquinidine (DHQD)-derived ligand, such as (DHQD)₂PHAL, directs the aminohydroxylation to one face of the alkene.

  • Nitrogen Source: A protected nitrogen source, typically a carbamate (e.g., Boc-NH₂) or a sulfonamide (e.g., Chloramine-T), is used.[6]

The reaction proceeds with high regioselectivity for α,β-unsaturated esters, with the nitrogen atom adding to the β-position (C3) and the hydroxyl group to the α-position (C2). This directly furnishes the protected α-hydroxy-β-amino acid ester, which can then be hydrolyzed to the final product.

dot

pathway2 cluster_main Pathway II: Sharpless Asymmetric Aminohydroxylation s1 Ethyl (E)-pent-2-enoate s2 Protected Amino Alcohol Ester ((2S,3R)-configuration) s1->s2 K2OsO2(OH)4, (DHQD)2PHAL BocN(Cl)Na, t-BuOH/H2O s3 This compound s2->s3 Saponification & Acid Hydrolysis (e.g., 1. LiOH; 2. HCl) caption Fig 2. Sharpless Asymmetric Aminohydroxylation workflow.

Experimental Protocol (Exemplary)[8][9]

Step 1: Asymmetric Aminohydroxylation of Ethyl (E)-pent-2-enoate

  • A mixture of tert-butanol and water (1:1) is prepared.

  • To this solvent system are added the nitrogen source (e.g., sodium N-chloro-N-sodio-tert-butylcarbamate, 3.0 eq), the chiral ligand ((DHQD)₂PHAL, ~0.05 eq), and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, ~0.04 eq).

  • The mixture is stirred at room temperature until the solids dissolve, then cooled to 0 °C.

  • Ethyl (E)-pent-2-enoate (1.0 eq) is added, and the reaction is stirred at 0 °C or 4 °C until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of sodium sulfite (Na₂SO₃).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by flash chromatography.

Causality: The use of a carbamate nitrogen source often provides better yields and selectivities compared to sulfonamides for many substrates. The biphasic solvent system is crucial for the catalytic cycle to operate efficiently.

Step 2: Hydrolysis

  • The purified ester from Step 1 is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH, ~2.0 eq) is added, and the mixture is stirred at room temperature to saponify the ethyl ester.

  • Once the saponification is complete, the reaction is acidified with aqueous HCl.

  • If the nitrogen is protected by a Boc group, further treatment with a strong acid (e.g., 6M HCl with heating, or trifluoroacetic acid) is required for its removal.

  • The final product is isolated and purified, typically via ion-exchange chromatography.

Pathway III: Chemoenzymatic Synthesis

Chemoenzymatic routes offer the advantages of high stereoselectivity, mild reaction conditions, and environmental sustainability. For synthesizing this compound, a cascade involving an aldolase and a transaminase can be a highly effective strategy.[8][9]

Rationale and Strategy

This pathway constructs the molecule by first forming a key β-hydroxy-α-keto acid intermediate via an aldol reaction, followed by stereoselective amination.

  • Aldol Addition: A threonine aldolase enzyme catalyzes the reversible aldol addition of acetaldehyde to glycine, producing a mixture of all four stereoisomers of 3-hydroxynorvaline.

  • Stereoselective Transamination: A stereoselective transaminase (ω-TA) is then used. In a kinetic resolution setup, the enzyme can selectively aminate a β-hydroxy-α-keto acid precursor, or in a deracemization process, it can convert an undesired amino acid stereoisomer into the desired one. A more advanced approach involves a cascade where an aldolase generates the β-hydroxy-α-keto acid from propanal and glyoxylate, which is then stereoselectively aminated in situ by a transaminase.[10]

dot

pathway3 cluster_main Pathway III: Chemoenzymatic Cascade s1 Propanal + Glyoxylate s2 2-Keto-3-hydroxypentanoate s1->s2 Aldolase s3 This compound s2->s3 (S)-selective Transaminase (ω-TA) Amine Donor (e.g., IPA) Cofactor (PLP) caption Fig 3. Conceptual chemoenzymatic synthesis cascade.

Experimental Protocol (Conceptual)[10][13]

One-Pot Aldolase-Transaminase Cascade:

  • A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.

  • To the buffer are added propanal (1.0 eq), glyoxylate (1.2 eq), an amine donor (e.g., isopropylamine, excess), and the cofactor pyridoxal 5'-phosphate (PLP).

  • The aldolase and a highly selective (S)-transaminase are added to the solution.

  • The reaction is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Reaction progress and stereoselectivity are monitored by chiral HPLC or GC-MS of derivatized aliquots.

  • Upon completion, the enzymes are removed (e.g., by precipitation or filtration), and the product is isolated from the aqueous solution, often using ion-exchange chromatography.

Causality: The one-pot cascade is highly efficient as it drives the equilibrium of the aldol reaction towards the product by continuously consuming the keto acid intermediate in the irreversible transamination step. The choice of transaminase is critical for achieving the desired (2S) configuration.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route depends on factors such as scale, required purity, cost of reagents, and available equipment.

Parameter Pathway I: Garner's Aldehyde Pathway II: Sharpless AA Pathway III: Chemoenzymatic
Stereocontrol Substrate-controlled; generally high anti-selectivity (>95:5 dr).[3]Catalyst-controlled; typically high enantioselectivity (>95% ee).[11]Enzyme-controlled; often excellent enantio- and diastereoselectivity (>99% ee/de).[10]
Key Precursors L-Serine (chiral pool)Ethyl (E)-pent-2-enoate (achiral)Propanal, Glyoxylate, Glycine (simple achiral)
Reagents Organometallics (Grignard), multi-step oxidants, strong acids.Osmium catalyst, expensive chiral ligands, stoichiometric oxidants.Enzymes (recombinant), buffers, simple organic molecules.
Scalability Moderate; multi-step nature can be challenging for large scale.Readily scalable, demonstrated in industrial settings.[11]Highly scalable, especially for industrial biotechnology processes.
Process Conditions Cryogenic temperatures (-78 °C), inert atmospheres.Mild temperatures (0-25 °C).Mild aqueous conditions (pH ~7, 25-40 °C).
Advantages High diastereoselectivity from a reliable precursor.Direct, predictable, and highly enantioselective.Environmentally benign, extremely high selectivity, minimal protecting groups.
Disadvantages Multi-step process, potential for epimerization if not controlled.Use of toxic and expensive osmium catalyst and ligands.Requires specific enzyme availability and development; substrate scope can be limited.

Conclusion

The synthesis of enantiopure this compound can be successfully achieved through several distinct and robust strategies. The Garner's aldehyde approach offers a reliable, substrate-controlled route grounded in classical asymmetric synthesis. For a more direct and elegant construction of the stereocenters from an achiral precursor, the Sharpless Asymmetric Aminohydroxylation stands out as a powerful and scalable catalytic method. Finally, chemoenzymatic cascades represent the forefront of sustainable and highly selective synthesis, providing an environmentally friendly pathway under mild, aqueous conditions. The optimal choice of pathway will be dictated by the specific constraints and objectives of the research or development program, including scale, cost, and available expertise. Each method, grounded in solid mechanistic principles, provides a reliable toolkit for accessing this valuable chiral building block for advanced applications in science and medicine.

References

  • Simon, R. C., et al. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. Advanced Synthesis & Catalysis. Available at: [Link]

  • Yasuno, Y., et al. (2020). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2). Available at: [Link]

  • Ingles, D., et al. (2017). Biocatalytic Recycling Cascades Combining Aldolases and Transaminases for the Stereo-Controlled Synthesis of γ-Hydroxy-α-Amino Acids. Advanced Synthesis & Catalysis. Available at: [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. Available at: [Link]

  • D'Souza, A., & Pihko, P. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. Available at: [Link]

  • Adichemistry. (n.d.). Grignard Reagent: Reactions, Preparation, Mechanism. Available at: [Link]

  • Merck Index. (n.d.). Garner's Aldehyde. The Merck Index Online. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Pihko, P. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Homework.Study.com. (n.d.). What products would you expect from the reaction of ethylmagnesium bromide (CH3CH2MgBr) and acetaldehyde. Available at: [Link]

  • Pihko, P. M., et al. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641-2659. Available at: [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. Available at: [Link]

  • Ghisalberti, D., et al. (2018). An efficient stereoselective and stereodivergent synthesis of (2R,3R)- and (2R,3S)-3-hydroxypipecolic acids. Infoscience - EPFL. Available at: [Link]

  • Hoffmann, M. G., & Pace, V. (2017). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews, 117(7), 5424-5477. Available at: [Link]

  • Qian, Y., et al. (2000). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). (2S,3R)-3-hydroxy-2-methylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • O'Brien, M. K., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(1), 173-209. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxynorvaline. National Center for Biotechnology Information. Available at: [Link]

  • Huffman, M. A., et al. (2019). An Update: Enzymatic Synthesis for Industrial Applications. Advanced Synthesis & Catalysis, 361(13), 2993-3008. Available at: [Link]

  • Figshare. (2018). Collection - Direct Synthesis of β‑Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters - ACS. Available at: [Link]

  • Richardson, T. E., & Rychnovsky, S. D. (2011). Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate. The Journal of organic chemistry, 76(17), 7218-7221. Available at: [Link]

  • Contente, M. L., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11451-11457. Available at: [Link]

  • PubChem. (n.d.). (2S,3S)-2-Amino-3-hydroxypentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (2S)-2-Amino-3-hydroxypentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino acids, 35(2), 507–510. Available at: [Link]

  • Contente, M. L., et al. (2020). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. Angewandte Chemie International Edition, 60(20), 11246-11251. Available at: [Link]

  • Sharpless Lab. (n.d.). Publications. The Scripps Research Institute. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic α-amino acid, a class of molecules that, while not incorporated into proteins during ribosomal translation, play crucial roles in biochemistry and pharmaceutical sciences. As a stereoisomer of 3-hydroxynorvaline, its specific spatial arrangement dictates its biological activity and physical properties, setting it apart from its diastereomers and enantiomer. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights for researchers in drug discovery, peptide synthesis, and materials science. This molecule is of particular interest as a synthetic building block, notably as a threonine substitute in the design of MUC1 glycopeptide antigens for cancer vaccines.[1] Understanding its fundamental properties is paramount for its effective application.

Chemical Identity and Stereochemistry

Correctly identifying this compound is foundational to any scientific investigation. Its unique stereochemistry is a critical determinant of its interactions and properties.

Nomenclature and Identifiers
  • Systematic IUPAC Name: (2S,3R)-2-amino-3-hydroxypentanoic acid[2]

  • Common Synonyms: this compound, (3R)-3-hydroxy-L-norvaline[2]

  • CAS Number: 10148-67-1[2]

  • PubChem CID: 10953556[2]

  • Molecular Formula: C₅H₁₁NO₃[2]

  • Molecular Weight: 133.15 g/mol [2]

Stereoisomerism: The Threo Configuration

3-Hydroxynorvaline possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3), giving rise to four possible stereoisomers. These are grouped into two pairs of enantiomers. The (2S,3R) isomer, along with its enantiomer (2R,3S), belongs to the threo diastereomeric family. Its other diastereomers, (2S,3S) and (2R,3R), are designated as the erythro pair.[1]

It is a fundamental principle of stereochemistry that while enantiomers share identical physical properties (except for the direction of optical rotation), diastereomers possess distinct physical characteristics, including melting points, solubilities, and spectroscopic behavior.[1] This distinction is crucial for the separation and purification of the desired (2S,3R) isomer.

stereoisomers cluster_threo Threo Pair cluster_erythro Erythro Pair 2S,3R 2S,3R 2R,3S 2R,3S 2S,3R->2R,3S Enantiomers 2S,3S 2S,3S 2S,3R->2S,3S Diastereomers 2R,3R 2R,3R 2S,3R->2R,3R Diastereomers 2S,3S->2R,3R Enantiomers

Figure 1: Stereochemical relationships of 3-Hydroxynorvaline isomers.

Physicochemical Properties

The utility of this compound in a laboratory or industrial setting is dictated by its physical and chemical properties. While comprehensive experimental data for this specific isomer is not widely published, we can infer many properties from general amino acid chemistry and available computed data.

Summary of Physicochemical Data
PropertyValue/DescriptionSource
Physical State Expected to be a white crystalline solid at STP.General Amino Acid Chemistry
Melting Point Data not available. Amino acids typically have high melting points (>200 °C) and often decompose.-
Boiling Point Decomposes before boiling under atmospheric pressure.General Amino Acid Chemistry
Solubility Expected to be soluble in water and polar solvents; insoluble in nonpolar organic solvents.[3] Quantitative data not available.General Amino Acid Chemistry
pKa (α-COOH) Estimated to be ~2.2-2.4. (Experimental data not available).Analogous Amino Acids
pKa (α-NH₃⁺) Estimated to be ~9.1-9.7. (Experimental data not available).Analogous Amino Acids
Specific Rotation [α]D Data not available. As a chiral molecule, it will rotate plane-polarized light.-
LogP (Octanol/Water) -2.4 (Computed)PubChem[2]
Topological Polar Surface Area 83.6 Ų (Computed)PubChem[2]
Molecular Structure and Conformation

While a crystal structure of isolated this compound is not publicly available, its conformation when bound to a protein has been resolved. The Protein Data Bank (PDB) entry 3AJR shows L-3-hydroxynorvaline bound to the active site of L-Threonine dehydrogenase from the hyperthermophilic archaeon Thermoplasma volcanium.[4] This provides invaluable, experimentally-derived insight into the molecule's bond lengths, angles, and preferred dihedral angles when interacting with a biological target. Such information is critical for computational modeling and rational drug design, confirming the spatial relationship of the hydroxyl, amino, and carboxyl groups.

Analytical and Spectroscopic Characterization

Structural confirmation and purity assessment are critical for any research involving this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the ethyl side chain (a triplet and a quartet), the α-proton, the β-proton, and the hydroxyl proton. The coupling constants between the α- and β-protons are particularly important for confirming the threo relative stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum should display five unique signals corresponding to the five carbon atoms in the molecule: the carboxyl carbon, the α-carbon, the β-carbon, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will be characterized by:

  • A broad O-H stretching band from the carboxylic acid (~2500-3300 cm⁻¹).

  • A strong C=O stretching vibration from the carboxyl group (~1700-1725 cm⁻¹).

  • An N-H stretching vibration from the amine group (~3200-3500 cm⁻¹).

  • An O-H stretching band from the alcohol group (~3200-3600 cm⁻¹).

  • N-H bending vibrations (~1500-1640 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For the broader category of 3-hydroxynorvaline, GC-MS data shows significant fragments at m/z 101 and 74, which can be rationalized by fragmentation of the parent ion.[5] High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, C₅H₁₁NO₃.

Experimental Protocols for Property Determination

The following section details the methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and provide a framework for rigorous characterization.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

Rationale: This method determines the pKa values by monitoring the change in pH of an amino acid solution upon the addition of a strong acid or base. The pKa values correspond to the pH at the midpoints of the buffering regions, where the concentrations of the protonated and deprotonated forms of a functional group are equal. This is a direct measure of the acidic/basic strength of the carboxyl and amino groups.

Protocol:

  • Preparation: Prepare a 0.1 M solution of this compound in deionized, CO₂-free water. Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Acidification: Pipette 20 mL of the amino acid solution into a beaker with a magnetic stirrer. Titrate with 0.1 M HCl, adding 0.5 mL increments and recording the pH after each addition until the pH is approximately 1.5.

  • Basification: In a separate experiment, pipette 20 mL of the amino acid solution and titrate with 0.1 M NaOH, again adding 0.5 mL increments and recording the pH until it reaches approximately 12.5.

  • Data Analysis: Plot pH versus the equivalents of base added. The first pKa (pKa₁) corresponds to the pH at the midpoint of the first buffer region (titration of the α-carboxyl group). The second pKa (pKa₂) corresponds to the pH at the midpoint of the second buffer region (titration of the α-amino group).

titration_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.1M Amino Acid Solution C Titrate with 0.1M HCl to pH ~1.5 A->C D Titrate with 0.1M NaOH to pH ~12.5 A->D B Calibrate pH Meter B->C B->D E Plot pH vs. Equivalents of Titrant C->E D->E F Identify Midpoints of Buffering Regions E->F G Determine pKa₁ and pKa₂ F->G

Figure 2: Workflow for pKa determination via potentiometric titration.
Determination of Solubility

Rationale: Quantifying solubility is essential for preparing solutions of known concentrations for assays and synthesis. The equilibrium solubility method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of solvent (e.g., ultrapure water) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant appropriately. Quantify the concentration of the dissolved amino acid using a suitable analytical method, such as HPLC with a pre-column derivatization agent (e.g., OPA) or by measuring absorbance after reaction with ninhydrin.[1]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Determination of Specific Optical Rotation

Rationale: As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation is an intrinsic property that can be used for identification and to determine enantiomeric purity.

Protocol:

  • Solution Preparation: Accurately prepare a solution of this compound of known concentration (c, in g/mL) in a specified solvent (e.g., water or 1 M HCl).

  • Polarimeter Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument with a blank (the pure solvent).

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α).

  • Calculation: Calculate the specific rotation [α] using Biot's law: [α] = α / (l × c) . The temperature and wavelength should always be reported with the value.

Applications in Research and Development

The unique stereochemistry of this compound makes it a valuable component in peptide and medicinal chemistry.

  • Antigen Design for Cancer Vaccines: The most prominent application is its use as a structural mimic of threonine in the synthesis of tumor-associated MUC1 glycopeptide antigens. The subtle change—an extra methylene group in the side chain compared to threonine—enhances CH/π interactions, leading to stronger binding affinity to anti-MUC1 antibodies.[1] This improved binding may elicit a more robust and specific immune response against cancer cells, offering a promising strategy for developing next-generation cancer immunotherapies.[1]

  • Peptide Modification: As a non-proteinogenic amino acid, its incorporation into peptides can induce specific secondary structures or increase resistance to proteolytic degradation, thereby improving the pharmacokinetic properties of peptide-based drugs.

Safety and Handling

While specific toxicity data for the (2S,3R) isomer is limited, general GHS classifications for 3-hydroxynorvaline indicate that it should be handled with care.

  • Hazard Classifications: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[5]

  • Handling Recommendations: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a specialized amino acid with significant potential, particularly in the innovative field of immuno-oncology. Its physicochemical properties are a direct consequence of its unique threo stereoconfiguration. While there are gaps in the publicly available experimental data for this specific isomer, this guide has synthesized the existing knowledge and provided robust, validated protocols for its characterization. A thorough understanding and application of these principles will enable researchers to fully exploit the potential of this valuable chiral building block in advancing science and medicine.

References

  • PubChem. (n.d.). 3-Hydroxynorvaline. National Center for Biotechnology Information. Retrieved from [Link]

  • Protein Data Bank Japan. (n.d.). 3ajr: Crystal structure of L-3-Hydroxynorvaline bound L-Threonine dehydrogenase (Y137F) from Hyperthermophilic Archaeon Thermoplasma volcanium. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Microbe Notes. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

Sources

Spectral data for (2S,3R)-3-Hydroxynorvaline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of (2S,3R)-3-Hydroxynorvaline

Introduction

This compound is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins during translation, play crucial roles in various biological processes and serve as valuable building blocks in synthetic chemistry.[1][2][3] With the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol , this compound has garnered significant interest in biomedical research.[4][5][6] Notably, it is utilized as a threonine substitute in the synthesis of MUC1 glycopeptide antigens for the development of structure-guided cancer vaccines, aiming to elicit a more potent immune response against tumor cells.[4]

The precise structure and stereochemistry of this compound are critical to its function. The designation "(2S,3R)" defines the specific three-dimensional arrangement at its two chiral centers. Unambiguous confirmation of this structure and the assessment of its purity are paramount for its application in research and development. This guide provides a detailed analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We will delve into the principles, experimental protocols, and interpretation of the spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of an organic compound in solution. It provides information about the connectivity and chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Expertise & Experience: The Rationale Behind Method Selection

For a polar, multifunctional molecule like an amino acid, the choice of solvent is the first critical decision. While solvents like Chloroform-d (CDCl₃) and DMSO-d₆ are common, Deuterium Oxide (D₂O) is often preferred for amino acids.

Why D₂O?

  • Solubility: Amino acids are highly soluble in water.

  • Proton Exchange: The acidic proton of the carboxylic acid and the protons on the amine and hydroxyl groups are "labile." In D₂O, they rapidly exchange with deuterium atoms. This simplifies the ¹H NMR spectrum by causing the signals for -OH, -NH₂, and -COOH to diminish or disappear, allowing for a clearer view of the stable C-H framework.

  • Reference: A common internal standard is not always necessary as modern spectrometers can lock onto the residual HDO signal (around 4.8 ppm), although references like DSS or TSP can be used for precise chemical shift calibration.[7][8]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Weigh approximately 5-10 mg of this compound. Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9%). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series). A higher field provides better signal dispersion and resolution.[7][9]

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Temperature: 25°C (298 K).

    • Scans: 16-64 scans, depending on concentration.

    • Solvent Suppression: Apply presaturation to suppress the large residual HDO signal.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

Diagram: Structure and NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Data Interpretation and Validation

¹H NMR Spectral Data (Predicted in D₂O, 300 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₅ (CH₃)~0.9Triplet (t)~7.53H
H₄ (CH₂)~1.6Multiplet (m)-2H
H₃ (β-CH)~3.8Multiplet (m)-1H
H₂ (α-CH)~3.6Doublet (d)~4-51H
  • Trustworthiness: The integration values (3H, 2H, 1H, 1H) must match the number of protons in each environment, providing an internal validation of the structure. The characteristic triplet for the terminal methyl (H₅) and its coupling to the adjacent methylene (H₄) is a key starting point for analysis. The coupling constant (J value) between H₂ and H₃ is indicative of the threo relative stereochemistry, which typically shows a smaller J value than the corresponding erythro isomer.[4]

¹³C NMR Spectral Data (Predicted in D₂O, 75 MHz)

Carbon AssignmentChemical Shift (δ, ppm)
C₅ (CH₃)~10
C₄ (CH₂)~25
C₂ (α-CH)~60
C₃ (β-CH)~72
C₁ (COOH)~175
  • Causality: The chemical shifts are determined by the local electronic environment. The C₁ carboxyl carbon is the most deshielded (highest ppm) due to the electron-withdrawing effect of the two oxygen atoms. The C₃ carbon, attached to an electronegative oxygen atom, appears further downfield than the C₂ carbon, which is attached to nitrogen. The aliphatic C₄ and C₅ carbons are the most shielded and appear upfield.

2. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[4]

Experimental Protocol: Fourier-Transform IR (FTIR-ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the spectrum.

    • Range: Typically scan from 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for routine identification.

Diagram: FTIR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing A Place Solid Sample on ATR Crystal C Record Sample Spectrum A->C B Record Background Spectrum (Clean Crystal) B->C D Background Subtraction C->D E Identify Characteristic Absorption Bands D->E

Caption: A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.

Data Interpretation and Validation

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2500 (broad)O-H stretchCarboxylic Acid
3500-3200 (broad)O-H stretchAlcohol
3100-3000N-H stretchAmine (Ammonium)
2960-2850C-H stretchAliphatic (CH₃, CH₂)
~1710C=O stretchCarboxylic Acid
~1600N-H bendAmine (Ammonium)
~1100C-O stretchAlcohol
  • Authoritative Grounding: In the solid state, amino acids exist as zwitterions (internal salts), where the carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH₃⁺). This significantly alters the IR spectrum compared to the non-ionic form. The C=O stretch of the carboxylic acid is replaced by a strong, broad asymmetric stretch for the carboxylate anion (-COO⁻) around 1610-1550 cm⁻¹ and a weaker symmetric stretch near 1400 cm⁻¹. The N-H stretching of the -NH₃⁺ group appears as a broad, complex band overlying the C-H stretching region around 3100-2600 cm⁻¹.[2] The broad O-H stretching from the alcohol group is also a prominent feature.[10]

3. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation, offers clues about the molecule's structure.

Expertise & Experience: Choosing the Right Ionization Method

For non-volatile, polar molecules like amino acids, "soft" ionization techniques are essential to prevent premature degradation and observe the intact molecule. Electrospray Ionization (ESI) is the industry standard for this purpose.[11][12][13] It allows for the gentle transfer of ions from a liquid solution into the gas phase for analysis. Analysis is typically performed in positive ion mode, which readily protonates the basic amine group to form the [M+H]⁺ ion.[11][14]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, typically 50:50 water/acetonitrile with 0.1% formic acid. The acid ensures the analyte is protonated.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, often coupled with liquid chromatography (LC) for sample introduction.[12]

  • Data Acquisition (Positive Ion Mode):

    • Capillary Voltage: ~3.5-4.5 kV.

    • Gas Flow: Set drying gas (e.g., Nitrogen) flow and temperature to manufacturer recommendations (e.g., 10 L/min, 300°C).[11]

    • Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-350).

    • Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion (m/z 134.1) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed.

Diagram: ESI-MS Fragmentation Pathway

G M [M+H]⁺ m/z = 134.1 F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 116.1 M->F1 -H₂O F2 Loss of HCOOH [M+H-HCOOH]⁺ m/z = 88.1 M->F2 -HCOOH (46 Da) F3 [F2 - C₂H₄]⁺ m/z = 60.1 F2->F3 -C₂H₄ (ethene)

Sources

Thermal stability and degradation of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic amino acid (NPAA) with potential applications in peptide synthesis and pharmaceutical development.[1][2] Understanding its thermal stability and degradation profile is paramount for defining its shelf-life, establishing appropriate storage and handling conditions, and ensuring the safety and efficacy of any resulting therapeutic agent.[3] This technical guide presents a comprehensive framework for the systematic evaluation of the thermal stability of this compound. It details the theoretical underpinnings of potential degradation pathways and provides robust, field-proven experimental protocols for thermal analysis, forced degradation studies, and the development of stability-indicating analytical methods. While specific experimental data for this NPAA is limited in published literature, this guide establishes a definitive methodology for its characterization, serving as a blueprint for researchers investigating novel amino acid derivatives.

Introduction to this compound

This compound, a stereoisomer of 3-hydroxynorvaline, is an alpha-amino acid distinguished by a hydroxyl group at the beta-position of its pentanoic acid backbone.[4][5] As an NPAA, it is not incorporated into proteins via the standard genetic code but offers unique structural motifs for medicinal chemistry.[2] The incorporation of such residues can impart favorable pharmacological properties, including enhanced resistance to enzymatic degradation and improved conformational control. However, the molecule's inherent chemical stability, particularly in response to thermal stress, must be rigorously characterized. Thermal decomposition can lead to loss of purity, formation of potentially toxic byproducts, and compromised product performance.[6]

This document provides the scientific rationale and detailed protocols to thoroughly investigate the thermal liability of this compound.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which influence its behavior in solid and solution states.

PropertyValueSource
Molecular Formula C₅H₁₁NO₃[4]
Molecular Weight 133.15 g/mol [4]
IUPAC Name (2S,3R)-2-amino-3-hydroxypentanoic acid[7]
CAS Number 10148-67-1[4]
Predicted XLogP3 -2.4[4]

Predicted Thermal Degradation Pathways

While specific degradation pathways for this compound are not empirically established in the literature, we can postulate primary mechanisms based on the known reactivity of other alpha-amino and beta-hydroxy acids under thermal stress.[8][9] Key reactions include decarboxylation, deamination, and reactions involving the side chain.

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid moiety is a common thermal degradation route for amino acids.[9] This would yield 1-amino-2-hydroxypentane.

  • Deamination: The elimination of the alpha-amino group as ammonia is another principal pathway.[9] For hydroxy amino acids, this can be followed by tautomerization to form a keto acid, in this case, 3-hydroxy-2-oxopentanoic acid.

  • Side-Chain Elimination (Dehydration): The hydroxyl group at the C3 position, beta to the carboxyl group, could be eliminated as water, especially under acidic or basic conditions, to form 2-amino-3-pentenoic acid.

  • Condensation: Like other amino acids, intermolecular condensation can occur at elevated temperatures, leading to the formation of dipeptides, larger oligomers, or cyclic structures like diketopiperazines.[8]

cluster_products Primary Degradation Products HN This compound Decarboxy 1-Amino-2-hydroxypentane HN->Decarboxy Decarboxylation (-CO₂) Deamino 3-Hydroxy-2-oxopentanoic acid HN->Deamino Deamination (-NH₃) Dehydro 2-Amino-3-pentenoic acid HN->Dehydro Dehydration (-H₂O) Dimer Diketopiperazine / Oligomers HN->Dimer Condensation

Caption: Predicted primary thermal degradation pathways for this compound.

Experimental Framework for Stability Assessment

A multi-faceted approach is required to comprehensively define the thermal stability profile. This involves subjecting the compound to stress conditions (forced degradation) and analyzing the outcomes with a suite of orthogonal analytical techniques.

cluster_stress Forced Degradation cluster_analysis Analytical Characterization cluster_output Knowledge Output Start Bulk (2S,3R)-3- Hydroxynorvaline Thermal Thermal (Dry Heat) Start->Thermal Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Ox Oxidation Start->Ox Photo Photolytic Start->Photo TGA TGA Thermal->TGA DSC DSC Thermal->DSC HPLC Stability-Indicating HPLC Thermal->HPLC Acid->TGA Acid->DSC Acid->HPLC Base->TGA Base->DSC Base->HPLC Ox->TGA Ox->DSC Ox->HPLC Photo->TGA Photo->DSC Photo->HPLC Profile Stability Profile TGA->Profile Pathways Degradation Pathways TGA->Pathways Conditions Storage Recommendations TGA->Conditions DSC->Profile DSC->Pathways DSC->Conditions MS LC-MS/MS (Structure Elucidation) HPLC->MS HPLC->Profile HPLC->Pathways HPLC->Conditions MS->Profile MS->Pathways MS->Conditions

Caption: Workflow for comprehensive thermal stability and degradation analysis.

Thermal Analysis: TGA and DSC

Thermal analysis techniques provide direct information on the solid-state stability of the material.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is used to determine the onset temperature of decomposition and quantify mass loss due to the release of volatile products (e.g., H₂O, CO₂, NH₃).[8]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It detects thermal events such as melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks.[12]

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5–10 mg of this compound powder into a standard aluminum or platinum pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50–100 mL/min.

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Dynamic Scan: Heat the sample from 30 °C to 400 °C at a linear heating rate of 10 °C/min.[8]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) from the resulting thermogram.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2–5 mg of this compound powder into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a nitrogen atmosphere at a flow rate of 50 mL/min.

    • Equilibrate at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to a temperature just beyond the decomposition event observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.[13]

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) or exothermic (decomposition) events. Record the peak temperatures and associated enthalpy changes (ΔH).

AnalysisParameterExpected Observation for a Typical Amino Acid
TGA T_onset (Decomposition)A sharp decrease in mass, typically >180 °C.[8]
Mass Loss (%)Corresponds to the loss of volatile fragments (e.g., H₂O, NH₃).
DSC Melting Point (T_m)A sharp endothermic peak prior to decomposition.
DecompositionA broad exothermic or complex endothermic event, often overlapping with melting.[8]
Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating power of analytical methods.[3][14] Studies should target a degradation of 5-20% to ensure that primary degradants are formed without excessive secondary degradation.[3]

Stress ConditionProtocolPurpose
Acid Hydrolysis 1 mg/mL in 0.1 M HCl at 60 °C for 24-72hTo assess lability in low pH environments.
Base Hydrolysis 1 mg/mL in 0.1 M NaOH at 60 °C for 24-72hTo assess lability in high pH environments.
Oxidation 1 mg/mL in 3% H₂O₂ at room temp for 24hTo evaluate susceptibility to oxidative stress.[15]
Thermal (Dry Heat) Solid powder in an oven at 105 °C for 24hTo assess solid-state thermal stability.[14]
Photostability Solid powder exposed to ICH Q1B option 2 light conditionsTo evaluate sensitivity to light.

Protocol 3: General Forced Degradation Procedure

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) under the conditions specified in the table above. For dry heat and photostability, use the solid powder.

  • Control Sample: Prepare a control sample stored at 2-8 °C in the dark.

  • Stress Application: Expose the samples to the specified stress conditions for the designated time. Take time points (e.g., 0, 4, 8, 24, 48 hours) to monitor the rate of degradation.

  • Sample Quenching: After exposure, neutralize acid/base samples with an equimolar amount of base/acid. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, a control, and a blank (reagents only) using a stability-indicating HPLC method.

Stability-Indicating Analytical Method

A validated stability-indicating method (SIM) is crucial. It must be able to separate the intact parent compound from all process impurities and degradation products, ensuring that the assay value for the active ingredient is accurate and unaffected by the presence of other components.[3]

Protocol 4: Development of a Stability-Indicating RP-HPLC Method

  • Column and Mobile Phase Screening:

    • Justification: A C18 stationary phase is a common starting point for polar analytes like amino acids. A gradient elution is necessary to resolve the parent compound from potentially more or less polar degradants.

    • Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Screen mobile phases consisting of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5-3.0) and an organic modifier (acetonitrile or methanol).

  • Method Optimization:

    • Analyze a composite sample containing the control and all stressed samples.

    • Adjust the gradient slope, pH of the mobile phase, and temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Detection:

    • Use a photodiode array (PDA) detector to monitor at a low wavelength (e.g., 210 nm) where the peptide bond or carboxyl group may absorb.

    • Justification: A PDA detector is critical for assessing peak purity. It can determine if a single chromatographic peak consists of more than one co-eluting compound by comparing spectra across the peak.

  • Method Validation:

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the parent peak is spectrally pure in all stressed samples.

ParameterExample ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmGood retention and resolution for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for elution.
Gradient 5% to 40% B over 20 minutesTo resolve polar and non-polar species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection PDA at 210 nmLow wavelength detection for compounds lacking a strong chromophore.
Column Temp 30 °CEnsures reproducible retention times.

Conclusion and Recommendations

The thermal stability and degradation profile of this compound are critical quality attributes that must be defined early in its development lifecycle. The experimental framework outlined in this guide—combining thermal analysis (TGA/DSC) with comprehensive forced degradation studies and the development of a validated stability-indicating HPLC method—provides a robust strategy for this characterization. By systematically identifying degradation pathways and the conditions that promote them, researchers can establish appropriate handling, formulation, and storage protocols, ensuring the quality, safety, and efficacy of this promising non-proteinogenic amino acid in future applications. Based on the functional groups present, particular attention should be paid to temperature extremes and the presence of oxidizing agents during handling and storage.

References

  • Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. K. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. [Link]

  • Cataldo, F. (2013). DSC assay of the 21 amino acid studied and the relative melting point peak and onset shift. ResearchGate. [Link]

  • Müller-Schulte, D. (1978). Application of differential scanning calorimetry to the characterization of biochemical compounds. Part I. Some amino acids and model peptides. South African Journal of Chemistry, 31(3), 77-80. [Link]

  • Roux, M. V., Notario, R., Segura, M., Guzmán-Mejía, R., Juaristi, E., & Chickos, J. S. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Journal of Chemical & Engineering Data, 56(10), 3807–3812. [Link]

  • PubChem. (n.d.). Valine degradation pathway. PubChem Pathway. Retrieved from [Link]

  • KBI Biopharma. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Wanders, R. J. A., & Visser, G. (2017). Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. Journal of Inherited Metabolic Disease, 40(2), 171-182. [Link]

  • Rawat, T., & Singh, D. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical and Pharmaceutical Research, 3(6). [Link]

  • Bhat, R., & Ahluwalia, J. C. (1989). Differential scanning calorimetric study of the interactions of some stabilizing amino acids and oligopeptides with hen egg white lysozyme. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 85(5), 1059-1067. [Link]

  • ResearchGate. (n.d.). Degradation Pathways. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies. Download Table. Retrieved from [Link]

  • Kruse, J., & Klemm, O. (2018). Hydrothermal Degradation of Amino Acids. ChemistryOpen, 7(10), 766–779. [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 10953556. Retrieved from [Link]

  • Sharma, G., & Kumar, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 129-138. [Link]

  • Jagschies, G., Lindskog, E., & Łącki, K. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(7). [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Chem-Tools. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 3-Hydroxynorvaline (HMDB0244983). Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxynorvaline. PubChem Compound Summary for CID 65097. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of temperature on activity and stability. Download Scientific Diagram. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3R)-2-azaniumyl-3-hydroxypentanoate. PubChem Compound Summary for CID 86308697. Retrieved from [Link]

  • Wang, Y., et al. (2021). Effects of Temperature and Moisture Levels on Vitamin A in Total Mixed Ration Silage. Animals, 11(8), 2353. [Link]

  • Lee, J. W., & Kim, D. M. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11505–11510. [Link]

  • Semantic Scholar. (n.d.). Effects of variable temperature drying on total flavonoids, amino acids, and antioxidative characteristics along with textural properties of germinated brown rice. Retrieved from [Link]

  • Cisse, M., et al. (2019). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Antioxidants, 8(8), 274. [Link]

  • Tõnsuaadu, K., et al. (2012). A Study of Thermal Stability of Hydroxyapatite. ResearchGate. [Link]

Sources

Methodological & Application

Stereoselective Synthesis of (2S,3R)-3-Hydroxynorvaline via Dynamic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development.[1][2] It serves as a crucial chiral building block and a threonine analogue for synthesizing novel peptides and complex natural products.[3] Notably, its incorporation into MUC1 glycopeptide antigens has been pivotal in the design of structure-guided cancer vaccines.[3] The stereoselective synthesis of this compound, controlling two adjacent stereocenters, presents a considerable challenge. This application note details a robust and highly selective protocol for the synthesis of this compound ethyl ester, employing a dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) of a racemic β-amino-α-keto ester.[4] This method provides excellent diastereoselectivity and enantioselectivity, offering a reliable pathway for researchers in academic and industrial settings.

Introduction and Synthetic Strategy

The vicinal aminoalcohol functionality is a key pharmacophore in numerous biologically active molecules. Consequently, developing efficient methods for the stereocontrolled synthesis of β-hydroxy-α-amino acids is a primary objective in synthetic chemistry.[5] While classical approaches often rely on chiral pool starting materials or substrate-controlled diastereoselective reactions, modern catalytic methods offer more flexible and efficient routes.

The strategy detailed herein involves a two-stage process:

  • Synthesis of a Racemic Precursor: A racemic N-Boc-protected β-amino-α-keto ester is prepared through a Mannich addition followed by an oxidation step.[4] This precursor contains one of the two required stereocenters in a racemic form, which is ideal for a dynamic kinetic resolution process.

  • Dynamic Kinetic Resolution (DKR): The racemic precursor undergoes an asymmetric transfer hydrogenation (ATH) using a well-defined Ruthenium(II) catalyst. This key step simultaneously resolves and reduces the substrate, converting the entire racemic mixture into the desired (2S,3R) diastereomer with high fidelity.[4]

The power of DKR lies in its ability to overcome the 50% theoretical yield limit of a standard kinetic resolution. This is achieved by continuously racemizing the undesired enantiomer of the starting material in situ, allowing it to be converted into the desired product. In this case, the α-stereocenter of the β-amino-α-keto ester is readily epimerized under the reaction conditions, while the catalyst selectively reduces only one of the rapidly equilibrating enantiomers.

Overall Synthetic Workflow

The entire process, from common starting materials to the protected final product, is outlined below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Stereoselective Reduction cluster_2 Part C: Final Product A Propionaldehyde + N-Boc Amidosulfone B N-Boc Imine A->B Imine Formation C Racemic α-Diazo-β-amino Ester B->C Mannich Addition (Ethyl Diazoacetate) D Racemic α-Keto-β-amino Ester ((±)-anti) C->D Oxidation (Oxone®) E Ethyl (2S,3R)-N-Boc- 3-hydroxynorvalinate D->E DKR-ATH ([Ru(II)Cl(p-cymene)((S,S)-TsDPEN)]) HCO2H/Et3N F This compound E->F Deprotection (Acid Hydrolysis)

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Reagents are hazardous and should be handled with appropriate care.

Part A: Synthesis of Racemic Ethyl 2-Oxo-3-(Boc-amino)pentanoate

This protocol is adapted from methodologies established for the synthesis of β-amino-α-keto esters.[4]

  • Imine Formation:

    • To a solution of tert-butyl (4-methylphenylsulfonyl)carbamate (1.0 eq) in dichloromethane (DCM, 0.5 M), add propionaldehyde (1.2 eq).

    • Cool the mixture to 0 °C and add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours until completion (monitored by TLC).

    • The resulting imine is typically used directly in the next step without purification.

  • Mannich Addition:

    • In a separate flask, prepare a solution of the crude imine from the previous step in DCM (0.3 M).

    • Add ethyl diazoacetate (1.5 eq) to the solution.

    • Initiate the reaction by adding a Lewis acid catalyst, for example, Sc(OTf)₃ (10 mol%).

    • Stir at room temperature for 12-18 hours. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude α-diazo-β-amino ester is carried forward.

    • Causality Note: The Mannich reaction efficiently forms the C2-C3 bond. Ethyl diazoacetate serves as a robust glycine anion equivalent. The resulting diazo group is an ideal precursor to the required ketone.

  • Oxidation to α-Keto Ester:

    • Dissolve the crude diazo compound in a mixture of acetone and water (3:1, 0.2 M).

    • Add Oxone® (potassium peroxymonosulfate) (2.0 eq) portion-wise while maintaining the temperature below 30 °C.

    • Stir vigorously for 2-4 hours. Monitor the reaction by TLC for the disappearance of the diazo starting material.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the racemic α-keto ester as a colorless oil.

    • Causality Note: Oxone® is an effective and inexpensive oxidant for the conversion of the diazo group to a ketone without affecting the Boc protecting group or the ester.[4] The product is a racemic mixture at the α-position, primed for the DKR step.

Part B: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH)

This is the critical stereochemistry-defining step.

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the catalyst [Ru(II)Cl(p-cymene)((S,S)-TsDPEN)] (1-2 mol%).

    • Add the racemic ethyl 2-oxo-3-(Boc-amino)pentanoate (1.0 eq) dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol (0.1 M).

    • Causality Note: The choice of catalyst is paramount. The (S,S)-TsDPEN ligand provides the chiral environment necessary for the highly enantioselective hydride transfer from the formic acid-triethylamine complex to one face of the ketone.[4]

  • Hydrogenation:

    • Add the azeotropic mixture of formic acid and triethylamine (HCO₂H/Et₃N, 5:2 molar ratio) (5.0 eq) as the hydrogen source.

    • Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) for 24-48 hours. Monitor progress by HPLC or ¹H NMR analysis of an aliquot.

    • Causality Note: The HCO₂H/Et₃N mixture serves as a mild and effective in situ source of hydride for the ruthenium catalyst. The basicity of triethylamine facilitates the epimerization of the α-stereocenter, which is essential for the dynamic kinetic resolution process.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford ethyl (2S,3R)-N-Boc-3-hydroxynorvalinate.

Part C: Deprotection to this compound
  • Hydrolysis:

    • Dissolve the purified, protected amino ester from Part B in a 6 M aqueous HCl solution.

    • Heat the mixture at reflux (approx. 100-110 °C) for 6-12 hours to ensure complete removal of both the Boc group and the ethyl ester.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove water and excess HCl.

    • The resulting solid can be purified by recrystallization or ion-exchange chromatography to yield the final product as its hydrochloride salt.

Mechanism of Stereocontrol

The key to this synthesis is the DKR-ATH step. The proposed mechanism involves the formation of a ruthenium-hydride species which coordinates to the keto ester. The C2 stereocenter of the keto ester is labile and epimerizes rapidly under the basic conditions provided by triethylamine. The chiral catalyst, however, exhibits a strong kinetic preference for reducing the ketone from one of the two rapidly equilibrating diastereomeric transition states, leading to the formation of a single product diastereomer.

G cluster_0 DKR-ATH Catalytic Cycle A [Ru-H]⁻ C Transition State Complex (S-Keto Ester Favored) A->C Hydride Delivery B Racemic (±)-Keto Ester B->C Coordination & Epimerization D [Ru] Catalyst C->D Product Release D->A Regeneration E (2S,3R)-Product F HCO₂H / Et₃N F->A

Figure 2: Simplified mechanism of the DKR-ATH step.

Expected Results & Performance

The described protocol is highly efficient, providing the target compound with excellent stereochemical purity. Below is a summary of typical quantitative data reported for the key DKR-ATH step.[4][5]

ParameterTypical ValueMethod of Determination
Chemical Yield 70 - 85%Isolated yield after chromatography
Diastereomeric Ratio (d.r.) >20:1 (anti/syn)¹H NMR analysis of the crude product
Enantiomeric Excess (e.e.) >98%Chiral HPLC or SFC analysis

Trustworthiness and Validation: The high diastereoselectivity and enantioselectivity serve as a self-validating system for the protocol. The ¹H NMR spectrum of the crude product post-hydrogenation should show a single major diastereomer (>95%). Subsequent chiral HPLC analysis confirms the high enantiopurity, validating the effectiveness of the chiral catalyst and the DKR process. Any significant deviation from these values suggests issues with catalyst activity, reaction conditions, or purity of the starting materials.

Conclusion

This application note provides a detailed, field-proven protocol for the stereoselective synthesis of this compound. By leveraging a modern dynamic kinetic resolution-asymmetric transfer hydrogenation, this method circumvents the limitations of classical resolutions and provides access to this valuable chiral building block in high yield and with exceptional stereochemical purity. The causality-driven explanations for each step are intended to empower researchers to not only replicate the procedure but also to understand and troubleshoot the synthesis effectively.

References

  • Park, H. G., & Jew, S. S. (2004). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. The Journal of Organic Chemistry, 69(19), 6489–6492.

  • Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (16), 1935-1944.

  • Hara, R., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01117-21.

  • ResearchGate. (n.d.). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Request PDF.

  • Marques, M., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7851–7860.

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.

  • Wikipedia. (2023). Sharpless epoxidation.

  • BenchChem. (n.d.). 3-Hydroxynorvaline. C5H11NO3.

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.

  • O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329.

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73.

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation.

  • Simon, R. C., et al. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. Chemical Communications, 50(99), 15669-15672.

  • Diastereoselective and enantioselective hydrogenation of α-substituted β-keto esters via dynamic kinetic resolution is attractive. Nature Communications, 13, 5994 (2022).

  • PubMed. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis.

  • Yasuno, Y., et al. (2020). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2).

  • Deshmukh, S. C., & Talukdar, P. (2014). Stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs): valinoctin A, (2S,3R)-3-amino-2-hydroxydecanoic acid, and a fluorescent-labeled (2S,3R)-AHBA. The Journal of Organic Chemistry, 79(22), 11215-11225.

  • ResearchGate. (n.d.). Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. Request PDF.

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks Thesis.

  • ResearchGate. (n.d.). Chelation Controlled Reduction of N-Protected β-Amino Ketones Toward the Synthesis of HPA-12 and Analogues. Request PDF.

  • Miller, S. J., & Toste, F. D. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. ACS Catalysis, 3(5), 817-820.

  • Sang, Y., et al. (2021). Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Catalysis, 11(13), 8130-8137.

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyl Thiazolidinethiones. Organic Syntheses, 83, 149.

  • National Center for Biotechnology Information. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. PubChem.

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxynorvaline. PubChem Compound Summary for CID 65097.

  • National Center for Biotechnology Information. (2015). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PubChem.

  • Sigma-Aldrich. (n.d.). DL-3-Hydroxynorvaline. Product Page.

  • Fraser, D. S., Park, S. B., & Chong, J. M. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry, 82(1), 87-101.

  • National Center for Biotechnology Information. (2018). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. PubChem.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10953556.

  • MDPI. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Molecules, 28(6), 2639.

  • National Center for Biotechnology Information. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PubChem.

Sources

Introduction: The Significance of Stereochemical Precision

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of (2S,3R)-3-Hydroxynorvaline

This compound is a non-proteinogenic α-amino acid, a class of molecules that serves as invaluable chiral building blocks in pharmaceutical development.[1] Its structure, featuring two contiguous stereocenters, makes it a key component in various bioactive natural products and a precursor for complex molecules like β-lactam antibiotics.[1] The precise spatial arrangement of the amino and hydroxyl groups is critical for biological activity, rendering its stereocontrolled synthesis a significant challenge and a topic of extensive research.

This guide provides an in-depth exploration of robust methodologies for synthesizing this compound, designed for researchers, scientists, and professionals in drug development. We will move beyond simple procedural lists to dissect the underlying principles that govern stereochemical outcomes, offering a framework for rational design and troubleshooting. The focus will be on two powerful and distinct strategies: a classic chiral auxiliary-based approach using the Evans Aldol reaction and a modern chemo-enzymatic method that leverages the exquisite selectivity of biocatalysis.

Part 1: The Evans Aldol Reaction: A Cornerstone of Asymmetric Synthesis

The Evans Aldol reaction is a highly reliable and versatile method for constructing syn-β-hydroxy-α-amino acids.[2] Its success hinges on the use of a chiral oxazolidinone auxiliary, which temporarily attaches to a glycine-equivalent substrate. This auxiliary acts as a "chiral director," forcing the subsequent aldol reaction to proceed with a high degree of facial selectivity, ultimately yielding the desired diastereomer.

Principle and Rationale: Engineering the Transition State

The stereochemical outcome of the Evans Aldol reaction is dictated by the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[2] The process unfolds through several key stages:

  • N-Acylation: The chiral auxiliary, for instance, (S)-4-benzyl-2-oxazolidinone, is acylated with a protected glycine derivative. For this synthesis, we will acylate with propionyl chloride to build the carbon backbone.

  • Enolate Formation: A Lewis acid, typically a boron triflate like dibutylboron triflate (Bu₂BOTf), coordinates to the carbonyl oxygens of the N-acyloxazolidinone. In the presence of a mild base, this coordination facilitates the formation of a specific Z-enolate with high geometric purity.

  • Diastereoselective Aldol Addition: The pre-formed Z-enolate then reacts with an aldehyde (in this case, propanal). The bulky substituent on the chiral auxiliary (e.g., a benzyl group) sterically blocks one face of the enolate. Consequently, the aldehyde is forced to approach from the less hindered face, leading to the predictable formation of the syn aldol adduct.

  • Auxiliary Cleavage: The final step involves the hydrolytic removal of the chiral auxiliary, which can be recovered and reused. This cleavage unmasks the carboxylic acid functionality, yielding the target this compound.

Experimental Workflow: Evans Aldol Synthesis

The following diagram illustrates the synthetic sequence for producing this compound using an Evans chiral auxiliary.

Evans_Aldol_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage A 1. (S)-4-benzyl-2-oxazolidinone 2. n-BuLi, THF, -78°C C N-Propionyl Oxazolidinone A->C B Propionyl Chloride B->C E Syn-Aldol Adduct C->E D 1. Bu₂BOTf, DIPEA, CH₂Cl₂ 2. Propanal, -78°C to 0°C G This compound E->G F LiOH, H₂O₂, THF/H₂O Chemoenzymatic_Workflow cluster_0 Substrate Preparation cluster_1 Biotransformation cluster_2 Product Isolation A L-Norvaline B 2-OG Hydroxylase (e.g., from S. thermotolerans) + 2-Oxoglutarate, Fe(II), O₂ Aqueous Buffer, 30°C A->B C This compound B->C Highly Stereoselective D Purification (Ion-Exchange Chromatography) C->D

Sources

Application Notes and Protocols for the Utilization of (2S,3R)-3-Hydroxynorvaline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

In the landscape of modern drug discovery and development, the incorporation of non-canonical amino acids into peptide sequences offers a powerful strategy to enhance therapeutic properties. (2S,3R)-3-Hydroxynorvaline (Hnv), a non-proteinogenic amino acid, has emerged as a significant building block, particularly as a synthetic mimic of threonine. Its unique stereochemistry and the presence of a β-hydroxyl group provide opportunities to modulate peptide conformation, improve metabolic stability, and enhance binding affinity to biological targets.

This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the application of this compound in peptide synthesis. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the nuances of incorporating this valuable synthetic tool.

Physicochemical Properties and Stereochemistry

This compound is an isomer of 3-hydroxynorvaline, which possesses two chiral centers at the α and β carbons. This results in four possible stereoisomers. The (2S,3R) configuration, also known as the L-threo form, is of particular interest in medicinal chemistry.

PropertyValue
Molecular Formula C₅H₁₁NO₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
IUPAC Name (2S,3R)-2-amino-3-hydroxypentanoic acid[1]
Synonyms (3R)-3-hydroxy-L-norvaline, L-threo-β-Hydroxynorvaline

The precise stereochemical arrangement of the amino and hydroxyl groups is crucial for its function as a structural and functional analogue of threonine in peptides. This specific orientation dictates the conformational preferences of the resulting peptide backbone and its interactions with biological receptors.

Core Application: A Threonine Surrogate in MUC1-Based Cancer Vaccines

A primary and well-documented application of this compound is its use as a substitute for threonine in the synthesis of MUC1 glycopeptide antigens for the development of cancer vaccines.[3] MUC1 is a glycoprotein that is overexpressed in an aberrant, hypoglycosylated form on the surface of many cancer cells, making it a key target for immunotherapy.

Studies have shown that replacing threonine with this compound in MUC1 glycopeptides can lead to synthetic antigens that effectively mimic the natural tumor-associated structure.[3] The subtle structural modification of an additional methylene group in the side chain of hydroxynorvaline compared to threonine can enhance CH/π interactions within the antigen-antibody complex, potentially leading to improved immunogenic properties.[3]

Strategic Considerations for Peptide Synthesis

The successful incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of protecting group strategies and coupling conditions. The presence of the secondary hydroxyl group necessitates a strategic approach to prevent unwanted side reactions, such as O-acylation.

Protecting Group Strategy: The Fmoc/tBu Approach

The most widely adopted strategy for the synthesis of peptides containing hydroxylated amino acids is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection scheme.[4][5]

  • α-Amino Group Protection: The Fmoc group is used for the temporary protection of the α-amino group. It is stable to acidic conditions but readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[4][6]

  • Side-Chain Hydroxyl Group Protection: The hydroxyl group of this compound should be protected to prevent side reactions during peptide coupling. The tert-butyl (tBu) ether is the protecting group of choice in the Fmoc/tBu strategy.[7] It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[4]

Therefore, the key building block for SPPS is Fmoc-(2S,3R)-3-hydroxy(tBu)-norvaline-OH . While not as commonly available as standard protected amino acids, its synthesis can be undertaken by experienced chemists or sourced from specialized custom synthesis providers.

Diagram: Orthogonal Protection in Fmoc-SPPS

Fmoc_SPPS_Protection cluster_protection Protection Strategy cluster_synthesis Solid-Phase Peptide Synthesis Amino_Acid This compound Fmoc_Protected Fmoc-(2S,3R)-3-Hydroxynorvaline-OH Amino_Acid->Fmoc_Protected Fmoc-OSu Fully_Protected Fmoc-(2S,3R)-3-hydroxy(tBu)-norvaline-OH Fmoc_Protected->Fully_Protected Isobutylene, H+ Peptide_Chain Growing Peptide Chain on Resin Fully_Protected->Peptide_Chain Coupling Peptide_Chain->Peptide_Chain Final_Peptide Final Deprotected Peptide Peptide_Chain->Final_Peptide Cleavage (TFA)

Caption: Orthogonal protection scheme for this compound in Fmoc-SPPS.

Coupling Reagents and Conditions

The β-carbon branching and the bulky tBu protecting group on the side chain of Fmoc-(2S,3R)-3-hydroxy(tBu)-norvaline-OH can present steric hindrance during the coupling reaction. This can lead to slower reaction kinetics and potentially incomplete coupling. Therefore, the choice of an efficient coupling reagent is critical.

Recommended Coupling Reagents for Sterically Hindered Amino Acids:

Coupling ReagentClassKey Advantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/Uronium SaltHigh reactivity, low racemization, particularly effective for hindered couplings.[8]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltWidely used, efficient, and cost-effective.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltExcellent for sterically demanding couplings with minimal side reactions.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Aminium/Uronium SaltHigh efficiency, safer alternative to HOBt/HOAt-based reagents.

For the incorporation of Fmoc-(2S,3R)-3-hydroxy(tBu)-norvaline-OH, the use of HATU or HBTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is strongly recommended to ensure high coupling efficiency. A double coupling strategy, where the coupling step is repeated, may be beneficial to drive the reaction to completion.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis

Materials and Reagents:

  • Fmoc-protected amino acids (including Fmoc-(2S,3R)-3-hydroxy(tBu)-norvaline-OH)

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU or HBTU

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Cold diethyl ether

Workflow Diagram: Single Coupling Cycle

SPPS_Cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/HBTU, DIPEA in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 end Ready for Next Cycle wash2->end

Caption: Workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-(2S,3R)-3-hydroxy(tBu)-norvaline-OH:

    • In a separate vial, dissolve Fmoc-(2S,3R)-3-hydroxy(tBu)-norvaline-OH (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. For this sterically hindered amino acid, a longer coupling time is recommended.

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

The crude peptide product will contain the desired full-length peptide as well as impurities such as truncated sequences and deletion sequences. RP-HPLC is the standard method for purifying synthetic peptides.[9][10]

  • Column: A C18 stationary phase is typically used for peptide purification.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides from the column based on their hydrophobicity. The presence of the hydroxyl group in this compound may slightly decrease the hydrophobicity of the peptide compared to a peptide containing a non-hydroxylated analogue, which can be a consideration when designing the purification gradient.

  • Detection: Peptides are typically detected by UV absorbance at 214-220 nm.[10]

Mass Spectrometry

Mass spectrometry is an essential tool for confirming the identity and purity of the synthesized peptide.

  • Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the purified peptide, confirming the successful incorporation of this compound.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be used to verify the amino acid sequence of the peptide. Peptides containing hydroxylated amino acids may show a characteristic neutral loss of water (-18 Da) from fragment ions, which can aid in sequence confirmation.

Troubleshooting and Expert Insights

  • Incomplete Coupling: Due to the steric hindrance of Fmoc-(2S,3R)-3-hydroxy(tBu)-norvaline-OH, incomplete coupling is a potential issue. To mitigate this, use a highly efficient coupling reagent like HATU, extend the coupling time to at least 2 hours, and consider performing a double coupling.

  • Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can occur, especially with prolonged activation times or the use of certain bases. Using HATU and DIPEA with a pre-activation time of 1-2 minutes can help minimize this risk.

  • Side Reactions during Cleavage: The tBu protecting group on the hydroxyl side chain is generally stable. However, ensuring the use of appropriate scavengers like TIS in the cleavage cocktail is crucial to prevent re-attachment of carbocations to sensitive residues like tryptophan or methionine.

Conclusion: Expanding the Peptide Chemist's Toolkit

This compound represents a valuable addition to the repertoire of non-canonical amino acids for peptide synthesis. Its successful application in the development of MUC1-based cancer vaccines highlights its potential in designing novel peptide therapeutics. By understanding the specific challenges associated with its incorporation, particularly the need for side-chain protection and the use of potent coupling reagents, researchers can effectively utilize this building block to create peptides with enhanced biological properties. The protocols and insights provided in this guide serve as a robust foundation for the successful synthesis, purification, and characterization of peptides containing this promising amino acid derivative.

References

  • Goldschmidt Gőz, M., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(8), 987-997. [Link]

  • Højrup, P., et al. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82. [Link]

  • Wikipedia. (2024). Peptide synthesis. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU...[Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Machado, D., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Shteyn, V., et al. (2013). Filtering of MS/MS data for peptide identification. BMC Bioinformatics, 14(Suppl 14), S10. [Link]

  • Smyth, D. G. (1991). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. Methods in Molecular Biology, 5, 29-37. [Link]

  • ResearchGate. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC. [Link]

  • Voinov, V. G., et al. (2015). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(10), 1740-1750. [Link]

  • Del Gatto, A., et al. (2023). Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses. JACS Au, 3(11), 3138-3152. [Link]

  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. [Link]

  • Pícharová, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592. [Link]

  • Côté, A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Peptide Synthesis and Applications (pp. 1-28). Humana Press. [Link]

  • PubChem. (n.d.). 3-Hydroxynorvaline. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Synthesis of (2S,3S)-Fmoc-3-MeGln-OH (5). [Link]

  • PubChem. (n.d.). (2S)-2-Amino-3-hydroxypentanoic acid. [Link]

  • PubChem. (n.d.). 3-Hydroxynorvaline. [Link]

  • American Elements. (n.d.). Boc-(3S)-3-amino-1-carboxymethyl-caprolactame. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of (2S,3R)-3-Hydroxynorvaline into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the successful incorporation of the non-proteinogenic amino acid (2S,3R)-3-Hydroxynorvaline into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] It addresses the principal challenges associated with the sterically hindered nature and the reactive β-hydroxyl side chain of this residue. Detailed protocols cover protecting group strategies, optimized coupling conditions, and robust cleavage and deprotection methods to minimize side reactions and maximize the yield and purity of the target peptide. This guide is intended for researchers in peptide chemistry, drug discovery, and materials science aiming to leverage the unique structural properties of 3-hydroxynorvaline.

Introduction: The Significance of this compound

This compound is a non-proteinogenic α-amino acid characterized by a β-hydroxylated linear side chain.[3][4] Its defined stereochemistry imparts specific conformational constraints on the peptide backbone, making it a valuable building block for designing peptidomimetics, enzyme inhibitors, and novel bioactive peptides. The side-chain hydroxyl group can serve as a key interaction point with biological targets or as a site for post-synthesis modification.

However, the very features that make this amino acid desirable also present significant challenges during chemical synthesis. The secondary hydroxyl group is a potential nucleophile, and the steric bulk adjacent to the α-carbon can hinder coupling reactions.[5][6] A carefully planned synthetic strategy is therefore essential for its successful incorporation.

Core Challenges in Synthesis

The primary difficulties in incorporating 3-hydroxynorvaline stem from two main sources:

  • Side-Chain Reactivity: The β-hydroxyl group, if left unprotected, can undergo O-acylation during the carboxyl activation step of the incoming amino acid.[7][8] This side reaction consumes expensive reagents and results in the formation of ester-linked impurities that can be difficult to separate from the desired product.[9]

  • Steric Hindrance: The ethyl group at the β-carbon creates a sterically demanding environment around the α-amino group. This can significantly slow down the kinetics of peptide bond formation, leading to incomplete couplings, deletions sequences, and lower overall yields, especially in "difficult" sequences.[5][6]

To overcome these challenges, a two-pronged approach is necessary: judicious protection of the side-chain hydroxyl group and optimization of the coupling methodology.

Strategic Decisions: Protecting Group and Coupling Chemistry

Side-Chain Protection of the β-Hydroxyl Group

To prevent O-acylation, the hydroxyl side chain must be masked with a temporary protecting group.[10] In the context of Fmoc/tBu SPPS, this protecting group must be stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) but labile to the final acidic cleavage from the resin (e.g., Trifluoroacetic acid).[1]

Protecting GroupStructureStability/LabialityAdvantages & Considerations
tert-Butyl (tBu) -C(CH₃)₃Stable to piperidine. Cleaved by strong acid (TFA).Industry Standard: The most common and recommended choice for Fmoc SPPS. Its removal is concurrent with other tBu-based side-chain protecting groups and cleavage from standard resins like Wang or Rink Amide.[11]
Trityl (Trt) -C(C₆H₅)₃Stable to piperidine. Highly acid-labile. Can be removed under milder acidic conditions than tBu, offering orthogonality if selective deprotection is needed on-resin. However, it is generally more sterically bulky.[11]
Acetyl (Ac) -C(O)CH₃Generally stable to standard Fmoc deprotection conditions.[12] Removal requires basic conditions (e.g., Zemplén deacetylation), which is not compatible with standard Fmoc-SPPS cleavage.Not recommended for standard Fmoc/tBu strategies due to lack of orthogonality. More suited for solution-phase synthesis or specialized cleavage protocols.[12]

Recommendation: For most applications, the commercially available Fmoc-(2S,3R)-3-hydroxynorvaline(tBu)-OH is the building block of choice. Its protection scheme is fully compatible with the standard Fmoc/tBu methodology.

Optimizing Coupling Conditions

Due to the steric hindrance of 3-hydroxynorvaline, standard coupling reagents may result in low efficiency.[6] Stronger, more reactive coupling reagents are required to drive the reaction to completion.[5][13]

Coupling ReagentTypeReactivityKey Considerations
HATU Uronium/Aminium SaltVery HighHighly Recommended. Forms a highly reactive OAt-active ester.[13] It is extremely effective for sterically hindered couplings and helps minimize racemization.[5][14] Requires a non-nucleophilic base like DIPEA or NMM for activation.[14]
HBTU Uronium/Aminium SaltHighA reliable and cost-effective alternative to HATU. Forms a less reactive OBt-active ester but is sufficient for many hindered couplings.[13]
PyBOP Phosphonium SaltHighForms an OBt-active ester. A key advantage is that phosphonium-type reagents do not cause guanidinylation of the free N-terminus, a side reaction possible with uronium salts if used in large excess.[13][14]
COMU Uronium/Aminium SaltVery HighBased on the Oxyma Pure leaving group, it is considered one of the most efficient coupling reagents, comparable or superior to HATU for difficult couplings.[13][15]
DCC/DIC CarbodiimideModerateGenerally not recommended for hindered couplings in SPPS due to slower kinetics, risk of racemization, and formation of insoluble urea byproducts.[5][14]

Recommendation: Utilize HATU or COMU as the primary coupling reagent for incorporating Fmoc-(2S,3R)-3-hydroxynorvaline(tBu)-OH. A double coupling protocol is strongly advised to ensure the reaction proceeds to completion.

Experimental Workflow & Protocols

The following section details a step-by-step protocol for the solid-phase synthesis of a peptide containing this compound.

General SPPS Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Check 6. Coupling Check (Kaiser Test) Wash2->Check Check->Coupling Incomplete: Double Couple Repeat Repeat Cycle (Steps 2-6) Check->Repeat Next Residue Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Final Residue Cleavage 8. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 9. Precipitation & Wash (Cold Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification

Caption: Standard Fmoc-SPPS cycle for peptide synthesis.

Protocol: Incorporation of Fmoc-(2S,3R)-3-hydroxynorvaline(tBu)-OH

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin. Adjust volumes accordingly for different scales.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-(2S,3R)-3-hydroxynorvaline(tBu)-OH

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HATU

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail (Reagent K): TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)[16]

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Standard Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for 10-15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • Activation Solution: In a separate vial, dissolve Fmoc-(2S,3R)-3-hydroxynorvaline(tBu)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution and vortex for 1-2 minutes (pre-activation).

    • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

    • Drain the reaction vessel and wash with DMF (3 times).

    • Second Coupling (Recommended): Repeat the coupling step with a freshly prepared activation solution. Agitate for another 1-2 hours.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring the Coupling:

    • Take a small sample of resin beads and perform a qualitative Kaiser test. A negative result (clear or yellow beads) indicates a complete coupling. If the test is positive (blue beads), a third coupling may be considered.

  • Chain Elongation: Continue the synthesis by returning to Step 2 for the next amino acid in the sequence.

Protocol: Cleavage and Deprotection

Peptides containing residues like Trp, Cys, or Met require scavengers in the cleavage cocktail to prevent alkylation side reactions from carbocations generated during deprotection.[11][17]

  • Preparation: After the final Fmoc deprotection and thorough washing (DMF followed by DCM), dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the chilled cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the dry resin.[16]

    • Agitate at room temperature for 2-4 hours. The duration may be extended for peptides with multiple arginine residues.

  • Peptide Precipitation:

    • Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA cocktail).

    • A white precipitate (the crude peptide) should form immediately.

    • Rinse the resin with a small amount of fresh TFA and add it to the ether to maximize recovery.

  • Isolation and Purification:

    • Centrifuge the suspension to pellet the crude peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

    • Characterize the crude product (LC-MS) and purify using reverse-phase HPLC.

Characterization and Validation

  • Mass Spectrometry (LC-MS): Confirm the molecular weight of the final peptide to ensure the correct incorporation of the hydroxynorvaline residue.

  • High-Performance Liquid Chromatography (RP-HPLC): Assess the purity of the crude and purified peptide. The presence of the hydroxyl group may slightly alter the retention time compared to a peptide with norvaline.

  • NMR Spectroscopy: For detailed structural confirmation, 2D NMR techniques (COSY, TOCSY, NOESY) can be used to confirm the connectivity and stereochemistry of the incorporated residue.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Deletion of Hydroxynorvaline Incomplete coupling due to steric hindrance.Use a more potent coupling reagent (HATU/COMU).[13] Perform a double coupling. Increase coupling time.
Low Purity/Multiple Peaks in HPLC Side-chain O-acylation; Dehydration of β-hydroxyl during cleavage; Racemization.Ensure proper tBu protection of the hydroxyl group. Use a well-formulated cleavage cocktail with appropriate scavengers.[16] Use additives like HOAt to suppress racemization.[5]
No Product Detected Failure of multiple coupling steps; Instability of peptide on resin.Re-evaluate the entire synthetic strategy. Check the quality of reagents, especially the protected hydroxynorvaline derivative.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable through a well-defined strategy. The key pillars of success are the use of a tert-Butyl protected building block for the hydroxyl side chain and the application of high-reactivity coupling reagents like HATU or COMU, often in a double-coupling regimen. By following the optimized protocols outlined in this guide, researchers can confidently synthesize novel peptides containing this valuable non-canonical amino acid, paving the way for new frontiers in peptide-based therapeutics and materials.

References

  • Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Biosynth. Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Varga, I., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(1), 1-1.
  • PMC - NIH. (2012). Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8, 9.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • BenchChem. (2025). Technical Support Center: Alternative Deprotection Methods for Acid-Sensitive Peptides.
  • AAPPTec.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Wikipedia. Peptide synthesis.
  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
  • Google Patents. (2014). Solid-phase synthesis of peptides containing bulky dehydroamino acids.
  • Scribd. Side Reactions in Peptide Synthesis.
  • MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • PubChem. This compound.
  • Google Patents. (2018).
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • LSU Scholarly Repository. (2004). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.
  • MDPI. (2023). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • PubChem. 3-Hydroxynorvaline.
  • Novabiochem® Letters: 3/11.
  • Santa Cruz Biotechnology. Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid.

Sources

Application and Protocol Guide: Analytical Methods for (2S,3R)-3-Hydroxynorvaline Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code.[1][2] Its structure is a derivative of norvaline with a hydroxyl group at the third carbon position.[1] This particular stereoisomer, with its specific three-dimensional arrangement of atoms, is of growing interest in pharmaceutical and biotechnological research.[3] Notably, it serves as a crucial building block in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications.[4] The precise stereochemistry of this compound is critical to its biological activity and the overall efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods for its detection, quantification, and chiral purity assessment are paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principal analytical techniques for this compound, detailing the underlying principles and offering step-by-step protocols. The methodologies covered are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical practices.

Core Analytical Strategies: A-Glance Comparison

The choice of an analytical method for this compound is dictated by the specific requirements of the analysis, such as the sample matrix, the need for chiral separation, and the desired sensitivity. The following table summarizes the key analytical techniques discussed in this guide.

Technique Principle Key Advantages Common Applications
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).Direct separation of stereoisomers.[5][6]Enantiomeric purity determination, quality control of synthetic intermediates.
Reversed-Phase HPLC with Derivatization Separation based on hydrophobicity after chemical modification to introduce a chromophore or fluorophore.[7][8]High sensitivity and compatibility with UV or fluorescence detectors.Quantification in various matrices, including biological fluids and pharmaceutical formulations.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives in the gas phase followed by mass-based detection.[1][4]High resolution and sensitivity, provides structural information.Analysis of complex mixtures, metabolite identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-efficiency liquid chromatographic separation coupled with highly selective and sensitive mass detection.[4]Unsurpassed sensitivity and selectivity, suitable for complex matrices.Trace-level quantification in biological samples, impurity profiling.[9]

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

The direct separation of the four stereoisomers of 3-hydroxynorvaline is a critical analytical challenge. Chiral HPLC is the premier technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.

The Causality Behind Chiral Recognition

Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. For effective separation, there must be at least three points of interaction between the chiral selector and one of the enantiomers, a concept often referred to as Dalgliesh's three-point interaction model.[6] These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and ionic interactions. The subtle differences in the spatial arrangement of functional groups in the (2S,3R), (2R,3S), (2S,3S), and (2R,3R) isomers of 3-hydroxynorvaline result in varying stabilities of these transient complexes, leading to different retention times and, thus, separation.

Experimental Protocol: Chiral HPLC of 3-Hydroxynorvaline

This protocol outlines a general procedure for the chiral separation of 3-hydroxynorvaline stereoisomers. Optimization of the mobile phase and column temperature will be necessary for specific applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.

  • Chiral Stationary Phase Column: A column with a chiral selector suitable for underivatized amino acids, such as a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC® T).[10]

  • This compound standard and sample solutions.

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water).

  • Mobile phase additives (e.g., formic acid, triethylamine).

2. Chromatographic Conditions (Starting Point):

  • Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol/Water (e.g., 80:20 v/v) with 0.1% formic acid and 0.05% triethylamine. The organic modifier concentration can significantly impact retention and selectivity.[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or MS detection in positive ion mode.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the this compound standard and samples in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to the different stereoisomers based on their retention times.

  • Calculate the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) as required.

Workflow for Chiral HPLC Method Development

Caption: A logical workflow for developing a robust chiral HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sensitive Detection

GC-MS is a powerful technique for the analysis of amino acids, offering high resolution and sensitivity.[4] However, due to the low volatility of amino acids like this compound, a derivatization step is mandatory to make them amenable to GC analysis.[][12]

The Necessity of Derivatization for GC Analysis

Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[12] For amino acids, this typically involves converting the polar amino and carboxyl groups into less polar, more volatile esters and/or silyl derivatives.[][12] This process not only allows the compound to be vaporized without decomposition in the GC inlet but also improves chromatographic peak shape and, in some cases, enhances detector response.[12]

Experimental Protocol: GC-MS of Derivatized 3-Hydroxynorvaline

This protocol describes a common derivatization procedure using silylation followed by GC-MS analysis.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary GC column suitable for amino acid analysis (e.g., 5% phenyl-methylpolysiloxane).

  • This compound standard and sample.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous solvent (e.g., acetonitrile, pyridine).

  • Internal standard (e.g., Norvaline).[13][14]

2. Derivatization Procedure:

  • Accurately weigh a small amount of the sample (e.g., 1-5 mg) into a reaction vial.

  • Add a known amount of the internal standard.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70-100 °C for 30-60 minutes to ensure complete derivatization.[14]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Conditions (Starting Point):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program: 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-550.

4. Data Analysis:

  • Identify the derivatized this compound and internal standard peaks by their retention times and mass spectra.

  • Quantify the analyte using the peak area ratio relative to the internal standard.

GC-MS Sample Preparation and Analysis Workflow

Caption: A streamlined workflow for the GC-MS analysis of amino acids.

Method Validation: Ensuring Trustworthy Results

The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose.[7][15] Key validation parameters, as recommended by regulatory bodies, should be assessed.

Key Validation Parameters
Parameter Definition Acceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% of the spiked amount.
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature.

Conclusion

The analytical methods for this compound presented in this guide provide a robust framework for its detection, quantification, and chiral purity assessment. The choice between Chiral HPLC, GC-MS, and other techniques like LC-MS/MS will depend on the specific analytical challenge at hand. By understanding the principles behind each technique and adhering to rigorous method validation, researchers, scientists, and drug development professionals can generate accurate and reliable data, ensuring the quality and safety of products containing this important non-proteinogenic amino acid.

References

  • Mascotti, K., et al. (2015). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Analytical Methods in Chemistry, 2015, 686989. [Link]

  • Moore, S., & Stein, W. H. (1951). Chromatography of amino acids on sulfonated polystyrene resins. Journal of Biological Chemistry, 192(2), 663-681. [Link]

  • Peruvian guideline for validation INACAL DA-acr-20D:2017. [No direct link available]
  • Poojary, M. M., et al. (2021). Selective and sensitive UHPLC-ESI-Orbitrap MS method to quantify protein oxidation markers. Talanta, 235, 122700. [Link]

  • ResearchGate. (2025). Validation of Amino Acid Analysis Methods. [Link]

  • ResearchGate. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. [Link]

  • ACS Publications. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. [Link]

  • NIH. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • NIH. 3-Hydroxynorvaline | C5H11NO3 | CID 65097 - PubChem. [Link]

  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]

  • Waters Corporation. LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]

  • Shimadzu. Analysis of Amino Acids Contained in Alcohol. [Link]

  • Chem-Tools. This compound. [Link]

  • PubMed. Separation of chiral amino acids by micellular electrokinetic chromatography with derivatized cyclodextrins. [Link]

  • ResearchGate. (2014). Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. [Link]

  • Human Metabolome Database. Showing metabocard for 3-Hydroxynorvaline (HMDB0244983). [Link]

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • NIH. (2S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 18660836 - PubChem. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PubMed. Stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs). [Link]

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Stereoselective HPLC Analysis of (2S,3R)-3-Hydroxynorvaline

Abstract

This document provides a comprehensive guide and a detailed protocol for the stereoselective analysis of this compound, a non-proteinogenic amino acid and threonine analogue.[1][2] Due to the presence of two chiral centers, 3-hydroxynorvaline exists as four distinct stereoisomers, demanding a robust analytical method to differentiate and quantify the specific (2S,3R) isomer. This note details an indirect chiral separation method using pre-column derivatization with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This approach transforms the enantiomeric and diastereomeric pairs into diastereomers with distinct chromatographic properties, enabling their separation on a standard achiral C18 stationary phase. We explain the causality behind the methodological choices, present a step-by-step protocol, and discuss method validation considerations in line with ICH guidelines.[3][4]

Introduction and Analytical Challenge

This compound is an unnatural amino acid of interest in biochemical and pharmaceutical research, notably for its potential antiviral properties and its use in studying the fidelity of protein translation.[1] The primary analytical challenge lies in its stereochemistry. The molecule possesses two chiral centers (at C2 and C3), resulting in four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). Differentiating the (2S,3R) isomer from the others is critical for efficacy, safety, and quality control in drug development.

A secondary challenge is detection. Like most amino acids, 3-hydroxynorvaline lacks a significant chromophore or fluorophore, making sensitive detection by common HPLC detectors (UV-Vis, Fluorescence) difficult without chemical modification.[5][6] Therefore, a successful analytical method must address both stereoselective separation and detection sensitivity.

Rationale for Method Selection: Indirect Chiral Separation via Derivatization

Two primary strategies exist for the chiral HPLC separation of amino acids: direct and indirect methods.

  • Direct Methods utilize a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, allowing for their direct separation.[7] CSPs based on crown ethers, macrocyclic glycopeptides, or ligand-exchange mechanisms are effective for underivatized amino acids.[8][9][10][11] While powerful, this approach may require specialized, costly columns and extensive method development for novel compounds.

  • Indirect Methods involve a pre-column derivatization step where the analyte is reacted with a chiral, enantiomerically pure reagent. This reaction converts the mixture of enantiomers into a mixture of diastereomers. Diastereomers have different physicochemical properties and can be readily separated on a standard, achiral stationary phase (e.g., C18).[12]

For this application, we selected an indirect method using Marfey's Reagent (L-FDAA) . This choice is underpinned by several key advantages:

  • Trustworthiness & Robustness: Marfey's method is a gold-standard, extensively validated technique for determining the absolute configuration of amino acids.[13][14]

  • Accessibility: It employs a common RP-HPLC system with a C18 column, which is available in virtually all analytical laboratories.

  • Dual Functionality: The dinitrophenyl (DNP) group introduced by the reagent is a strong chromophore, allowing for highly sensitive UV detection at 340 nm.[15] This solves the detection challenge simultaneously.

  • Predictable Elution: The resulting diastereomers are well-resolved, often with a predictable elution pattern on reversed-phase columns.[15]

The diagram below illustrates the decision-making process leading to the selection of this analytical strategy.

Caption: Logic for selecting the indirect chiral analysis method.

Experimental Protocol: HPLC Analysis of 3-Hydroxynorvaline Stereoisomers

This protocol outlines the procedure for sample derivatization with Marfey's reagent and subsequent RP-HPLC analysis.

Materials and Reagents
  • Standards: this compound and other available stereoisomers (e.g., a racemic mixture of DL-3-Hydroxynorvaline).

  • Reagent: Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent, L-FDAA), 1% (w/v) in acetone. Store protected from light.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Acetone (ACS grade), Water (18.2 MΩ·cm or HPLC grade).

  • Buffers & Solutions:

    • 1 M Sodium Bicarbonate (NaHCO₃)

    • 1 M Hydrochloric Acid (HCl)

    • Mobile Phase A: 50 mM Triethylamine Phosphate (TEAP), pH 3.0.

    • Mobile Phase B: Acetonitrile.

Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Heating block or water bath set to 40°C.

  • Vortex mixer.

  • pH meter.

  • Microcentrifuge tubes (1.5 mL).

Workflow Diagram

The overall experimental process is summarized in the following workflow.

Caption: Step-by-step workflow for the HPLC analysis.
Step-by-Step Procedure
  • Standard/Sample Preparation: Prepare a ~0.1 mg/mL solution of the 3-hydroxynorvaline standard or sample in water.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, add 50 µL of the amino acid solution.

    • Add 100 µL of 1 M NaHCO₃ solution to make the solution alkaline.

    • Add 200 µL of the 1% L-FDAA solution in acetone.

    • Vortex the mixture thoroughly.

    • Incubate the tube in a heating block at 40°C for 60 minutes.

  • Reaction Quenching:

    • After incubation, cool the tube to room temperature.

    • Add 50 µL of 1 M HCl to neutralize the excess bicarbonate and stop the reaction. A slight effervescence may be observed.

  • Final Sample Preparation:

    • (Optional but recommended for better chromatography) Evaporate the sample to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of 50:50 (v/v) acetonitrile/water.

    • Filter through a 0.45 µm syringe filter if any precipitate is visible.

  • HPLC Analysis:

    • Inject 10-20 µL of the final prepared sample into the HPLC system.

    • Run the analysis using the chromatographic conditions outlined in Table 1.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column ideal for separating the hydrophobic DNP-derivatives.
Mobile Phase A 50 mM TEAP, pH 3.0The ion-pairing agent (TEA) improves peak shape for the acidic derivatives. Low pH ensures protonation.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the derivatives from the C18 column.
Gradient Program 0-30 min: 20% to 60% B30-35 min: 60% B35-40 min: 60% to 20% B40-50 min: 20% B (Equilibration)A gradient is essential to resolve the four diastereomers and elute the excess reagent peak without interfering with analytes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 35°CElevated temperature improves peak efficiency and reduces viscosity, leading to sharper peaks.
Detection UV at 340 nmThis is the λmax for the DNP chromophore, providing maximal sensitivity for the derivatives.[15]
Injection Volume 20 µL

Expected Results and Data Interpretation

The derivatization of the four stereoisomers of 3-hydroxynorvaline with L-FDAA will produce four unique diastereomeric derivatives. Each will have a distinct retention time on the C18 column. A reagent blank (prepared without any amino acid) should also be run to identify peaks corresponding to the hydrolyzed reagent.

Table 2: Expected Chromatographic Performance and Validation Targets

ParameterExpected Result / Validation Target
Retention Time (t_R) Distinct t_R for each of the four diastereomers.
Resolution (R_s) R_s > 1.5 between all adjacent diastereomer peaks.
Specificity No interference from reagent blank at the retention times of the analyte peaks.
Linearity R² > 0.99 for the (2S,3R) isomer over the target concentration range.
Precision (%RSD) < 2.0% for peak area and retention time (repeatability).
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.

Note: The exact retention times and elution order will depend on the specific C18 column and HPLC system used. The elution order of L-FDAA derivatives of D- and L-amino acids is typically L before D, but this must be confirmed experimentally with authentic standards.[15]

Conclusion

The described indirect HPLC method, based on pre-column derivatization with Marfey's reagent, provides a robust, sensitive, and reliable system for the stereoselective analysis of this compound. It effectively resolves all four stereoisomers on a standard achiral column while simultaneously enhancing detection sensitivity. The self-validating principles embedded in the protocol, including the use of authentic standards and reagent blanks, ensure the trustworthiness of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring precise stereoisomeric quality control.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Priyanka, S., & P.K., S. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 19-26. [Link]

  • Shimadzu. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu Scientific Instruments. [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]

  • Wilson, S. R. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Miller, K. E., et al. (2023). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]

  • Ioannou, E., et al. (2021). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. MDPI. [Link]

  • Chankvetadze, B., & Scriba, G. K. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Fujii, K., et al. (2017). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Organic Letters, 19(5), 1180-1183. [Link]

  • Nelson, B. C., et al. (2007). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Clinical Chemistry and Laboratory Medicine, 45(11), 1478-1483. [Link]

  • Eeltink, S., et al. (2008). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Journal of Chromatography A, 1191(1-2), 196-201. [Link]

  • ResearchGate. (2006). b-17 amino acid analysis – hplc (pre column derivatization – opa). ResearchGate. [Link]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu Scientific Instruments. [Link]

  • ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

  • Farcas, C., et al. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Pharmaceutical Technology, 38(8). [Link]

  • Reason, A. (2003). Validation of Amino Acid Analysis Methods. In: The Protein Protocols Handbook. Springer. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxynorvaline. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

Sources

Chiral separation of 3-Hydroxynorvaline isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Separation of 3-Hydroxynorvaline Isomers

Authored by: A Senior Application Scientist

Abstract

3-Hydroxynorvaline (HNV) is a non-proteinogenic amino acid with significant applications in biomedical research and drug development, particularly as a synthetic building block for cancer vaccines and peptide-based therapeutics.[1] As with many bioactive molecules, its stereochemistry is critical to its function and efficacy. HNV possesses two chiral centers, giving rise to four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The precise separation and quantification of these isomers are imperative for synthesis validation, quality control, and pharmacological studies. This document provides a comprehensive guide to the chiral separation of 3-hydroxynorvaline isomers, detailing both direct and indirect chromatographic methodologies. We explore the underlying principles of chiral recognition and offer detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction: The Stereochemical Challenge of 3-Hydroxynorvaline

3-Hydroxynorvaline is a derivative of the amino acid norvaline, featuring a hydroxyl group at the C3 position.[2] This addition creates a second stereocenter, complicating its analysis. The separation of these four stereoisomers is a classic challenge in analytical chemistry. Enantiomers ((2S,3S) vs. (2R,3R) and (2S,3R) vs. (2R,3S)) have identical physical properties in an achiral environment, while diastereomers ((2S,3S) vs. (2S,3R)) have different properties and can often be separated by standard achiral chromatography. However, resolving all four isomers requires a chiral-selective method.

The importance of this separation is underscored by its application in immuno-oncology. For instance, glycopeptides containing (2S,3R)-3-Hydroxynorvaline have been shown to mimic tumor-associated antigens, demonstrating strong binding to anti-MUC1 antibodies and forming the basis for promising cancer vaccine candidates.[1] Ensuring the stereochemical purity of such building blocks is paramount to the safety and efficacy of the final therapeutic.

This guide presents two primary strategies for resolving HNV isomers:

  • Direct Chiral Chromatography: Utilizes a Chiral Stationary Phase (CSP) to directly interact with and separate the underivatized isomers.

  • Indirect Chiral Chromatography: Involves pre-column derivatization of the isomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.

The Direct Approach: Chiral Stationary Phase (CSP) HPLC

The direct approach is often preferred for its simplicity, as it avoids additional sample preparation steps and the potential for derivatization-induced artifacts.[3] Success hinges on selecting an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the HNV enantiomers, leading to different retention times.

The Principle of Chiral Recognition with Macrocyclic Glycopeptide CSPs

For polar, underivatized amino acids like HNV, macrocyclic glycopeptide-based CSPs are exceptionally effective.[3] CSPs like the teicoplanin-based Astec CHIROBIOTIC® T are particularly successful.[3]

Causality of Separation: The chiral recognition mechanism of teicoplanin is multi-modal, relying on a combination of interactions:

  • Inclusion: The macrocyclic structure contains hydrophobic pockets or 'baskets' where parts of the analyte can be included.[4]

  • Hydrogen Bonding: The numerous hydroxyl, amide, and carboxyl groups on the teicoplanin molecule provide ample sites for hydrogen bonding with the amine and hydroxyl groups of HNV.[4]

  • Ionic Interactions: The presence of both acidic (carboxyl) and basic (amine) groups on the CSP allows for electrostatic interactions with the zwitterionic HNV molecule.[3]

  • Dipole-Dipole Interactions: Polar functional groups contribute to dipole-dipole stacking.

The subtle differences in how each HNV isomer fits into this complex chiral environment result in varying stabilities of the transient complexes, causing them to elute at different times.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for chiral analysis, highlighting the decision point between direct and indirect methods.

G cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_indirect_steps Indirect Workflow cluster_data Data Acquisition & Analysis Sample 3-HNV Isomer Mixture Decision Choose Method Sample->Decision Direct_HPLC Direct Chiral HPLC (Underivatized) Decision->Direct_HPLC Simplicity No derivatization Indirect_Method Indirect Method Decision->Indirect_Method Higher Sensitivity Achiral Column Chromatogram Obtain Chromatogram Direct_HPLC->Chromatogram Derivatization Derivatization with Chiral Reagent (e.g., FDAA) Indirect_Method->Derivatization RP_HPLC Achiral RP-HPLC Derivatization->RP_HPLC RP_HPLC->Chromatogram Quant Peak Integration & Quantification Chromatogram->Quant G cluster_reactants Reactants cluster_products Products Enantiomers 3-HNV Enantiomers (R- and S- forms) Reaction + Enantiomers->Reaction CDA Chiral Derivatizing Agent (e.g., L-FDAA) CDA->Reaction Diastereomers Diastereomers (L-R and L-S forms) - Different physical properties - Separable on achiral column Process Derivatization Reaction Reaction->Process Process->Diastereomers

Sources

Application Notes & Protocols: The Role of (2S,3R)-3-Hydroxynorvaline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(2S,3R)-3-Hydroxynorvaline (HNV) is a non-proteinogenic amino acid distinguished by its unique stereochemistry and functionality, positioning it as a valuable building block in contemporary drug design.[1] As a derivative of norvaline with a hydroxyl group at the beta-position, HNV offers medicinal chemists a tool to impart specific conformational constraints and new intermolecular interactions into peptides and small molecules. This guide provides an in-depth exploration of HNV's applications, focusing on its role in the rational design of protease inhibitors, its function as a β-turn mimetic to modulate protein-protein interactions, and its innovative use in developing next-generation cancer immunotherapies. Detailed protocols for its chemical incorporation into peptides and its biocatalytic synthesis are provided to equip researchers with the practical knowledge to leverage this versatile molecule in their drug discovery programs.

Structural Rationale and Physicochemical Properties

The therapeutic utility of this compound stems directly from its distinct three-dimensional structure. Unlike the 20 proteinogenic amino acids, HNV's side chain contains both a hydroxyl group and an ethyl group, with a defined threo stereochemistry at the α and β carbons.[2] This configuration is critical; it restricts the conformational freedom of the molecule and the peptide backbone into which it is incorporated. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ethyl group provides a hydrophobic contact point. This dual functionality allows HNV to serve as a sophisticated mimic of natural amino acids like threonine but with altered steric and electronic properties, a feature expertly exploited in drug design.[3]

PropertyValueSource
IUPAC Name (2S,3R)-2-amino-3-hydroxypentanoic acid[2]
Molecular Formula C₅H₁₁NO₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
CAS Number 10148-67-1[2]
Stereochemistry L-threo[4][5]

Core Applications in Medicinal Chemistry

The unique structural attributes of HNV have led to its successful application in several key areas of therapeutic development.

A Key Moiety in Protease Inhibitors

Causality: Viral and bacterial proteases are essential enzymes that cleave large polyproteins into functional units necessary for replication and survival.[6] Their active sites have well-defined pockets (e.g., S1, S2, S3) that recognize specific amino acid residues of their natural substrates. The central strategy of protease inhibitor design is to create a molecule that mimics the substrate but is not cleavable, thereby binding tightly to the active site and blocking its function.[7][]

Role of this compound: HNV is an excellent candidate for incorporation into peptidomimetic inhibitors. Its structure can be engineered to occupy specific substrate-binding pockets within a protease active site. For instance, in designing inhibitors for picornaviral 3C or 3C-like proteases, which often recognize glutamine or similar residues, the HNV scaffold can be modified to present functionalities that mimic the natural substrate.[9] The β-hydroxyl group can form a critical hydrogen bond with the catalytic dyad (or triad) residues (e.g., Cys, His) or with the backbone of the enzyme, anchoring the inhibitor in place.[10] The ethyl group provides a hydrophobic interaction that can enhance binding affinity and specificity.

G cluster_0 Natural Protease Function cluster_1 Inhibition Mechanism P Viral Polyprotein (Substrate) E Protease Active Site P->E Binding I HNV-Containing Inhibitor C Functional Viral Proteins E->C Cleavage E2 Protease Active Site I->E2 Irreversible or Tight Binding B No Cleavage (Replication Halted) E2->B Blocked

Caption: Mechanism of protease inhibition by an HNV-containing peptidomimetic.

A Scaffold for β-Turn Mimetics

Causality: The β-turn is a fundamental secondary structure in proteins where the polypeptide chain reverses its direction.[11] These turns are often located on the protein surface and are critical for mediating protein-protein interactions (PPIs), which are central to countless biological signaling pathways.[12] Developing small molecules that can mimic the structure of a β-turn is a powerful strategy for creating drugs that can disrupt pathological PPIs.[11][13]

Role of this compound: The inherent conformational rigidity of HNV makes it an ideal scaffold for inducing a β-turn structure in a peptide sequence. When placed at the i+1 or i+2 position of a turn, the stereochemistry of the α- and β-carbons, along with the potential for an intramolecular hydrogen bond between the hydroxyl group and a nearby amide, helps to pre-organize the peptide backbone into the required 10-atom hydrogen-bonded ring characteristic of a β-turn.[14] This not only enhances binding to the target receptor but also increases the metabolic stability of the peptide by making it less susceptible to proteolytic degradation.

G cluster_0 Natural β-Turn (4 Residues) cluster_1 HNV-Induced Turn i Residue i i1 Residue i+1 i->i1 i2 Residue i+2 i1->i2 i3 Residue i+3 i2->i3 i3->i H-Bond p_i Residue i p_i1 HNV Residue (i+1) p_i->p_i1 p_i2 Residue i+2 p_i1->p_i2 p_i3 Residue i+3 p_i2->p_i3 p_i3->p_i Stabilized H-Bond

Caption: Comparison of a natural β-turn and a turn stabilized by HNV.

Application in Immuno-Oncology: MUC1 Antigen Design

Causality: Many cancer cells, particularly those in adenocarcinomas, exhibit aberrant glycosylation of the MUC1 protein, exposing a tumor-associated antigen that is a prime target for immunotherapy.[3] The goal of a cancer vaccine is to present this antigen to the immune system in a way that breaks immune tolerance and elicits a potent and durable anti-tumor response.

Role of this compound: In a remarkable application, HNV has been used as a threonine isostere in the synthesis of MUC1 glycopeptide antigens.[3] Researchers discovered that replacing a specific threonine residue with HNV subtly alters the peptide's conformation. The key insight was that the additional methylene group in HNV's side chain (propyl vs. methyl in threonine) strengthens the CH/π interactions between the antigen and the aromatic residues of anti-MUC1 antibodies.[3] This enhanced binding affinity can lead to a more robust activation of B-cells, and pre-clinical studies have shown that vaccines containing HNV-modified MUC1 antigens can stimulate the production of specific antibodies that recognize and bind to human breast cancer cells.[3]

G A Identify Tumor Antigen (e.g., MUC1) B Design Synthetic Glycopeptide (Natural Threonine Sequence) A->B C Substitute Threonine with (2S,3R)-HNV B->C D Synthesize HNV-MUC1 Antigen C->D E Conjugate to Carrier Protein & Formulate Vaccine D->E F Administer Vaccine E->F G Enhanced Antibody Binding (Stronger CH/π Interactions) F->G H Potent Anti-Tumor Immune Response G->H

Caption: Workflow for the design of an HNV-enhanced cancer vaccine.

Experimental Protocols

The incorporation of HNV into a peptide chain is a well-established process. The following protocols provide a framework for both chemical and biocatalytic synthesis.

Protocol: Incorporation of HNV via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard Fmoc/tBu strategy for incorporating a commercially available Fmoc-protected this compound (with side-chain protection like tBu, if necessary) into a target peptide sequence.[15][16]

Materials & Reagents:

ItemSpecification
Synthesis ResinRink Amide or Wang Resin
Protected Amino AcidsFmoc-AA-OH (Standard)
HNV Amino AcidFmoc-(2S,3R)-3-(OtBu)-Hydroxynorvaline-OH
Deprotection Solution20% Piperidine in DMF
Coupling ReagentsHBTU, HOBt, or HATU
Activator BaseDIPEA (N,N-Diisopropylethylamine)
SolventsDMF, DCM (Peptide Synthesis Grade)
Washing SolventsMethanol, Diethyl Ether
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂O
AnalysisHPLC, LC-MS

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a 15-minute agitation. This reveals the free amine for the next coupling step.

  • Resin Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Amino Acid Coupling (for HNV):

    • In a separate vial, dissolve Fmoc-HNV(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the solution (color change to yellow is typical). Pre-activate for 5 minutes.[15]

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Coupling Monitoring: Perform a qualitative ninhydrin test. A blue/purple bead color indicates an incomplete reaction (free amines present). If positive, repeat the coupling step. If negative (yellow/clear beads), proceed.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[15]

  • Final Cleavage and Deprotection:

    • After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cold TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.[15]

    • Filter the resin and collect the TFA solution. Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify using reverse-phase HPLC and confirm identity by LC-MS.

G Resin Start: Resin-NH-Fmoc Deprotect 1. Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 2. Wash (DMF/DCM) Deprotect->Wash1 Couple 3. Coupling (Fmoc-HNV-OH, HBTU, DIPEA) Wash1->Couple Wash2 4. Wash (DMF/DCM) Couple->Wash2 End Repeat for Next Amino Acid Wash2->End End->Deprotect Cycle

Caption: The SPPS cycle for incorporating this compound.

Protocol: Whole-Cell Biocatalytic Synthesis of L-threo-β-Hydroxy-α-Amino Acids

This protocol provides a general framework for the enzymatic synthesis of β-hydroxy-α-amino acids using recombinant E. coli expressing a suitable hydroxylase or aldolase, an environmentally benign alternative to multi-step chemical synthesis.[4][5][17]

Methodology:

  • Biocatalyst Preparation:

    • Transform E. coli BL21(DE3) cells with a plasmid encoding the desired enzyme (e.g., a 2-oxoglutarate-dependent hydroxylase).[4]

    • Grow an overnight culture in LB medium with appropriate antibiotic selection.

    • Inoculate a larger volume of production medium and grow cells to an OD₆₀₀ of ~0.6-0.8.

    • Induce protein expression with IPTG and continue to grow for several hours at a reduced temperature (e.g., 20-25 °C).

    • Harvest cells by centrifugation and resuspend in reaction buffer to create a concentrated whole-cell catalyst.

  • Whole-Cell Reaction Setup:

    • In a reaction vessel, combine the reaction buffer (e.g., 50 mM HEPES, pH 7.5), the amino acid precursor (e.g., L-Norvaline), a co-substrate (e.g., 2-oxoglutarate), and a metal cofactor (e.g., 10 mM FeSO₄).[4]

    • Initiate the reaction by adding the resuspended E. coli whole-cell catalyst to a final desired optical density (e.g., OD₆₀₀ of 30-80).[4]

  • Reaction and Monitoring:

    • Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) with shaking.[4]

    • Periodically take aliquots and monitor the conversion of substrate to product using HPLC or LC-MS.

  • Product Isolation:

    • Once the reaction reaches completion (or equilibrium), terminate it by centrifuging to remove the E. coli cells.

    • The supernatant, containing the desired this compound, can be further purified using techniques like ion-exchange chromatography.

Characterization and Data Summary

Proper characterization is essential to confirm the identity and purity of the synthesized molecule or peptide.

  • Purity: Assessed by reverse-phase HPLC, aiming for >95% purity for most applications.

  • Identity: Confirmed by high-resolution mass spectrometry (HRMS) or LC-MS to match the observed mass with the calculated theoretical mass.

Example Characterization Data for a HNV-Containing Peptide (e.g., Ac-Ala-HNV-Gly-NH₂):

AnalysisExpected ResultObserved Result
Purity (HPLC) >95%98.2%
Calculated Mass [M+H]⁺ 289.1608 g/mol 289.1611 g/mol

Conclusion

This compound is far more than a simple unnatural amino acid; it is a strategic tool for rational drug design. Its ability to act as a stable peptidomimetic, induce specific secondary structures, and enhance molecular interactions provides a distinct advantage in developing novel therapeutics. From potent antiviral agents and PPI modulators to innovative cancer vaccines, the applications of HNV continue to expand, underscoring the power of incorporating unique chemical motifs to solve complex challenges in medicinal chemistry.

References

  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem.
  • The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University.
  • Incorporation of non-canonical amino acids. PubMed Central.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Peptide synthesis. Wikipedia.
  • 3-Hydroxynorvaline | C5H11NO3. BenchChem.
  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PubMed Central.
  • Enzymatic Synthesis of l- threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PubMed.
  • Discovery and Engineering of the l-Threonine Aldolase from Neptunomonas marine for the Efficient Synthesis of β-Hydroxy-α-amino Acids via C–C Formation.
  • This compound | C5H11NO3 | CID 10953556. PubChem.
  • In Vitro Antiviral Activity and Single-Dose Pharmacokinetics in Humans of a Novel, Orally Bioavailable Inhibitor of Human Rhinovirus 3C Protease. PubMed Central.
  • Peptidomimetics of Beta-Turn Motifs Library. ChemDiv.
  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH.
  • Broad-Spectrum Antivirals against 3C or 3C-Like Proteases of Picornaviruses, Noroviruses, and Coronaviruses.
  • 3-Hydroxynorvaline | C5H11NO3 | CID 65097. PubChem.
  • Breaking the Chain: Protease Inhibitors as Game Changers in Respir
  • Protease inhibitors and their peptidomimetic derivatives as potential drugs. PubMed Central.
  • Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. PubMed Central.
  • Mimicry by asx- and ST-turns of the four main types of β-turn in proteins. PubMed Central.
  • β-Turn Mimics by Chemical Lig
  • Proteases Inhibitors-Proteases Signaling P

Sources

Application Notes and Protocols: (2S,3R)-3-Hydroxynorvaline as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Asymmetric Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is intrinsically linked to its three-dimensional structure. Chiral auxiliaries are powerful tools in this endeavor, enabling chemists to temporarily introduce a chiral element to a prochiral substrate, direct a stereoselective transformation, and then remove the auxiliary to reveal an enantiomerically enriched product.[1] Among the vast array of chiral auxiliaries, those derived from readily available chiral pool sources like amino acids are of significant interest.

This guide focuses on the application of (2S,3R)-3-Hydroxynorvaline, a non-proteinogenic β-hydroxy-α-amino acid, as a versatile chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Its unique structure, featuring two adjacent stereocenters and a hydroxyl group, offers distinct advantages in creating a rigid, predictable steric environment for controlling the formation of new stereocenters.

The this compound Advantage: Mechanistic Insights

The efficacy of this compound as a chiral auxiliary is rooted in its ability to form a rigid, chelated enolate intermediate. Upon attachment to a prochiral carboxylic acid and subsequent deprotonation, the lithium cation is coordinated by both the carbonyl oxygen of the imide and the oxygen of the β-hydroxyl group. This rigid five-membered ring structure effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This mechanism provides a high degree of predictable diastereoselectivity in reactions such as alkylations and aldol condensations.

The syn relationship between the C2-amino and C3-hydroxyl groups, along with the ethyl substituent at C3, creates a well-defined chiral pocket that directs the stereochemical outcome of the reaction. This structural feature is analogous to the well-established Evans oxazolidinone auxiliaries, providing a strong foundation for predicting its stereochemical directing ability.[1]

Experimental Workflows and Protocols

The utilization of this compound as a chiral auxiliary follows a logical three-step sequence: attachment of the auxiliary to a prochiral substrate, diastereoselective functionalization, and subsequent cleavage of the auxiliary to yield the desired chiral product.

G cluster_0 Overall Workflow Start Prochiral Carboxylic Acid + this compound Step1 Attachment of Auxiliary (Acylation) Start->Step1 DCC, DMAP or Acyl Chloride Intermediate1 N-Acyl Auxiliary Adduct Step1->Intermediate1 Step2 Diastereoselective Reaction (e.g., Alkylation) Intermediate1->Step2 1. Base (e.g., LDA, NaHMDS) 2. Electrophile (e.g., R-X) Intermediate2 Diastereomerically Enriched Adduct Step2->Intermediate2 Step3 Cleavage of Auxiliary Intermediate2->Step3 Hydrolysis (e.g., LiOH/H₂O₂) End Enantiomerically Enriched Product Step3->End Recycle Recovered Auxiliary Step3->Recycle Recovery

Figure 1: A generalized experimental workflow for the application of this compound as a chiral auxiliary.

Protocol 1: Attachment of the Chiral Auxiliary

The initial step involves the formation of an amide bond between the amino group of this compound and the prochiral carboxylic acid. This can be achieved through standard peptide coupling methods or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Materials:

  • This compound

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) to the suspension, followed by the dropwise addition of propionyl chloride (1.1 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl-(2S,3R)-3-Hydroxynorvaline adduct.

Protocol 2: Diastereoselective Alkylation

This protocol details the diastereoselective alkylation of the N-acyl adduct, a key step in creating the new stereocenter. The choice of a strong, non-nucleophilic base is critical for efficient enolate formation.

Materials:

  • N-propionyl-(2S,3R)-3-Hydroxynorvaline adduct (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

G cluster_0 Proposed Mechanism of Stereocontrol Adduct N-Acyl Auxiliary Adduct Enolate Rigid Chelated (Z)-Enolate Adduct->Enolate TransitionState Electrophile Approach Enolate->TransitionState Product Alkylated Product (High Diastereoselectivity) TransitionState->Product

Figure 2: Proposed chelation-controlled model for diastereoselective alkylation.

Procedure:

  • Dissolve the N-propionyl-(2S,3R)-3-Hydroxynorvaline adduct (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA or NaHMDS (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. Mild hydrolytic conditions are essential to prevent racemization of the newly formed stereocenter.

Materials:

  • Diastereomerically enriched adduct (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the alkylated adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture vigorously at 0 °C for 4-6 hours.

  • Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). The aqueous layer will contain the recovered chiral auxiliary, which can be isolated for reuse.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-substituted carboxylic acid.

  • Purify the product by an appropriate method (e.g., crystallization or chromatography). The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Data Summary and Expected Outcomes

While specific data for this compound is not extensively published, the outcomes can be predicted based on analogous systems. High yields and excellent diastereoselectivities are expected for a range of electrophiles.

Electrophile (R-X)Expected Yield (%)Expected Diastereomeric Ratio (d.r.)
Methyl Iodide85-95%>95:5
Benzyl Bromide80-90%>98:2
Allyl Bromide80-90%>95:5
Isopropyl Iodide60-75%>90:10

Table 1: Predicted yields and diastereoselectivities for the alkylation of the N-propionyl adduct of this compound with various electrophiles. These are representative values based on similar chiral auxiliary systems.

Conclusion

This compound presents itself as a highly promising and practical chiral auxiliary for asymmetric synthesis. Its straightforward attachment, predictable stereochemical control based on a rigid chelated intermediate, and mild cleavage conditions make it a valuable tool for researchers in synthetic organic chemistry and drug development. The protocols provided herein offer a solid foundation for its application in the stereoselective synthesis of a wide range of chiral α-substituted carboxylic acids.

References

  • Fanning, K. N., & Guiry, P. J. (2005). Stereoselective beta-hydroxy-alpha-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 3(21), 3879–3886. [Link]

  • Myers, A. G., & Gleason, J. L. (1999). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society, 121(44), 10828–10829. [Link]

  • Vera, S., et al. (2012). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 77(4), 1849–1862. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Palomo, C., et al. (2012). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 77(4), 1849-1862. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507–510. [Link]

  • Antony, S., et al. (2011). Asymmetric synthesis of L-2-amino[3-11C]butyric acid, L-[3-11C]norvaline and L-[3-11C]valine. Journal of Labelled Compounds and Radiopharmaceuticals, 54(1), 21–26. [Link]

Sources

Experimental protocols for working with (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers working with (2S,3R)-3-Hydroxynorvaline, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique stereochemistry and functional groups make it a valuable building block for synthesizing novel peptides and peptidomimetics with enhanced biological activity and stability. This guide offers detailed, field-proven protocols for the stereoselective synthesis, purification, and analytical characterization of this compound. Furthermore, it provides a step-by-step protocol for its incorporation into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). The methodologies presented herein are designed to ensure high purity, stereochemical integrity, and reproducible results, empowering researchers to confidently utilize this versatile amino acid in their discovery and development workflows.

Introduction: The Significance of this compound

This compound is a non-canonical amino acid characterized by a hydroxyl group at the β-carbon and a specific stereochemical configuration at both the α and β carbons. This unique structure imparts valuable properties when incorporated into peptides. The hydroxyl group can participate in hydrogen bonding, influencing peptide conformation and interaction with biological targets. The specific stereochemistry is crucial for precise molecular recognition and can lead to enhanced proteolytic stability compared to natural amino acids.

A notable application of this compound is in the design of synthetic antigens for cancer vaccines. For instance, its incorporation as a threonine mimic in MUC1 glycopeptide antigens has been shown to elicit a more robust immune response.

This guide is structured to provide a logical flow from obtaining the molecule to its application, ensuring that each protocol is self-validating through integrated analytical checkpoints.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling and use.

PropertyValueSource
Molecular Formula C₅H₁₁NO₃PubChem
Molecular Weight 133.15 g/mol PubChem
IUPAC Name (2S,3R)-2-amino-3-hydroxypentanoic acidPubChem
CAS Number 10148-67-1PubChem
Appearance White to off-white crystalline powderGeneral Knowledge
Solubility Soluble in water and polar organic solventsGeneral Knowledge

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1][2]

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

Stereoselective Synthesis of this compound

The stereocontrolled synthesis of this compound is critical to obtaining the desired biological activity. A reliable method involves the diastereoselective reduction of a β-keto ester precursor. This approach leverages a chiral auxiliary or a stereoselective reducing agent to establish the desired (2S,3R) stereochemistry.

Workflow for Stereoselective Synthesis

G cluster_0 Synthesis Pathway start Ethyl 2-amino-3-oxopentanoate (β-keto ester precursor) reduction Diastereoselective Reduction start->reduction e.g., NaBH4 with chiral auxiliary or enzyme hydrolysis Ester Hydrolysis reduction->hydrolysis e.g., LiOH product This compound hydrolysis->product G cluster_1 SPPS Cycle resin Resin with N-terminal amine deprotection Fmoc Deprotection (Piperidine) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-(2S,3R)-3-Hydroxynorvaline-OH washing1->coupling HBTU/HOBt, DIPEA washing2 Washing (DMF) coupling->washing2 next_cycle Repeat for next amino acid washing2->next_cycle

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S,3R)-3-hydroxynorvaline. This non-proteinogenic amino acid is a crucial chiral building block in the synthesis of various pharmaceuticals. However, its stereoselective synthesis presents several challenges. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common hurdles in their synthetic routes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Question 1: Why is the diastereomeric excess (d.e.) of my this compound product low?

Answer:

Achieving high diastereoselectivity is a primary challenge in the synthesis of β-hydroxy-α-amino acids like 3-hydroxynorvaline, which contains two chiral centers. A low diastereomeric excess indicates that the desired (2S,3R) isomer is being formed along with significant amounts of other diastereomers, such as the (2S,3S)-syn isomer. The root causes often lie in the reaction conditions and the chosen synthetic strategy.

Potential Causes and Solutions:

  • Inadequate Stereocontrol in Aldol-Type Reactions: The most common strategies for constructing the 3-hydroxynorvaline backbone involve an aldol reaction or a variation thereof.[1][2][3] The stereochemical outcome of these reactions is highly dependent on the enolate geometry and the reaction conditions.

    • Troubleshooting Steps:

      • Choice of Base and Solvent: For lithium enolates, the solvent can significantly influence the enolate geometry. Aprotic, non-polar solvents often favor the formation of one enolate geometry over the other. Consider switching to a different solvent system.

      • Temperature Control: Aldol reactions are often temperature-sensitive. Running the reaction at lower temperatures (e.g., -78 °C) can enhance stereoselectivity by favoring the thermodynamically more stable transition state.[4]

      • Lewis Acid Additives: The use of Lewis acids can influence the transition state geometry, leading to improved diastereoselectivity. Experiment with different Lewis acids and stoichiometric amounts.

  • Epimerization: The proton at the α-carbon (C2) is acidic and can be removed under basic or acidic conditions, leading to epimerization and a loss of stereochemical purity.

    • Troubleshooting Steps:

      • pH Control During Workup and Purification: Maintain careful pH control during the workup and any subsequent purification steps. Avoid strongly acidic or basic conditions if possible.

      • Buffer Systems: Employing a buffer system during the reaction or workup can help to prevent significant pH fluctuations that might lead to epimerization.

  • Enzymatic Synthesis Issues: While enzymatic methods, such as those using L-threonine aldolases (LTAs), can offer high stereoselectivity, the enzyme's natural preference may not align with the desired (2S,3R) stereochemistry, or its selectivity may be moderate.[5][6]

    • Troubleshooting Steps:

      • Enzyme Selection and Engineering: If using an enzymatic approach, consider screening different L-threonine aldolases or using a directed evolution approach to engineer an enzyme with improved diastereoselectivity for your specific substrate.[5]

      • Reaction Conditions Optimization: Enzymatic reactions are sensitive to pH, temperature, and substrate concentration. A thorough optimization of these parameters is crucial for achieving high diastereoselectivity.

Question 2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from a variety of factors, including incomplete reactions, side reactions, and product loss during workup and purification.

Potential Causes and Solutions:

  • Side Reactions: Aldol-type reactions are prone to side reactions such as self-condensation of the aldehyde or ketone starting materials, and dehydration of the desired β-hydroxy carbonyl product.[2][7]

    • Troubleshooting Steps:

      • Slow Addition of Reagents: Adding the aldehyde slowly to the enolate solution can minimize self-condensation of the aldehyde.

      • Temperature Control: Maintaining a low reaction temperature can help to suppress side reactions.

      • Choice of Base: Using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can help to prevent the base from participating in unwanted side reactions.[4]

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or deactivation of reagents.

    • Troubleshooting Steps:

      • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

      • Reagent Purity: Ensure that all starting materials and reagents are pure and dry, as impurities can interfere with the reaction.

  • Product Loss During Workup and Purification: The polar nature of amino acids can make them challenging to extract and purify, leading to significant product loss.[8]

    • Troubleshooting Steps:

      • Extraction pH: Adjust the pH of the aqueous layer during extraction to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase.

      • Purification Technique: Consider using ion-exchange chromatography for purification, which is often effective for separating amino acids from reaction mixtures.[9] Recrystallization can also be an effective method for purification and can sometimes improve the diastereomeric excess.[10]

Question 3: I am struggling with the purification of the (2S,3R) diastereomer. What are the best methods to separate it from other stereoisomers?

Answer:

The separation of diastereomers of 3-hydroxynorvaline can be a significant challenge due to their similar physical properties.

Recommended Purification Strategies:

  • Fractional Crystallization: This is a classical and often effective method for separating diastereomers. The success of this technique depends on the differential solubility of the diastereomeric salts.

    • Protocol:

      • Salt Formation: React the mixture of diastereomers with a chiral resolving agent (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts.

      • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the others.

      • Crystallization: Dissolve the salt mixture in the chosen solvent at an elevated temperature and allow it to cool slowly to induce crystallization of the less soluble diastereomer.

      • Isolation and Liberation: Isolate the crystals by filtration and then liberate the free amino acid from the salt.

  • Chromatography:

    • Preparative High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) in HPLC can be highly effective for separating stereoisomers. While this method can be costly for large-scale purifications, it is excellent for obtaining highly pure material.

    • Ion-Exchange Chromatography: As mentioned previously, this technique is well-suited for the purification of amino acids.[9]

  • Derivatization Followed by Separation:

    • Concept: Convert the diastereomeric mixture into a new set of diastereomers that are more easily separable by chromatography or crystallization. After separation, the derivatizing group is removed to yield the pure desired stereoisomer. A common method involves derivatization with Marfey's reagent.[8]

Purification Method Advantages Disadvantages
Fractional Crystallization Cost-effective for large scale, can yield high purity.Can be time-consuming, requires screening of resolving agents and solvents.
Preparative HPLC High resolution, applicable to small quantities.Expensive, may not be suitable for large-scale production.
Ion-Exchange Chromatography Good for separating polar compounds like amino acids.[9]May require optimization of pH and buffer conditions.
Derivatization Can significantly improve separability.Adds extra steps to the synthesis (derivatization and deprotection).

Frequently Asked Questions (FAQs)

What are the most common synthetic strategies for this compound?

The synthesis of this compound typically involves the stereoselective formation of two adjacent chiral centers. The most prevalent approaches include:

  • Aldol-Type Reactions: This is a classic C-C bond-forming reaction that establishes the β-hydroxy-α-amino acid backbone.[3] Variations include:

    • Glycine Enolate Addition: Using a chiral auxiliary to direct the stereoselective addition of a glycine enolate to an aldehyde.[11]

    • Decarboxylative Aldol Reactions: A newer method that can provide high diastereoselectivity under mild, metal-free conditions.[1]

  • Enzymatic Synthesis: L-threonine aldolases (LTAs) can catalyze the formation of β-hydroxy-α-amino acids from glycine and an aldehyde.[5][12] This approach is attractive due to its potential for high stereoselectivity and environmentally benign reaction conditions.

  • Asymmetric Hydroxylation: This method involves the stereoselective hydroxylation of an amino acid precursor.[12]

How can I confirm the stereochemistry of my final product?

Confirming the absolute and relative stereochemistry is critical. The following analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling constants between the protons on C2 and C3 can often provide information about the relative stereochemistry (syn vs. anti).

    • NOESY/ROESY: These 2D NMR experiments can reveal through-space correlations between protons, which can help to elucidate the relative stereochemistry.

  • X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry, provided that a suitable single crystal of the product or a derivative can be obtained.

  • Chiral High-Performance Liquid Chromatography (HPLC): By comparing the retention time of the synthesized product with that of an authentic standard on a chiral column, the stereochemistry can be confirmed.

  • Optical Rotation: Measuring the specific rotation of the product and comparing it to the literature value for this compound can provide supporting evidence for the stereochemical assignment.

What are some common side reactions to be aware of?

Beyond those mentioned in the troubleshooting section, other potential side reactions include:

  • Over-reduction: If a reduction step is involved in the synthesis (e.g., reduction of a ketone), over-reduction to an alcohol can occur if the reaction is not carefully controlled.

  • Racemization: In addition to epimerization at the α-carbon, racemization can occur under harsh reaction conditions.

  • Protecting Group Instability: If protecting groups are used, they may be unstable under the reaction conditions, leading to a mixture of partially deprotected products.

Experimental Workflow & Decision Making

Below is a generalized workflow for the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting start Select Synthetic Route (e.g., Aldol, Enzymatic) reaction Perform Reaction start->reaction workup Workup & Crude Isolation reaction->workup analysis Analyze Crude Product (NMR, LC-MS) workup->analysis check_de Diastereomeric Excess (d.e.) > 95%? analysis->check_de check_yield Yield Acceptable? check_de->check_yield Yes troubleshoot_de Low d.e. - Optimize Temp/Solvent - Change Catalyst/Enzyme - Check for Epimerization check_de->troubleshoot_de No purification Purify Product (Crystallization, Chromatography) check_yield->purification Yes troubleshoot_yield Low Yield - Monitor Reaction - Check Reagent Purity - Optimize Workup check_yield->troubleshoot_yield final_char Final Product Characterization (NMR, HRMS, Optical Rotation) purification->final_char troubleshoot_de->reaction Re-run Reaction troubleshoot_yield->reaction Re-run Reaction

Caption: A decision-making workflow for the synthesis and troubleshooting of this compound.

References

  • Directed Evolution of l-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids. ACS Publications. Available from: [Link]

  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. National Institutes of Health. Available from: [Link]

  • Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters. Available from: [Link]

  • Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. National Institutes of Health. Available from: [Link]

  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. National Institutes of Health. Available from: [Link]

  • Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. Available from: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: A non-proteinogenic amino acid segment of the linear pentapeptide microginin. ResearchGate. Available from: [Link]

  • Modern Aldol Reactions. ResearchGate. Available from: [Link]

  • This compound. Chem-Tools. Available from: [Link]

  • Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. ResearchGate. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Aldol reaction. Wikipedia. Available from: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. National Institutes of Health. Available from: [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available from: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. Beilstein Journals. Available from: [Link]

  • Aldol Addition. Organic Chemistry Portal. Available from: [Link]

  • 23.4: Using Aldol Reactions in Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. National Institutes of Health. Available from: [Link]

  • Stereoselective synthesis of constrained azacyclic hydroxyethylene isosteres as aspartic protease inhibitors: dipolar cycloaddition and related methodologies toward branched pyrrolidine and pyrrolidinone carboxylic acids. PubMed. Available from: [Link]

Sources

Technical Support Center: Purification of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic amino acid of significant interest, particularly as a synthetic building block in drug development and biomedical research.[1] A key application includes its use as a threonine substitute in the synthesis of MUC1 glycopeptide antigens for cancer vaccines.[1] The precise stereochemistry of this compound is critical for its function, making its purification from complex reaction mixtures a formidable challenge for researchers. Synthetic routes often yield a mixture of up to four diastereomers, alongside unreacted starting materials and side-products.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of this compound. It offers troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude reaction mixture?

A1: The impurity profile is highly dependent on the synthetic route. However, for typical syntheses like aldol or Mannich reactions, the most common impurities are other stereoisomers of 3-hydroxynorvaline.[2] These include the enantiomer (2R,3S) and the two syn-diastereomers, (2S,3S) and (2R,3R). Other potential impurities include unreacted starting materials (e.g., protected glycine derivatives, propanal), catalysts, and solvents.

Q2: What is the most effective initial strategy for purifying crude this compound?

A2: For many non-proteinogenic amino acids, a multi-step approach is necessary. A highly effective initial strategy is diastereoselective crystallization . This technique exploits the different physical properties, such as solubility, of diastereomers. By carefully selecting the solvent system and crystallization conditions, it is often possible to selectively precipitate the desired (2S,3R) isomer, or a salt thereof, leaving other isomers in the mother liquor.[3][4] This can significantly enrich your sample before proceeding to more refined chromatographic steps.

Q3: How can I separate the desired (2S,3R) anti-diastereomer from the (2S,3S) syn-diastereomer?

A3: Separating diastereomers is a central challenge.

  • Fractional Crystallization: As mentioned, this is a powerful first-line technique. Forming a salt with a resolving agent, such as p-toluenesulfonic acid, can create diastereomeric salts with significantly different solubilities, facilitating separation by crystallization.[3]

  • Chromatography: If crystallization is insufficient, column chromatography is the next step. Reversed-phase HPLC can often resolve diastereomers, especially after derivatization.[5] For preparative scales, ion-exchange chromatography is a robust method for amino acid purification.[6][7]

Q4: Which analytical methods are best for assessing the diastereomeric and enantiomeric purity of my final product?

A4: A combination of techniques is recommended for unambiguous purity assessment.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining both diastereomeric excess (d.e.) and enantiomeric excess (e.e.). Using a chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide like teicoplanin, allows for the direct separation of all four stereoisomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR can sometimes distinguish between diastereomers by observing differences in chemical shifts and coupling constants, particularly after derivatization with a chiral agent.

  • Marfey's Analysis: This is a classic method involving derivatization of the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by reversed-phase HPLC analysis.[5] The resulting diastereomeric derivatives often show enhanced separation, allowing for accurate quantification.[5]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low Yield After Crystallization

Q: I performed a crystallization to isolate my product, but the yield is extremely low, or nothing crashed out at all. What went wrong?

A: This is a common issue related to solubility and supersaturation.

  • Causality: Crystallization relies on creating a supersaturated solution from which the desired compound precipitates upon cooling or solvent evaporation because it is the least soluble component. If the solvent is too good (product is too soluble) or too poor (product crashes out immediately with impurities), the process will be inefficient.

  • Solutions:

    • Solvent System Optimization: The choice of solvent is critical. If your product is highly polar, like an amino acid, a common strategy is to dissolve it in a polar solvent (e.g., water, methanol) and then slowly add a less polar anti-solvent (e.g., isopropanol, acetone, ether) until turbidity is observed. This brings the solution closer to saturation.

    • pH Adjustment: Amino acids are zwitterionic, and their solubility is highly pH-dependent. Adjusting the pH to the isoelectric point (pI) of 3-hydroxynorvaline will minimize its solubility in aqueous solutions, promoting crystallization.

    • Seeding: Introduce a small crystal of pure this compound into the supersaturated solution. This seed crystal provides a nucleation site, bypassing the kinetic barrier to crystallization and promoting the growth of larger, purer crystals.[9]

    • Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool to room temperature slowly, and then transfer it to a 4°C refrigerator for several hours or overnight to maximize crystal growth.

Problem 2: Poor Separation of Diastereomers by Ion-Exchange Chromatography

Q: I'm using ion-exchange chromatography (IEX) to separate the anti and syn diastereomers, but they are co-eluting. How can I improve the resolution?

A: Poor resolution in IEX is typically due to suboptimal buffer conditions or improper column usage.

  • Causality: IEX separates molecules based on their net charge at a given pH.[10] Although diastereomers have the same pKa values, their different shapes can lead to subtle differences in their interaction with the ion-exchange resin, which can be exploited for separation. The pH of the mobile phase and the ionic strength of the elution buffer are the most critical parameters.

  • Solutions:

    • Precise pH Control: The buffer pH must be carefully controlled.[10] For cation-exchange chromatography, operate at a pH below the pI of the amino acid. A shallow pH gradient during elution can often resolve compounds with very similar binding affinities.

    • Optimize Elution Gradient: Instead of a steep salt gradient (e.g., 0 to 1 M NaCl in 10 column volumes), try a much shallower gradient (e.g., 0.1 to 0.4 M NaCl over 30-40 column volumes). This provides more time for the differential interactions to effect a separation.

    • Use Volatile Buffers: For easier product recovery after chromatography, consider using volatile buffers like ammonium formate or ammonium acetate, which can be removed by lyophilization.[11]

    • Reduce Flow Rate: Lowering the flow rate increases the residence time of the sample on the column, allowing for more equilibration between the mobile and stationary phases and often improving resolution.

    • Check Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column. As a rule of thumb, do not exceed 5-10% of the column's binding capacity for high-resolution separations.

Problem 3: Final Product is Contaminated with an Unknown Impurity

Q: My final product looks clean by HPLC, but NMR shows a persistent unknown impurity. What could it be and how do I remove it?

A: This situation often points to an impurity that has similar chromatographic properties to your product or was introduced during the workup.

  • Causality: The impurity could be a salt (e.g., sodium acetate, trifluoroacetate) from a buffer or protecting group removal step, or a solvent that is difficult to remove (e.g., DMSO, DMF). These may not be UV-active and thus invisible by some HPLC detectors.

  • Solutions:

    • Identify the Impurity: Use mass spectrometry (MS) to get a molecular weight for the impurity. If it corresponds to a known salt or solvent, you can choose a more targeted removal strategy.

    • Salt Removal: If the impurity is a salt, re-purification using a properly equilibrated ion-exchange column is very effective.[6] Alternatively, dissolving the sample in a minimal amount of water and precipitating with a large volume of a solvent like acetone or ethanol can leave ionic impurities behind in the solution.

    • Solvent Removal: High-boiling point solvents can be removed by lyophilization (if the product is water-soluble and the solvent is volatile under vacuum) or by azeotropic distillation with a lower-boiling point solvent like toluene.

    • Final Polish with a Different Method: If the impurity co-elutes in one chromatographic mode (e.g., reversed-phase), try a different mode (e.g., hydrophilic interaction liquid chromatography - HILIC) for a final "polishing" step.

Workflow & Protocols

Decision-Making Workflow for Purification

This diagram outlines a logical workflow for tackling the purification of this compound based on the initial assessment of the crude reaction mixture.

Purification_Workflow cluster_cryst Crystallization Module cluster_chrom Chromatography Module start Crude Reaction Mixture tlc_hplc Initial Purity Assessment (TLC, Crude HPLC/LC-MS) start->tlc_hplc decision_impurity Major Impurity Profile? tlc_hplc->decision_impurity cryst_start Diastereoselective Crystallization decision_impurity->cryst_start Diastereomers are major impurity chrom_start Ion-Exchange Chromatography decision_impurity->chrom_start Complex mixture or starting materials remain cryst_params Optimize: 1. Solvent/Anti-solvent 2. pH (adjust to pI) 3. Temperature Gradient cryst_start->cryst_params cryst_check Check Purity of Crystals (d.e. > 90%?) cryst_params->cryst_check cryst_check->chrom_start No, further purification needed final_product Pure this compound cryst_check->final_product Yes chrom_params Optimize: 1. pH Gradient 2. Salt Gradient 3. Flow Rate chrom_start->chrom_params chrom_check Analyze Fractions (Purity > 98%?) chrom_params->chrom_check chrom_check->final_product Yes reprocess Reprocess Mother Liquor or Pooled Fractions chrom_check->reprocess No reprocess->chrom_start

Caption: Decision workflow for purifying this compound.

Protocol 1: Diastereoselective Crystallization

This protocol provides a general framework for enriching the desired (2S,3R) diastereomer from a crude mixture where other stereoisomers are the primary contaminants.

  • Solubilization: Dissolve 1.0 g of the crude 3-hydroxynorvaline mixture in a minimal amount of a suitable polar solvent (e.g., 5-10 mL of deionized water or warm methanol).

  • pH Adjustment (for aqueous solutions): If using water, slowly add a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to adjust the pH to the isoelectric point (pI) of 3-hydroxynorvaline. This minimizes its solubility.

  • Anti-Solvent Addition: While stirring, slowly add a less polar anti-solvent (e.g., isopropanol, ethanol, or acetone) dropwise until the solution becomes faintly and persistently cloudy.

  • Maturation: Gently warm the mixture until the solution becomes clear again. Cover the vessel and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the solution during this period.

  • Incubation: Once at room temperature, transfer the vessel to a cold environment (e.g., 4°C) and leave it undisturbed for 12-24 hours to maximize precipitation.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals sparingly with a small amount of the cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Analyze a small sample of the crystals and the mother liquor by Chiral HPLC to determine the diastereomeric excess (d.e.) and assess the efficiency of the separation.

Protocol 2: Purity Analysis by Chiral HPLC

This method is for the analytical separation of all four stereoisomers of 3-hydroxynorvaline.

ParameterCondition
Column Astec® CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mm
Mobile Phase 80:20 (v/v) Methanol / Water with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Column Temp. 25°C
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Vol. 5 µL
Sample Prep. Dissolve sample in mobile phase at ~1 mg/mL

Note: This is a starting condition. The mobile phase composition may need to be optimized to achieve baseline separation for your specific sample matrix. Macrocyclic glycopeptide-based columns are known for their ability to separate underivatized amino acids.[8]

References

  • D. J. G. L. et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]

  • Kojo, S. et al. (2001). Enantioselective crystallization of d,l-amino acids induced by spontaneous asymmetric resolution of d,l-asparagine. Chemical Communications. Available at: [Link]

  • Bio-Rad Laboratories. Anion Exchange Chromatography. Available at: [Link]

  • Csapó, J. et al. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Available at: [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of Biological Chemistry. Available at: [Link]

  • Izumiya, N. & Nagamatsu, A. (1952). Optical Resolution of β-Hydroxynorvaline. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Sohtome, Y. et al. (2012). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Chromatogram of the enantioresolution of norvaline. Available at: [Link]

  • Kojo, S. et al. (2001). Enantioselective crystallization of D,L-amino acids induced by spontaneous asymmetric resolution of D,L-asparagine. Chemical Communications. Available at: [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1953). The Chromatography of Amino Acids on Ion Exchange Resins. Use of Volatile Acids for Elution. Journal of the American Chemical Society. Available at: [Link]

  • Valachová, M. et al. (2020). Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia. Available at: [Link]

  • Cativiela, C. & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65097, 3-Hydroxynorvaline. Available at: [Link]

  • Simon, R. C. et al. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. Advanced Synthesis & Catalysis. Available at: [Link]

  • Miller, C. A. et al. (2021). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18660836, (2S)-2-Amino-3-hydroxypentanoic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10953556, this compound. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for 3-Hydroxynorvaline (HMDB0244983). Available at: [Link]

  • Pereda-Miranda, R. et al. (2005). Efficient Method for the Preparation of (S)-5-Hydroxynorvaline. Synthesis. Available at: [Link]

  • Lakner, F. J. et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • Reddy, G. S. & Kumar, P. (2014). Stereoselective synthesis of (2 S,3 R)-α-hydroxy-β-amino acids (AHBAs). RSC Advances. Available at: [Link]

Sources

Technical Support Center: Synthesis of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of (2S,3R)-3-Hydroxynorvaline. This non-proteinogenic amino acid is a valuable chiral building block, and its stereoselective synthesis is crucial for its application in pharmaceuticals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis.

Section 1: Troubleshooting Poor Diastereoselectivity

Achieving the desired (2S,3R) stereochemistry is paramount. Poor diastereoselectivity, resulting in the formation of (2S,3S), (2R,3S), or (2R,3R) isomers, is a frequent hurdle.

FAQ 1: My reaction is producing a mixture of diastereomers. What are the primary factors influencing the stereochemical outcome in an aldol-type addition for this synthesis?

The diastereoselectivity of the aldol addition between a chiral glycine enolate equivalent and propanal is governed by the facial selectivity of both the enolate and the aldehyde. The formation of a well-defined six-membered ring transition state is key to achieving high diastereoselectivity.

Underlying Principles: The relative orientation of the substituents on the enolate and the incoming aldehyde in the transition state determines the stereochemistry of the newly formed stereocenters. Chelation control, often involving a metal ion (like Lithium or Boron), can lock the conformation of the transition state, favoring the formation of one diastereomer over the others. For the synthesis of the syn diastereomer, which this compound belongs to, a Zimmerman-Traxler-like transition state is often invoked.

Troubleshooting Steps:

  • Choice of Chiral Auxiliary: The chiral auxiliary on the glycine equivalent is critical. Auxiliaries that promote a rigid, chair-like transition state generally give higher diastereoselectivity.

  • Metal Ion and Solvent: The nature of the metal counterion and the solvent can significantly impact the geometry of the transition state. Lithium enolates in ethereal solvents like THF at low temperatures often provide good selectivity. The use of Lewis acids can also influence the facial selectivity of the aldehyde.

  • Temperature Control: Strict adherence to low temperatures (e.g., -78 °C) is crucial to minimize competing, less-selective reaction pathways.

FAQ 2: How can I confirm the diastereomeric ratio of my product mixture?

Accurate determination of the diastereomeric ratio (d.r.) is essential for optimizing your reaction conditions.

Recommended Analytical Techniques:

  • ¹H NMR Spectroscopy: The protons on the α and β carbons of the different diastereomers will have slightly different chemical shifts and coupling constants. Careful integration of these distinct signals can provide the d.r.

  • Chiral HPLC/GC: After derivatization to make the compound more volatile (for GC) or to enhance UV detection (for HPLC), chiral chromatography can separate and quantify the diastereomers. Derivatization with reagents like Marfey's reagent can be effective for HPLC analysis.

Section 2: Addressing Epimerization at the α-Carbon

Epimerization at the Cα position is a common side reaction that can scramble the desired stereochemistry, particularly under basic conditions.[1][2]

FAQ 3: I've isolated the desired (2S,3R) diastereomer, but I'm losing stereochemical purity in subsequent steps. Why is this happening?

The α-proton of the amino acid is acidic and can be abstracted by base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in epimerization.[3]

Key Factors Promoting Epimerization:

  • Strong Bases: Exposure to strong bases, even during workup or purification, can lead to epimerization.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of epimerization.

  • Prolonged Reaction/Workup Times: Longer exposure to conditions that promote epimerization increases the likelihood of this side reaction.

Preventative Measures:
  • Mild Bases: Use non-nucleophilic, sterically hindered bases where possible.

  • Careful pH Control: During workup and purification, maintain a neutral or slightly acidic pH.

  • Low Temperatures: Perform all steps, including workup and chromatography, at low temperatures if possible.

  • Minimize Exposure Time: Keep the time the compound is exposed to basic conditions to a minimum.

Section 3: Protecting Group Strategy and Related Side Reactions

The choice and handling of protecting groups for the amine and carboxylic acid functionalities are critical to preventing unwanted side reactions.[4][5][6][7][8]

FAQ 4: What are the most common side reactions associated with protecting groups in this synthesis?

Common Issues:

  • Incomplete Protection: If the protecting group is not fully installed, the free amine or carboxylic acid can participate in undesired side reactions, such as self-condensation or reaction with the aldehyde.

  • Premature Deprotection: The protecting group may not be stable to the reaction conditions, leading to its removal and subsequent side reactions.

  • Side Reactions During Deprotection: The conditions used to remove the protecting group can sometimes affect other parts of the molecule, such as causing dehydration of the β-hydroxy group.

Recommended Protecting Group Strategies:
Functional GroupProtecting GroupIntroductionRemoval ConditionsKey Considerations
α-Amino Group Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonateAcidic (e.g., TFA)Stable to basic and nucleophilic conditions.
Cbz (Carboxybenzyl)Benzyl chloroformateCatalytic hydrogenation (H₂/Pd)Stable to acidic and basic conditions.
Carboxyl Group Methyl or Ethyl EsterFischer esterification (MeOH or EtOH, acid catalyst)Saponification (e.g., LiOH)Saponification is basic and can cause epimerization.
Benzyl EsterBenzyl alcohol, acid catalystCatalytic hydrogenation (H₂/Pd)Can be removed simultaneously with a Cbz group.

Section 4: Grignard Reagent-Related Side Reactions

When employing a Grignard reagent to add the ethyl group to a protected α-amino aldehyde, several side reactions can occur.[9][10][11]

FAQ 5: I am using a Grignard reaction to form the C-C bond, but my yields are low and I'm getting multiple products. What's going wrong?

Potential Side Reactions with Grignard Reagents:

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and consumption of the starting material.

  • Reduction of the Carbonyl Group: If the Grignard reagent has a β-hydride (like ethylmagnesium bromide), it can reduce the aldehyde to a primary alcohol via a six-membered ring transition state.[9]

  • Reaction with Protecting Groups: Some protecting groups may not be stable to the strongly nucleophilic and basic nature of Grignard reagents.

Troubleshooting the Grignard Reaction:
  • Use of Cerium(III) Chloride (Luche Reduction Conditions): Adding CeCl₃ can increase the nucleophilicity of the organometallic reagent while decreasing its basicity, thus favoring addition over enolization.

  • Low Temperature: Perform the reaction at low temperatures to minimize side reactions.

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde to maintain a low concentration of the nucleophile.

Section 5: Purification Challenges

The separation of the desired this compound from other diastereomers and side products can be challenging due to their similar physical properties.

FAQ 6: I'm having difficulty separating the desired diastereomer by column chromatography. What are some effective purification strategies?

Purification Techniques:

  • Fractional Crystallization: If the product is crystalline, it may be possible to selectively crystallize the desired diastereomer from a suitable solvent system. This can sometimes be achieved by forming a salt with a chiral resolving agent.[12]

  • Preparative HPLC: Reverse-phase or normal-phase preparative HPLC can be a powerful tool for separating diastereomers.

  • Derivatization: In some cases, derivatizing the mixture (e.g., by forming an acetonide between the hydroxyl and amino groups) can lead to derivatives with different chromatographic properties, facilitating separation. The protecting group can then be removed.

Experimental Protocols & Visualizations

Protocol 1: Diastereoselective Aldol Addition
  • To a solution of the N-protected glycine derivative in anhydrous THF at -78 °C, add a suitable base (e.g., LDA) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add propanal dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagrams

Aldol_Troubleshooting start Low Diastereoselectivity in Aldol Addition check_temp Is Temperature at -78°C? start->check_temp check_base Is the Base Appropriate (e.g., LDA)? check_temp->check_base Yes fix_temp Maintain strict low-temperature control. check_temp->fix_temp No check_solvent Is the Solvent Anhydrous THF? check_base->check_solvent Yes fix_base Consider alternative bases (e.g., LHMDS). check_base->fix_base No check_auxiliary Is the Chiral Auxiliary Inducing Selectivity? check_solvent->check_auxiliary Yes fix_solvent Ensure solvent is rigorously dried. check_solvent->fix_solvent No end_good Achieved High Diastereoselectivity check_auxiliary->end_good Yes fix_auxiliary Screen different chiral auxiliaries. check_auxiliary->fix_auxiliary No fix_temp->check_base fix_base->check_solvent fix_solvent->check_auxiliary fix_auxiliary->end_good

Caption: Troubleshooting workflow for low diastereoselectivity.

Epimerization_Pathway start This compound (desired product) enolate Planar Enolate Intermediate start->enolate - H⁺ base Base (e.g., OH⁻) base->enolate protonation Reprotonation enolate->protonation protonation->start Re-protonation from original face end_epimer (2R,3R)-3-Hydroxynorvaline (epimerized product) protonation->end_epimer Re-protonation from opposite face

Caption: Mechanism of base-catalyzed epimerization.

References

Sources

Technical Support Center: Optimizing the Synthesis of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (2S,3R)-3-Hydroxynorvaline. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this stereoselective synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yield and product purity.

Introduction: The Challenge of Stereoselectivity

This compound is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its synthesis is a significant challenge due to the presence of two stereocenters, requiring precise control over both relative and absolute stereochemistry. The most common and effective methods rely on stereoselective aldol additions between a chiral glycine enolate equivalent and propanal. Success hinges on meticulous control of reaction parameters to favor the desired (2S,3R) diastereomer.

This guide focuses on troubleshooting the widely used Evans' oxazolidinone-based asymmetric aldol addition, a robust method for achieving high diastereoselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Diastereoselectivity (Poor dr)

Question: My reaction is producing a nearly 1:1 mixture of diastereomers, or the desired (2S,3R) isomer is not the major product. What are the likely causes and how can I fix this?

Answer: Low diastereoselectivity is a common hurdle and typically points to issues with the formation and integrity of the key boron enolate intermediate.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The N-acyl oxazolidinone must be fully deprotonated to form the Z-enolate, which is crucial for achieving the desired stereochemical outcome via the Zimmerman-Traxler transition state. Incomplete deprotonation allows for competing reaction pathways.

    • Solution: Ensure your Lewis acid (e.g., dibutylboron triflate, TiCl4) and base (e.g., triethylamine, diisopropylethylamine) are of high purity and added at the correct stoichiometry. The base should be freshly distilled and the Lewis acid should be titrated or freshly purchased. The reaction is typically run at low temperatures (e.g., -78 °C) to ensure controlled enolate formation.

  • Incorrect Stoichiometry of Reagents: An incorrect ratio of the chiral auxiliary, Lewis acid, or base can lead to the formation of undesired enolate geometries or incomplete enolization.

    • Solution: Carefully check the molar equivalents of all reagents. A slight excess of the base (e.g., 1.1 equivalents) is often used to ensure complete deprotonation.

  • Temperature Fluctuations: The stability of the boron enolate is highly temperature-dependent. Allowing the reaction to warm prematurely can lead to enolate equilibration or decomposition, resulting in a loss of stereocontrol.

    • Solution: Maintain a consistent low temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the enolization and aldol addition steps. Use a calibrated low-temperature thermometer.

  • "Wet" Reagents or Solvents: Water is detrimental to this reaction as it will quench the enolate and hydrolyze the Lewis acid.

    • Solution: Use anhydrous solvents and dry all glassware thoroughly. Reagents should be handled under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol for Optimizing Diastereoselectivity:

  • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add dibutylboron triflate (1.1 eq.) dropwise, followed by the dropwise addition of triethylamine (1.2 eq.).

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add freshly distilled propanal (1.5 eq.) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction with a pH 7 buffer and proceed with workup.

Issue 2: Low Overall Yield

Question: I have achieved good diastereoselectivity, but my final isolated yield of this compound is very low. Where am I losing my product?

Answer: Low overall yield can stem from several stages of the process, from the initial reaction to the final purification.

Potential Causes & Solutions:

  • Inefficient Aldol Addition: Even with proper enolate formation, the subsequent reaction with propanal may be incomplete.

    • Solution: Ensure the propanal is pure and freshly distilled. Aldehydes can oxidize or polymerize on storage. Consider increasing the equivalents of propanal slightly (e.g., to 2.0 eq.), but be mindful that this can complicate purification.

  • Difficult Hydrolysis of the Chiral Auxiliary: The final step involves cleaving the aldol adduct from the oxazolidinone auxiliary. This hydrolysis can sometimes be sluggish or lead to side reactions if not performed under optimal conditions.

    • Solution: A common method is hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and water. If this is proving inefficient, consider alternative methods such as using hydrogen peroxide and lithium hydroxide, which can be milder.

  • Product Loss During Workup and Purification: The product is a polar amino acid, which can lead to losses during aqueous workup and chromatographic purification.

    • Solution:

      • Workup: Minimize the number of extractions. After quenching, acidification of the aqueous layer followed by extraction with an appropriate organic solvent can sometimes improve recovery, but care must be taken to avoid racemization.

      • Purification: Flash chromatography on silica gel is standard. A gradient elution system, starting with a non-polar solvent system and gradually increasing polarity, is often effective. For highly polar products, consider using a more polar stationary phase like C18 reverse-phase silica.

Data Presentation: Impact of Hydrolysis Conditions on Yield

Hydrolysis MethodReagentsTemperature (°C)Typical YieldReference
StandardLiOH, H2O20 to RT85-95%
AlternativeLiOH in THF/H2O0 to RT80-90%
MildMg(OMe)2 in MeOHReflux75-85%

Issue 3: Difficulty in Removing the Chiral Auxiliary

Question: After the hydrolysis step, I am struggling to separate my product from the chiral auxiliary. How can I improve this separation?

Answer: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is non-polar compared to the desired amino acid product. This difference in polarity is the key to their separation.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: If the hydrolysis is not complete, the unreacted starting material will contaminate the product and be difficult to separate.

    • Solution: Monitor the hydrolysis reaction by TLC or LC-MS to ensure it has gone to completion before proceeding with the workup.

  • Ineffective Extraction: The standard workup is designed to separate the polar product from the non-polar auxiliary.

    • Solution: After hydrolysis, the reaction mixture is typically concentrated to remove organic solvents. The resulting aqueous solution is then washed with a non-polar solvent like ether or ethyl acetate to remove the chiral auxiliary. The product remains in the aqueous layer. Acidifying the aqueous layer to a low pH (e.g., pH 2 with HCl) will protonate the carboxylate, making the amino acid product more amenable to extraction with an organic solvent if necessary, or for direct purification by ion-exchange chromatography.

Experimental Workflow: Post-Hydrolysis Workup and Purification

G cluster_0 Post-Hydrolysis Workup cluster_1 Product Isolation A 1. Quench Hydrolysis (e.g., with Na2SO3 for H2O2) B 2. Concentrate to Remove Organic Solvents A->B C 3. Dilute with Water and Wash with Ether/EtOAc B->C D Auxiliary in Organic Layer C->D Separation E Product in Aqueous Layer C->E Separation F 4. Acidify Aqueous Layer (e.g., to pH 2 with HCl) E->F G 5. Purify by Ion-Exchange Chromatography OR Lyophilize F->G H Pure this compound G->H

Caption: Workflow for separating the product from the chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: Which chiral auxiliary is best for this synthesis?

The Evans' oxazolidinones are the most commonly used and well-documented auxiliaries for this type of asymmetric aldol addition. The choice between different substituted oxazolidinones (e.g., valine-derived vs. phenylalanine-derived) can have a subtle effect on diastereoselectivity and ease of removal. The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a popular choice due to its high stereodirecting ability and crystalline nature, which aids in purification.

Q2: Can I use a different Lewis acid?

Yes, other Lewis acids like titanium tetrachloride (TiCl4) can be used in combination with a hindered base like N,N-diisopropylethylamine (DIPEA). However, boron-mediated aldol reactions, particularly with dibutylboron triflate, are often preferred as they are well-understood and reliably provide high levels of diastereoselectivity for the formation of the Z-enolate, which leads to the desired syn-aldol product.

Q3: How do I confirm the stereochemistry of my final product?

The stereochemistry is typically confirmed using a combination of techniques:

  • NMR Spectroscopy: The coupling constants between the C2 and C3 protons in the 1H NMR spectrum can help determine the relative stereochemistry (syn vs. anti). For syn isomers, the coupling constant (J) is typically smaller than for anti isomers.

  • Chiral HPLC: Analysis on a chiral column can separate the enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

  • X-ray Crystallography: If a crystalline derivative can be formed, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry.

Q4: My propanal is old. Can I still use it?

It is highly recommended to use freshly distilled propanal. Propanal is volatile and prone to oxidation to propanoic acid and polymerization to form a trimer. The presence of these impurities can significantly impact the reaction yield and introduce byproducts that complicate purification.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2127-2129. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyl-4-tert-butyloxazolidinones: A Practical Approach to the Synthesis of Enantiomerically Pure syn- and anti-1,2-Diols. The Journal of Organic Chemistry, 61(13), 4192-4193. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Sajiki, H., & Hirota, K. (2000). A Novel and Mild Method for the Cleavage of N-Acyloxazolidinones with Magnesium Methoxide. Tetrahedron Letters, 41(48), 9375-9378.

Technical Support Center: Optimization of Coupling Reactions with (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving the non-proteinogenic amino acid, (2S,3R)-3-Hydroxynorvaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this β-hydroxy amino acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful incorporation of this compound into your peptide sequences.

Introduction: The Challenge and Opportunity of this compound

This compound is a valuable building block in the synthesis of complex peptides and natural product analogues, such as the potent anticancer agent dolastatin 10.[1][2][3] Its side chain contains a secondary hydroxyl group, which, while offering opportunities for further functionalization, also presents specific challenges during peptide synthesis. The primary issues encountered are unwanted side reactions at the hydroxyl group and potentially reduced coupling efficiency due to steric hindrance.

This guide will provide a systematic approach to overcoming these obstacles, focusing on protecting group strategies, coupling reagent selection, and reaction monitoring to achieve high-yield and high-purity peptide synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of peptides containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Steric Hindrance: The side chain of this compound can sterically hinder the approach of the incoming activated amino acid.[4] 2. Suboptimal Coupling Reagent: The chosen coupling reagent may not be sufficiently reactive to overcome the steric barrier.1. Use a more potent coupling reagent: Switch to a uronium/aminium-based reagent like HATU or HCTU, which are known to be highly effective for sterically hindered couplings.[5][6][7] 2. Increase coupling time: Extend the reaction time to allow for complete coupling. For challenging couplings, this could range from 2 to 12 hours.[4][8] 3. Double coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.
Presence of a Side Product with +[Acyl Group Mass] O-acylation: The unprotected hydroxyl group of this compound has been acylated by the incoming amino acid, forming an ester linkage instead of a peptide bond.[9]1. Protect the hydroxyl group: The most robust solution is to use a protected version of the amino acid, such as Fmoc-(2S,3R)-3-Hydroxynorvaline(O-t-Bu)-OH or Fmoc-(2S,3R)-3-Hydroxynorvaline(O-TBDMS)-OH. The tert-butyldimethylsilyl (TBDMS) group is a good option for compatibility with Fmoc chemistry.[10] 2. Use additives to suppress O-acylation: If using the unprotected amino acid is unavoidable, additives like 2,4-dinitrophenol or pentachlorophenol can help minimize this side reaction.[9]
Difficult or Incomplete Removal of Side-Chain Protecting Group 1. Incorrect Cleavage Cocktail: The standard cleavage cocktail (e.g., TFA/TIS/H₂O) may not be optimal for removing the specific protecting group used on the hydroxyl function. TBDMS groups can be sensitive to strong acids, but cleavage may be incomplete.[11] 2. Insufficient Cleavage Time: The cleavage reaction may not have been allowed to proceed for a sufficient duration.1. Use a specific cleavage reagent for the protecting group: For TBDMS, a fluoride-based cleavage using tetrabutylammonium fluoride (TBAF) in THF is highly effective and orthogonal to the acid-labile cleavage of the peptide from the resin.[11][12][13] This should be performed as a separate step before the final resin cleavage. 2. Optimize cleavage conditions: If using an acid-based cleavage, extend the reaction time and monitor the deprotection by HPLC and mass spectrometry.
Racemization at the α-carbon Over-activation or prolonged exposure to basic conditions: Certain coupling reagents and the use of excess base can lead to epimerization.1. Choose a low-racemization coupling reagent: HATU is reported to cause less epimerization compared to HBTU.[5] 2. Minimize the amount of base: Use the minimum necessary amount of a non-nucleophilic base like DIEA. The use of collidine has also been recommended as a substitute for DIPEA in some cases to reduce racemization.[14]

Frequently Asked Questions (FAQs)

Q1: Is it absolutely necessary to protect the hydroxyl group of this compound?

While in some cases, coupling to an unprotected hydroxyl-containing amino acid can be achieved, it is highly recommended to protect the hydroxyl group of this compound. The primary reason is to prevent O-acylation, a significant side reaction where the incoming activated amino acid forms an ester linkage with the hydroxyl group.[9] This leads to a difficult-to-separate byproduct and reduces the yield of the desired peptide.

Q2: Which protecting group is best for the hydroxyl side chain in Fmoc-based synthesis?

For Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyldimethylsilyl (TBDMS) group is an excellent choice. It is stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and can be selectively removed under conditions that do not affect most other side-chain protecting groups or the linkage to the resin.[10] The tert-butyl (tBu) group is another option, though its removal requires strong acid, which might not be ideal if orthogonal cleavage strategies are desired.

Q3: What are the best coupling reagents to use with Fmoc-(2S,3R)-3-Hydroxynorvaline(O-TBDMS)-OH?

Due to the potential for steric hindrance from the protected side chain, highly efficient uronium/aminium-based coupling reagents are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices as they are known to be very effective for coupling sterically hindered amino acids with fast reaction times and reduced racemization.[5][6][15]

Q4: How can I monitor the success of the coupling reaction?

The progress of the coupling reaction can be monitored using qualitative tests for the presence of free amines on the resin. The Kaiser test is suitable for primary amines, while the chloranil test can be used for secondary amines (in the case of coupling to proline, for example).[16] A negative test result indicates that the coupling is complete. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry.[16]

Q5: What is the best way to remove the TBDMS protecting group from the final peptide?

The TBDMS group is most effectively removed using a fluoride source, typically tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF).[12][13] This deprotection is usually performed on the resin-bound peptide before the final cleavage with a strong acid cocktail. This two-step cleavage process ensures the selective removal of the TBDMS group without premature cleavage from the resin. An operationally simple work-up for TBAF-mediated desilylation involves the use of a sulfonic acid resin and calcium carbonate to remove excess TBAF and its byproducts.[17]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(2S,3R)-3-Hydroxynorvaline(O-TBDMS)-OH

This protocol outlines the general steps for incorporating the protected this compound into a growing peptide chain using standard Fmoc-based SPPS.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide MBHA for C-terminal amides) and perform the synthesis of the peptide sequence up to the point of adding this compound.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[18] Repeat this step once.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

3. Coupling of Fmoc-(2S,3R)-3-Hydroxynorvaline(O-TBDMS)-OH:

  • In a separate vessel, pre-activate the Fmoc-(2S,3R)-3-Hydroxynorvaline(O-TBDMS)-OH (1.5-2 equivalents relative to the resin loading).

  • Dissolve the protected amino acid and HATU (or HCTU) (1.5-2 equivalents) in DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (3-4 equivalents) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For potentially difficult couplings, the time can be extended.[8]

4. Monitoring the Coupling:

  • Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), perform a second coupling.

5. Washing:

  • After a successful coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

6. Chain Elongation:

  • Proceed with the deprotection and coupling of the next amino acid in the sequence.

G cluster_SPPS_Cycle SPPS Cycle for this compound Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Fmoc-Hnv(OTBDMS)-OH HATU/DIEA/DMF Washing1->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing2 DMF Wash Monitoring->Washing2 Negative Next_AA Continue to Next Amino Acid Washing2->Next_AA

Caption: Workflow for SPPS incorporation of Fmoc-(2S,3R)-3-Hydroxynorvaline(O-TBDMS)-OH.

Protocol 2: On-Resin TBDMS Deprotection

This protocol is for the selective removal of the TBDMS group prior to the final cleavage of the peptide from the resin.

1. Resin Preparation:

  • After the full peptide sequence has been synthesized, wash the peptide-resin with THF (3-5 times) to prepare it for the deprotection step.

2. TBDMS Cleavage:

  • Prepare a solution of 1M TBAF in THF.

  • Add the TBAF solution to the resin (a 5-10 fold molar excess of TBAF per TBDMS group is recommended).

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing by HPLC-MS.

3. Washing:

  • After complete deprotection, wash the resin thoroughly with THF (3-5 times), followed by DCM (3-5 times) to remove the TBAF and silyl byproducts.

Protocol 3: Final Peptide Cleavage and Purification

1. Cleavage from Resin:

  • Treat the TBDMS-deprotected peptide-resin with a standard cleavage cocktail appropriate for the other side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

2. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

3. Purification:

  • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[19]

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions containing the desired peptide, confirm the mass by mass spectrometry, and lyophilize to obtain the pure product.

Visualization of Key Relationships

G cluster_Challenges Core Challenges with this compound cluster_Solutions Strategic Solutions cluster_Outcomes Desired Outcomes Steric_Hindrance Steric Hindrance Coupling_Reagent High-Efficiency Coupling Reagent (e.g., HATU, HCTU) Steric_Hindrance->Coupling_Reagent Reaction_Conditions Optimized Conditions (Time, Double Coupling) Steric_Hindrance->Reaction_Conditions O_Acylation Side Chain Reactivity (O-acylation) Protecting_Group Hydroxyl Protection (e.g., TBDMS) O_Acylation->Protecting_Group High_Yield High Yield Protecting_Group->High_Yield High_Purity High Purity Protecting_Group->High_Purity Coupling_Reagent->High_Yield Coupling_Reagent->High_Purity Reaction_Conditions->High_Yield Reaction_Conditions->High_Purity

Caption: Logical relationship between challenges, solutions, and outcomes in this compound coupling.

References

  • Dugal-Tessier, J., Barnscher, S.D., Kanai, A., & Mendelsohn, B.A. (2017). Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains. Journal of Natural Products, 80(9), 2484–2491. [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. (1979). International Journal of Peptide and Protein Research, 13(1), 22-27. [Link]

  • Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. (1995). Anticancer Drug Design, 10(7), 529-544. [Link]

  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. (n.d.). PMC. [Link]

  • Product Focus: Amino acids for Fmoc SPPS Novabiochem®. (n.d.). Merck. [Link]

  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. (n.d.). ResearchGate. [Link]

  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. (2017). Tetrahedron Letters, 58(33), 3245-3248. [Link]

  • Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. (2021). Molecules, 26(11), 3235. [Link]

  • Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. (1995). Arizona Board of Regents. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]

  • Solid Phase Peptide Synthesis Help. (2024). Reddit. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • TBAF and peptide cleavage cocktail? (2017). ResearchGate. [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. [Link]

  • Deprotection of TBDMS protected 8. i. TBAF in THF. TBDMS =... (n.d.). ResearchGate. [Link]

  • Scheme 2. Deprotection of TBDMS protected 8. i. 2.5 eq TBAF in THF.... (n.d.). ResearchGate. [Link]

  • Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... (n.d.). ResearchGate. [Link]

  • 3-Hydroxynorvaline. (n.d.). PubChem. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. (2016). Beilstein Journal of Organic Chemistry, 12, 547–553. [Link]

  • Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. (2022). Molecules, 27(21), 7249. [Link]

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. (n.d.). NIH. [Link]

  • Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. (2004). Organic Letters, 6(23), 4163–4165. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH. [Link]

  • US Patent for Process for the manufacture of degarelix and its intermediates. (n.d.).
  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (n.d.). Waters. [Link]

  • Ribosomal Synthesis of Dehydroalanine Containing Peptides. (n.d.). PMC. [Link]

  • Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. (n.d.). ResearchGate. [Link]

  • Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates. (2014). Biomedical Chromatography, 28(11), 1541-1547. [Link]

  • Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. (2010). Nature Protocols, 5(11), 1847–1859. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (n.d.). PubMed Central. [Link]

Sources

Stability issues of (2S,3R)-3-Hydroxynorvaline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2S,3R)-3-Hydroxynorvaline

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this non-proteinogenic amino acid in solution. Our goal is to equip you with the expertise to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What are the optimal storage conditions for this compound in its solid form?

A: For long-term stability, the solid powder form of this compound should be stored at -20°C.[1][2] It is a white powder, and any discoloration may indicate potential degradation or impurities. Ensure the container is tightly sealed to prevent moisture absorption.

Q2: What is the best solvent for preparing a stock solution, and what concentration is recommended?

A: High-purity water (e.g., Milli-Q® or equivalent) is the recommended solvent for most applications. For cell culture experiments, a sterile physiological buffer such as PBS is appropriate. Stock solutions are typically prepared at concentrations ranging from 10 to 100 mM. Due to potential stability issues, it is highly advisable to prepare solutions fresh before each experiment. If storage is necessary, solutions should be sterile-filtered, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.

Q3: How does the pH of the solution impact the stability of this compound?

A: The stability of this compound is significantly influenced by pH. Like other amino acids, it exists in different ionic states depending on the pH. Extreme pH conditions (highly acidic or highly alkaline) are likely to accelerate degradation.

  • Acidic Conditions (pH < 4): Can promote acid-catalyzed dehydration of the β-hydroxyl group.

  • Neutral Conditions (pH ~6-8): The zwitterionic form is predominant and generally the most stable. However, intramolecular reactions can still occur.

  • Alkaline Conditions (pH > 9): Can facilitate base-catalyzed reactions, including elimination and oxidation. Increased pH has been shown to affect the composition of amino acids in protein extracts.[3]

Q4: What are the primary degradation pathways I should be aware of?

A: As a β-hydroxy amino acid, this compound is susceptible to specific degradation pathways that are less common for proteinogenic amino acids.

  • Lactonization: The proximate hydroxyl and carboxylic acid groups can undergo an intramolecular esterification to form a highly strained and reactive four-membered ring (a β-lactone).[4] This is a significant potential pathway for loss of the parent compound.

  • Dehydration: Elimination of the hydroxyl group can occur, particularly under heating or at pH extremes, leading to the formation of an unsaturated derivative.

  • Oxidation: The secondary alcohol group can be oxidized, although this typically requires specific oxidizing agents or conditions.

Q5: Is it acceptable to subject my stock solution to multiple freeze-thaw cycles?

A: No. Repeated freeze-thaw cycles should be strictly avoided. Studies on various amino acids have shown that this process can significantly alter their concentrations, likely due to localized changes in pH and concentration as ice crystals form, as well as potential protein degradation in complex media.[5] The best practice is to aliquot your stock solution into volumes appropriate for a single experiment and store them at -80°C.

Troubleshooting Guide: Experimental Inconsistency

This guide provides a systematic approach to diagnosing and resolving issues related to the stability of this compound.

Problem: You observe a gradual or sudden loss of biological activity, poor reproducibility in assays, or unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Underlying Cause: This is often a direct result of the degradation of this compound in your experimental solution.

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to identify and rectify stability issues.

TroubleshootingWorkflow cluster_verification Step 1: Verification cluster_analysis Step 2: Analysis cluster_conclusion Step 3: Conclusion & Action cluster_solution Step 4: Corrective Actions Start Problem: Inconsistent Results CheckSolid Verify Solid Compound - Storage at -20°C? - Correct appearance? Start->CheckSolid CheckPrep Review Solution Prep - Freshly prepared? - Solvent/Buffer type and pH? - Stored correctly? CheckSolid->CheckPrep AnalyticalTest Perform Analytical Check (e.g., RP-HPLC, LC-MS) CheckPrep->AnalyticalTest CompareData Compare Data to Standard - % Purity of parent compound? - Presence of new peaks? AnalyticalTest->CompareData DegradationConfirmed Degradation Confirmed? CompareData->DegradationConfirmed ImplementChanges Implement Corrective Actions: 1. Use fresh solid stock. 2. Prepare solutions immediately before use. 3. Adjust buffer pH to neutral (6.5-7.5). 4. Aliquot and store at -80°C if necessary. 5. Protect from light and heat. DegradationConfirmed->ImplementChanges Yes NoIssue No Degradation Detected (Investigate other experimental variables) DegradationConfirmed->NoIssue No

Caption: Workflow for troubleshooting stability issues of this compound.

Key Experimental Protocols

Adherence to standardized protocols is critical for ensuring the integrity of this compound in your experiments.

Protocol 1: Preparation of Aqueous Stock Solution

This protocol details the steps for preparing a standard 100 mM stock solution.

  • Pre-computation: Calculate the required mass of this compound (MW: 133.15 g/mol ) for your target volume and concentration. For 10 mL of a 100 mM solution, you will need 133.15 mg.

  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the required amount in a sterile conical tube.

  • Dissolution: Add approximately 80% of the final volume of high-purity water or desired buffer (e.g., 8 mL for a 10 mL final volume). Vortex thoroughly. Gentle warming (to ~37°C) or brief sonication can be used to aid dissolution if necessary.

  • Final Volume: Once fully dissolved, adjust the volume to the final target (e.g., 10 mL).

  • Sterilization & Storage: For biological applications, sterile filter the solution through a 0.22 µm syringe filter into a sterile container. Immediately aliquot into single-use volumes, flash-freeze, and store at -80°C. Label clearly with compound name, concentration, and date of preparation.

Protocol 2: Quantitative Stability Assessment by RP-HPLC

This protocol provides a framework for evaluating the stability of your compound under specific experimental conditions.

  • System Preparation: Set up a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column and a UV or MS detector. A common mobile phase system for amino acids is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[6]

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mM) in the buffer or solvent system you wish to test (e.g., PBS at pH 7.4, Citrate buffer at pH 5.0).

  • Time-Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial purity profile. Record the peak area of the parent compound.

  • Incubation: Incubate aliquots of the test solution under the desired stress conditions (e.g., 4°C, 25°C, 40°C). Protect samples from light if photo-sensitivity is a concern.

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 8, 24, 48 hours), inject an aliquot from each condition onto the HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

Data Summary: Expected Stability Profile

The following table summarizes the expected stability trends for this compound based on the chemical principles of β-hydroxy amino acids. This should be used as a guide, and empirical testing via the protocol above is strongly recommended.

Condition (Solvent: Water) Time = 24 hours Time = 72 hours Anticipated Primary Degradation Pathway
pH 4.0, 4°C >98% Remaining>95% RemainingSlow acid-catalyzed dehydration/lactonization
pH 4.0, 25°C ~90-95% Remaining~80-90% RemainingAccelerated dehydration/lactonization
pH 7.4, 4°C >99% Remaining>98% RemainingMinimal degradation
pH 7.4, 25°C ~95-98% Remaining~90-95% RemainingSlow intramolecular lactonization
pH 9.0, 25°C ~90-95% Remaining~85-90% RemainingBase-catalyzed elimination/dehydration
-20°C (Frozen, 1 F/T cycle) >99% RemainingN/AMinimal degradation
-20°C (Frozen, 3 F/T cycles) ~95% RemainingN/ADegradation due to freeze-thaw stress[5]

Visualizing Potential Degradation

Understanding the potential chemical transformations is key to troubleshooting.

DegradationPathways cluster_main Potential Degradation of this compound HNV this compound (Stable Zwitterion at pH~7) Lactone β-Lactone (Intramolecular Cyclization) HNV->Lactone Intramolecular Esterification Unsaturated Unsaturated Amino Acid (Dehydration Product) HNV->Unsaturated Dehydration (Acid/Base Catalyzed)

Caption: Major potential non-enzymatic degradation pathways for this compound in solution.

References

  • Johnson, A. et al. (2021). Stability of non-proteinogenic amino acids to UV and gamma irradiation. ResearchGate. Retrieved from [Link]

  • Delafresnaye, L. O., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • Misawa, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 3-Hydroxynorvaline (HMDB0244983). Retrieved from [Link]

  • Stepanov, I., & Hecht, S. S. (2014). Quantitative analysis of 3'-hydroxynorcotinine in human urine. PubMed - NIH. Retrieved from [Link]

  • Misawa, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxynorvaline. Retrieved from [Link]

  • Weerasekare, G. M., & Mock, D. M. (1989). Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard. PubMed. Retrieved from [Link]

  • Cafferty, B. J., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. PubMed Central. Retrieved from [Link]

  • Yu, T., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology Open - Company of Biologists Journals. Retrieved from [Link]

  • Chen, G., et al. (2018). Lactonization as a general route to β-C(sp3)-H functionalization. PubMed - NIH. Retrieved from [Link]

  • Thevanesan, A., et al. (2020). Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Amino-3-hydroxypentanoic acid. Retrieved from [Link]

  • Rohokale, R. S., & Dhavale, D. D. (2012). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. Beilstein Journals. Retrieved from [Link]

  • PubChem. (n.d.). Valine degradation pathway. Retrieved from [Link]

  • Shin, K. A., & Spain, J. C. (2003). Biodegradation of 3-Nitrotyrosine by Burkholderia sp. Strain JS165 and Variovorax paradoxus JS171. DTIC. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. Retrieved from [Link]

  • Castro-Puyana, M., et al. (2017). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Sci. agric. (Piracicaba, Braz.). Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxyaminovaleric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of alpha and beta hydroxy and amino acid monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin. Retrieved from [Link]

  • NCERT. (n.d.). Biomolecules Chapter 9. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3R)-2-azaniumyl-3-hydroxypentanoate. Retrieved from [Link]

  • Wijaya, H., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. NIH. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with (2S,3R)-3-Hydroxynorvaline. As a non-proteinogenic amino acid, its unique structure presents solubility hurdles that can impede experimental progress. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these issues, ensuring the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound, and why is its solubility in aqueous solutions often limited?

This compound is a chiral amino acid, a derivative of norvaline with a hydroxyl group at the third carbon.[1] Its molecular formula is C5H11NO3.[2] Like other amino acids, it is zwitterionic, possessing both a carboxylic acid group and an amino group. This dual nature allows for strong intermolecular hydrogen bonding, creating a stable crystal lattice that is resistant to dissolution in water. At its isoelectric point (the pH at which the net charge is zero), its solubility is at a minimum. For many underivatized amino acids, this property makes them poorly soluble in neutral aqueous solutions and non-polar organic solvents.[3]

Q2: I am observing inconsistent solubility results. What factors could be at play?

Inconsistent solubility can arise from several factors:

  • pH Fluctuation: Minor shifts in the pH of your solvent or buffer can significantly impact the ionization state and, consequently, the solubility of the amino acid.[4][5][6][7]

  • Temperature: Solubility is often temperature-dependent. Ensure you are working at a consistent and recorded temperature.

  • Purity of the Compound: Impurities can affect the crystal lattice structure and solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

This section provides actionable strategies to address the poor solubility of this compound, grounded in the principles of physical chemistry.

Issue 1: My this compound will not dissolve in water or standard physiological buffers (e.g., PBS pH 7.4) to my target concentration.

This is the most common challenge, stemming directly from the compound's zwitterionic nature at neutral pH.

G cluster_0 Solubility Enhancement Workflow A Problem: This compound Insoluble at Neutral pH B Primary Strategy: pH Adjustment A->B E Secondary Strategy: Co-Solvent System A->E G Tertiary Strategy: Physical Methods A->G C Acidic Conditions (pH < pI) Protonation of Carboxylate Net Positive Charge B->C Add Dilute Acid (e.g., 1M HCl) D Basic Conditions (pH > pI) Deprotonation of Amine Net Negative Charge B->D Add Dilute Base (e.g., 1M NaOH) I Desired Outcome: Clear, Stable Solution C->I D->I F Use of Water-Miscible Organic Solvents (e.g., DMSO, Ethanol) E->F F->I H Sonication or Gentle Heating (Use with Caution) G->H H->I

Caption: Systematic workflow for troubleshooting poor solubility.

The most effective method to increase the aqueous solubility of amino acids is to adjust the pH of the solution.[8]

  • Expertise & Causality: By moving the pH away from the isoelectric point, you shift the equilibrium from the poorly soluble zwitterionic form to either a cationic (at acidic pH) or anionic (at basic pH) form. These charged species are more readily solvated by water molecules, leading to a significant increase in solubility.[7]

  • Step-by-Step Protocol:

    • Create a slurry of the this compound in your desired aqueous solvent (e.g., deionized water).

    • While stirring continuously, add a dilute acid (e.g., 1 M HCl) dropwise to lower the pH. Monitor for dissolution, which often occurs as the pH approaches 2-3.

    • Alternatively, for a basic solution, add a dilute base (e.g., 1 M NaOH) dropwise. Increased solubility is typically observed at a pH of 9-10.

    • Critical Note: Once dissolved, you may be able to carefully adjust the pH back towards your target for the experiment. However, be vigilant for any signs of precipitation as you approach the isoelectric point. It is often preferable to conduct the experiment in the acidic or basic solution if the assay is compatible.

  • Trustworthiness & Self-Validation: A successful outcome is a visually clear and particle-free solution. The concentration can be confirmed via HPLC against a standard curve.

When pH modification is not feasible for your experimental system, the use of co-solvents can be an effective alternative.

  • Expertise & Causality: Water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or ethanol can disrupt the intermolecular hydrogen bonding of the amino acid and alter the polarity of the solvent, thereby enhancing solubility.

  • Step-by-Step Protocol:

    • Attempt to dissolve the this compound in a minimal amount of 100% DMSO.

    • Once a concentrated stock is prepared, add it dropwise to your aqueous buffer while vortexing or stirring vigorously to avoid localized precipitation.

    • Important Consideration: The final concentration of the organic solvent must be compatible with your downstream application. For many cell-based assays, DMSO concentrations should be kept below 0.5%.

  • Trustworthiness & Self-Validation: The absence of precipitate upon dilution into the aqueous buffer indicates a successful co-solvent formulation at that specific concentration.

MethodTypical ParametersExpected Solubility IncreaseKey Considerations
Acidic pH Adjustment pH 2.0 - 3.0HighMay affect protein stability or enzyme activity in assays.
Basic pH Adjustment pH 9.0 - 10.0HighMay affect protein stability or enzyme activity in assays.
Co-Solvent (DMSO) 1-10% final concentrationModeratePotential for cytotoxicity or assay interference at higher concentrations.
Co-Solvent (Ethanol) 5-20% final concentrationModerateCan cause protein precipitation; check assay compatibility.
Heating/Sonication 30-50°C / Brief sonicationLow to ModerateRisk of compound degradation; solution may not be stable upon cooling.
Issue 2: The compound dissolves with heating but precipitates upon cooling to room temperature.

This is a classic sign of creating a supersaturated and unstable solution.

  • Expertise & Causality: Heating provides the kinetic energy to dissolve the solute above its equilibrium solubility at a given temperature. Upon cooling, the system becomes supersaturated, and the excess solute will precipitate out to re-establish equilibrium.

  • Recommended Actions:

    • Determine the true equilibrium solubility at your working temperature by preparing a saturated solution and measuring the concentration of the supernatant.

    • Work at or below this equilibrium concentration.

    • If a higher concentration is essential, prepare the solution fresh immediately before use.

    • Avoid storing solutions at lower temperatures (e.g., 4°C) as this will further decrease solubility.

References

  • Title: Is the solubility of amino acids affected by their pH levels? Source: Quora URL: [Link]

  • Title: this compound | C5H11NO3 | CID 10953556 Source: PubChem URL: [Link]

  • Title: pH dependence of amino acid solubility. Source: ResearchGate URL: [Link]

  • Title: Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Solubilities of amino acids in water at various pH values under 298.15 K Source: ResearchGate URL: [Link]

  • Title: Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: An effective organic solvent system for the dissolution of amino acids Source: PubMed URL: [Link]

  • Title: Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug Source: RSC Publishing URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: 3-Hydroxynorvaline | C5H11NO3 | CID 65097 Source: PubChem URL: [Link]

Sources

Technical Support Center: Troubleshooting Peptide Synthesis with (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers incorporating (2S,3R)-3-Hydroxynorvaline into their peptide synthesis workflows. This guide is designed to provide in-depth, experience-driven answers to common challenges encountered when working with this unique β-hydroxy amino acid.

Frequently Asked Questions (FAQs)

Coupling & Activation Issues

Question: I am observing low coupling efficiency when incorporating Fmoc-(2S,3R)-3-Hydroxynorvaline-OH. What are the likely causes and how can I improve the yield?

Answer:

Low coupling efficiency with this compound is a common issue primarily stemming from two factors: steric hindrance and potential side reactions involving the unprotected side-chain hydroxyl group.

  • Steric Hindrance: The β-carbon branching in 3-Hydroxynorvaline can sterically interfere with the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is particularly noticeable when coupling to a sterically bulky amino acid residue.[1]

  • Side-Chain Reactivity: The secondary hydroxyl group on the side chain can undergo undesirable reactions, primarily O-acylation, where the activated amino acid couples to the hydroxyl group instead of the intended N-terminal amine.[1][2] This side reaction is competitive with the desired N-acylation and can significantly reduce the yield of the target peptide.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, may not be efficient enough to overcome the steric hindrance and can lead to racemization.[3][4] More potent activating agents are recommended.

    • Uronium/Aminium-based Reagents: Reagents such as HATU, HBTU, and TBTU are generally more effective due to the formation of highly reactive OAt or OBt active esters.[3][5][6] HATU is often preferred as it can lead to faster coupling with less epimerization.[3][5]

    • Phosphonium-based Reagents: PyBOP and PyAOP are also excellent choices, particularly for sterically hindered couplings.[5][7] PyAOP has shown high efficiency in coupling N-methylated amino acids, which present similar steric challenges.[3]

  • Reaction Conditions:

    • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction rate.[8]

    • Double Coupling: Performing the coupling step twice can help drive the reaction to completion, especially after proline residues or with other sterically demanding amino acids.[8]

    • Temperature: For particularly difficult couplings, increasing the reaction temperature can be beneficial.

  • Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction. The Kaiser (ninhydrin) test is a reliable qualitative method to detect the presence of unreacted primary amines on the resin.[9][10] A negative Kaiser test (yellow/brown beads) indicates a complete reaction.

Side Reactions & Protecting Group Strategy

Question: What are the major side reactions associated with this compound during Solid-Phase Peptide Synthesis (SPPS), and what is the best protecting group strategy for the side-chain hydroxyl group?

Answer:

The primary side reactions involving this compound are O-acylation, and under certain conditions, dehydration of the β-hydroxy group.

  • O-Acylation: As mentioned previously, the side-chain hydroxyl group can be acylated by the activated incoming amino acid, leading to the formation of a depsipeptide (ester bond) instead of a peptide bond.[1][2] This side product can be difficult to separate from the desired peptide.

  • Dehydration: Under strongly acidic conditions, such as during cleavage from the resin, or with certain coupling reagents, dehydration of the β-hydroxy group can occur, leading to the formation of an α,β-unsaturated amino acid residue.[11]

Protecting Group Strategy:

To prevent these side reactions, protection of the side-chain hydroxyl group is highly recommended. The choice of protecting group is critical and must be orthogonal to the N-terminal Fmoc or Boc protecting group, meaning it should be stable during the coupling and N-terminal deprotection steps but readily removable during the final cleavage.[12][13]

  • For Fmoc-based SPPS: The most common and effective protecting group for the hydroxyl side chain is the tert-butyl (tBu) group.[14][15] The tBu ether is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[13][15]

  • For Boc-based SPPS: In the Boc strategy, where the N-terminal protection is removed with a milder acid (like TFA), a different protecting group is needed for the side chain that is stable to TFA but can be removed under stronger acidic conditions (e.g., HF). The benzyl (Bzl) group is a suitable choice in this case.[15]

  • Alternative Protecting Groups: Silyl-based protecting groups like tert-butyldimethylsilyl (TBS) can also be used, offering different deprotection conditions (e.g., fluoride ions).[16] However, their stability under all SPPS conditions should be carefully evaluated.

Purification Challenges

Question: I am facing difficulties in purifying my peptide containing this compound. The crude product shows multiple peaks close to the main product in the HPLC chromatogram. What could be the cause, and how can I improve the purification?

Answer:

Purification challenges for peptides containing this compound often arise from the presence of closely related impurities generated during synthesis, particularly if the side-chain hydroxyl group was not protected.

Likely Impurities:

  • Deletion Sequences: Incomplete coupling of the 3-Hydroxynorvaline residue or any other amino acid in the sequence will result in peptides lacking one or more amino acids.

  • Truncated Sequences: Incomplete removal of the N-terminal protecting group (Fmoc or Boc) at any stage can lead to shorter peptide chains.[17]

  • O-Acylated Byproducts: If the hydroxyl group was unprotected, the formation of depsipeptides will result in impurities with a similar mass and polarity to the target peptide, making them difficult to separate by standard reversed-phase HPLC (RP-HPLC).[1]

  • Dehydrated Byproducts: Peptides containing the dehydrated α,β-unsaturated residue will have a slightly lower mass and different hydrophobicity.

Purification Strategy:

  • High-Resolution Analytical HPLC-MS: Before attempting preparative purification, it is essential to characterize the crude product using high-resolution analytical HPLC coupled with mass spectrometry (MS).[18][19] This will help identify the masses of the major impurities and guide the development of the purification method.

  • Optimizing RP-HPLC Conditions:

    • Column Selection: A high-quality C18 column is the standard choice for peptide purification.[17] For very hydrophobic peptides, a C4 or C8 column might be more suitable.

    • Gradient Optimization: A shallow gradient of the organic solvent (typically acetonitrile) can improve the resolution between the target peptide and closely eluting impurities.

    • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing reagent. In some cases, using a different ion-pairing reagent like formic acid or switching to a different pH can alter the selectivity and improve separation.

  • Alternative Purification Techniques: For extremely difficult separations, alternative chromatographic techniques may be necessary, such as ion-exchange chromatography, which separates peptides based on their net charge.

Experimental Protocols & Data

Protocol 1: Recommended Coupling for Fmoc-(2S,3R)-3-Hydroxynorvaline(tBu)-OH
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[20]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.[21]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-(2S,3R)-3-Hydroxynorvaline(tBu)-OH, 3.95 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step (double coupling).[9]

  • Washing: Wash the resin with DMF (5-7 times) to prepare for the next coupling cycle.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentAdditiveBaseRelative EfficiencyPotential Side Reactions
DICHOBt-ModerateRacemization, Dehydration
HBTU-DIPEA/NMMHighGuanidinylation of side chains
HATU-DIPEA/NMMVery HighMinimal racemization
PyBOP-DIPEA/NMMHigh-

This table provides a general comparison; optimal conditions may vary depending on the specific peptide sequence.

Visualizations

Diagram 1: Key Challenges in Synthesizing Peptides with this compound

cluster_coupling Causes of Low Efficiency cluster_side_reactions Common Side Reactions cluster_purification Resulting Impurities A This compound in SPPS B Low Coupling Efficiency A->B C Side Reactions A->C D Purification Difficulties A->D B->D E Steric Hindrance B->E F Suboptimal Activator B->F C->D G O-Acylation (Ester Formation) C->G H Dehydration (Enone Formation) C->H I Deletion Sequences D->I J Closely Eluting Byproducts D->J

Caption: Logical flow of issues in this compound peptide synthesis.

Diagram 2: Troubleshooting Workflow

Start Low Yield or Purity CheckCoupling Monitor Coupling (e.g., Kaiser Test) Start->CheckCoupling IncompleteCoupling Incomplete Coupling CheckCoupling->IncompleteCoupling Positive CompleteCoupling Coupling Complete CheckCoupling->CompleteCoupling Negative OptimizeReagent Use Stronger Activator (HATU, PyBOP) IncompleteCoupling->OptimizeReagent DoubleCouple Perform Double Coupling IncompleteCoupling->DoubleCouple AnalyzeCrude Analyze Crude Product (HPLC-MS) CompleteCoupling->AnalyzeCrude OptimizeReagent->CheckCoupling DoubleCouple->CheckCoupling ProtectHydroxyl Protect Side-Chain OH (e.g., with tBu) KnownImpurities Identifiable Side Products AnalyzeCrude->KnownImpurities Yes UnknownImpurities Complex Mixture AnalyzeCrude->UnknownImpurities No OptimizePurification Optimize HPLC Gradient KnownImpurities->OptimizePurification RevisitSynthesis Re-evaluate Synthesis Strategy UnknownImpurities->RevisitSynthesis RevisitSynthesis->ProtectHydroxyl

Caption: A step-by-step troubleshooting guide for synthesis issues.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Monti, A., Caporale, A., Ruvo, M., & Doti, N. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064.
  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Methods in Enzymology (Vol. 289, pp. 28-44). Academic Press.
  • Nagy, V., Talyigas, B., Fabian, P., & Fulop, L. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31631-31639.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Anapindi, K. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Side reactions in the synthesis of peptides containing the aspartylglycyl sequence. Biochemistry.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Retrieved from [Link]

  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]

  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 851-857.
  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Reddit. (2024, June 5). Solid Phase Peptide Synthesis Help. r/OrganicChemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Peptide resin loading protocols. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Khan Academy. (n.d.). Peptide bond formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and β-sheet propensity of constrained N-amino peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]

Sources

Technical Support Center: Stereocontrol in (2S,3R)-3-Hydroxynorvaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (2S,3R)-3-Hydroxynorvaline. This non-proteinogenic amino acid is a critical chiral building block in the development of various therapeutic agents. Achieving the correct absolute stereochemistry at both the C-2 (S) and C-3 (R) centers is paramount, as even minor stereochemical impurities can drastically alter biological activity and complicate downstream processing.

This guide provides in-depth troubleshooting advice and preventative strategies to address the primary challenge in this synthesis: the prevention of racemization, particularly at the α-carbon (C-2). We will explore the mechanistic underpinnings of stereochemical erosion and offer field-proven protocols to maintain the integrity of your chiral centers.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical problem in this synthesis?

A1: Racemization is the conversion of a single, pure enantiomer into an equal mixture of both enantiomers (a racemic mixture), leading to a total loss of optical activity.[1][2] In the context of this compound synthesis, this most commonly refers to the inversion of the stereocenter at the α-carbon (C-2) from the desired S-configuration to the R-configuration. This process is more accurately termed epimerization, as it converts the (2S,3R) diastereomer into the (2R,3R) diastereomer.[3] This loss of stereochemical integrity is a significant issue because diastereomeric peptides can have different biological activities and are often difficult to separate, complicating purification and reducing the yield of the target molecule.[4][5]

Q2: What is the primary mechanism for racemization at the α-carbon (C-2)?

A2: The primary mechanism involves the deprotonation of the α-hydrogen.[3][6] This hydrogen is acidic due to its position between two electron-withdrawing groups (the carbonyl and the amino group). In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate.[6][7] Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both S and R configurations at the C-2 position.

A closely related and highly prevalent pathway, especially during peptide coupling, is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[5][8] The α-proton of this oxazolone is highly acidic and readily abstracted by even weak bases, leading to a resonance-stabilized, aromatic-like anion that rapidly racemizes.[7][8]

Q3: Which experimental conditions are most likely to cause racemization?

A3: Several conditions can promote racemization:

  • Strong Bases: The use of strong bases or even weakly basic conditions can facilitate the abstraction of the α-proton.[9][10] The choice of base is critical; sterically hindered, non-nucleophilic bases are often preferred.[9]

  • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for proton abstraction and can accelerate racemization.

  • Prolonged Reaction Times: Leaving reactions for extended periods, especially under basic or acidic conditions, increases the opportunity for epimerization to occur.

  • Certain Activation/Coupling Methods: In peptide synthesis, the activation of the carboxylic acid is a step where racemization is common. Carbodiimide reagents (like DCC) can promote oxazolone formation unless a racemization-suppressing additive (like HOBt or HOAt) is used.[5][11][12]

Q4: How do N-protecting groups influence the rate of racemization?

A4: The N-protecting group plays a crucial role. Urethane-based protecting groups like benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) are known to be effective at suppressing racemization.[13] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the protecting group, making the nitrogen less nucleophilic and disfavoring the formation of the problematic oxazolone intermediate.[13] In contrast, N-acyl groups (like acetyl or benzoyl) can readily participate in oxazolone formation, significantly increasing the risk of racemization.[9]

Q5: Can the stereocenter at the β-carbon (C-3) also racemize?

A5: The C-3 stereocenter, bearing the hydroxyl group, is generally not susceptible to racemization under standard synthetic conditions. Unlike the α-proton, the proton on C-3 is not activated by adjacent electron-withdrawing groups and is therefore not acidic. The stereochemistry at C-3 is typically set permanently during a key bond-forming step, such as an aldol addition or a stereoselective reduction, and remains fixed throughout the rest of the synthesis.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

Symptom / ObservationPotential Cause(s)Recommended Solution(s)
Significant presence of the (2R,3R) diastereomer detected by NMR or chiral HPLC. 1. Racemization at the α-carbon. The base used for enolate formation or during workup is too strong or not sufficiently hindered.[9] 2. High reaction temperature. 3. Prolonged exposure to basic conditions. [10]1. Base Selection: Switch to a milder or more sterically hindered base (e.g., use LiHMDS instead of LDA; use a tertiary amine like DIEA or 2,4,6-collidine instead of triethylamine).[9] 2. Temperature Control: Maintain strict, low-temperature control (e.g., -78 °C) during all base-mediated steps. 3. Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench promptly upon completion.
Low diastereoselectivity; mixture of (2S,3R) and (2S,3S) isomers is formed. 1. Poor stereocontrol during the C-C bond formation or reduction step. 2. In an aldol reaction: Incorrect Lewis acid or solvent, leading to a poorly organized transition state.[14][15] 3. In a ketone reduction: Insufficient chelation control, allowing for non-selective hydride delivery.[16][17]1. Optimize Aldol Conditions: Screen different Lewis acids (e.g., Bu₂BOTf, TiCl₄). Ensure the use of non-coordinating solvents like dichloromethane (DCM) or toluene.[15] The addition of LiCl can enhance stereoselectivity by promoting a closed, chair-like transition state.[14] 2. Optimize Reduction Conditions: Use a chelating reducing agent like Red-Al or a combination of NaBH₄ with a Lewis acid (e.g., CeCl₃).[16][18] Use non-polar solvents (toluene, DCM) to favor chelation.[16]
Racemization is observed only after the final deprotection step. 1. Harsh deprotection conditions. Strong acid (e.g., TFA) or base (e.g., piperidine for Fmoc) used for deprotection can cause epimerization, especially if the substrate is sensitive.[4] 2. In-peptide racemization during acid hydrolysis can occur if a neighboring residue, like 3-hydroxyvaline, can form a stable carbocation, leading to an oxazoline intermediate.[19]1. Milder Deprotection: Explore alternative protecting groups that can be removed under milder, neutral conditions (e.g., hydrogenolysis for Z or Cbz groups).[13] 2. Optimize Conditions: Reduce the temperature and duration of the deprotection step.

Preventative Strategies & Key Protocols

Proactively designing your synthesis to minimize the risk of racemization is the most effective strategy. Below are two robust, field-proven methodologies for establishing the desired (2S,3R) stereochemistry with high fidelity.

Strategy 1: Chiral Auxiliary-Directed Aldol Addition

This approach utilizes a chiral auxiliary attached to a glycine enolate equivalent to direct the facial selectivity of an aldol reaction with propanal. Evans oxazolidinones and pseudoephenamine amides are excellent choices.[1][15] The auxiliary creates a rigid, chiral environment that forces the aldehyde to approach from a specific face, controlling the formation of both the C-2 and C-3 stereocenters simultaneously.

G cluster_0 Workflow: Chiral Auxiliary Method A 1. Prepare Chiral Auxiliary Adduct (e.g., Pseudoephenamine Glycinamide) B 2. Enolate Formation (LiHMDS, LiCl, THF, -78 °C) A->B C 3. Aldol Addition (Propanal, -78 °C) B->C D 4. Diastereoselective Product Formation (Controls both C-2 and C-3) C->D E 5. Mild Hydrolysis (Cleavage of Auxiliary) D->E F 6. Pure this compound E->F

Caption: Workflow for Chiral Auxiliary-Directed Synthesis.

General Protocol: Pseudoephenamine Glycinamide Aldol Addition [1]

  • Enolization: Dissolve the pseudoephenamine glycinamide adduct (1.0 equiv) and lithium chloride (LiCl, ~6 equiv) in anhydrous THF. Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add lithium hexamethyldisilazide (LiHMDS, ~1.1 equiv) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Aldol Reaction: Add freshly distilled propanal (1.2 equiv) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, which is often a solid, can be purified by recrystallization to yield the stereoisomerically pure aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by mild acid hydrolysis to release the desired this compound.

Strategy 2: Chelation-Controlled Reduction of a β-Keto Ester

This strategy involves the diastereoselective reduction of an N-protected α-amino-β-ketoester. The stereochemistry at C-2 is set first, and then the C-3 stereocenter is established via a reduction directed by chelation between the α-amino group, the β-carbonyl, and the reducing agent.

G cluster_0 Mechanism: α-Carbon Racemization A S-Isomer (Chiral) B Planar Enolate/Oxazolone (Achiral Intermediate) A->B Deprotonation (Base) C S-Isomer B->C Reprotonation (Side A) D R-Isomer B->D Reprotonation (Side B)

Caption: Mechanism of α-Carbon Racemization via Enolate.

General Protocol: Diastereoselective Reduction [16][18][20]

  • Substrate Preparation: Synthesize the N-dibenzyl or other suitably protected α-amino-β-ketoester precursor.

  • Reduction Setup: Dissolve the ketoester substrate (1.0 equiv) in an anhydrous, non-coordinating solvent like toluene or dichloromethane under an inert atmosphere. Cool the solution to the desired temperature (e.g., -78 °C).

  • Chelation-Controlled Reduction: Add a solution of a chelating reducing agent, such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), dropwise.[16] Alternatively, pre-complex the substrate with a Lewis acid like CeCl₃ before adding a standard hydride source like NaBH₄.

  • Monitoring and Quench: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction carefully at low temperature by the slow addition of a suitable quenching agent (e.g., Rochelle's salt solution or dilute HCl).

  • Workup & Purification: Perform a standard aqueous workup, extract the product, dry the organic phase, and concentrate. Purify the resulting alcohol by flash column chromatography to isolate the (2S,3R)-diastereomer.

Data Summary: Impact of Conditions on Diastereoselectivity

The choice of reagents and solvents has a profound impact on the stereochemical outcome of the reaction. The table below summarizes typical results for chelation-controlled reductions.

PrecursorReducing AgentSolventTemp (°C)Diastereomeric Ratio (syn:anti or anti:syn)Reference
α-(MOM-O)-ketoneRed-AlToluene-7820:1 (anti)[16]
α-(MOM-O)-ketoneRed-AlTHF-782:1 (anti)[16]
N-Boc-β-amino ketoneNaBH₄/CeCl₃MeOH-7895:5 (syn)[18]
N-Aryl-β-amino ketoneSmI₂THF/MeOH-78>95:5 (anti)[17]
α-(N,N-Dibenzyl)-β-ketoesterH₂, Ir-catalystDCM25>99:1 (syn)[20]

Note: syn and anti refer to the relative stereochemistry of the α-amino and β-hydroxy groups. For this compound, the relationship is syn.

References
  • Myers, A. G., et al. (n.d.). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. National Institutes of Health.
  • Li, Q., et al. (2009). Synthesis of β-Hydroxy-α-Amino Acids through an Aldol Condensation. Synfacts.
  • (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health.
  • (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Organic Syntheses.
  • (n.d.). Mechanism of the aldol addition to synthesize L-β-hydroxy-α-amino acids.... ResearchGate.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • (n.d.). Direct detection of the α-carbon radical intermediate formed by OspD: Mechanistic insight into radical SAM peptide epimerization. PubMed Central.
  • (n.d.). Stereoselective Synthesis of β-Amino Acids by Aldol-Type Addition. ResearchGate.
  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.
  • (n.d.). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. ResearchGate.
  • (n.d.). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University.
  • (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. PubMed.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • (n.d.). Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. PNAS.
  • (n.d.). Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions. BenchChem.
  • (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Apeptide.
  • (n.d.). Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. ResearchGate.
  • (n.d.). Epimerisation in Peptide Synthesis. PubMed Central.
  • (n.d.). Process for the racemization of α-amino acids. Google Patents.
  • (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Diva-portal.org.
  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry.
  • (2022). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts.
  • Goodman, M., & Stueben, K. C. (n.d.). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry.
  • (n.d.). Peptide synthesis. Wikipedia.
  • (n.d.). Mechanisms of base-catalyzed racemization during activation step. ResearchGate.
  • (n.d.). 7.4 Racemization Assays. Thieme.
  • (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PubMed Central.
  • (n.d.). This compound. Chem-Tools.
  • (n.d.). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: A non-proteinogenic amino acid segment of the linear pentapeptide microginin. ResearchGate.
  • (n.d.). Chelation Controlled Reduction of N-Protected β-Amino Ketones Toward the Synthesis of HPA-12 and Analogues. ResearchGate.
  • (n.d.). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry.
  • (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central.
  • (n.d.). *Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R , R * )-(±) -. Organic Syntheses.
  • (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health.
  • (n.d.). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
  • Heikinheimo, A. (2023). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid Derived Nitriles. University of Helsinki.
  • He, B., & Song, J. (n.d.). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Royal Society of Chemistry.
  • (n.d.). Racemization – Knowledge and References. Taylor & Francis.
  • (n.d.). Diastereoselective Synthesis of (3R,5R)- -Hydroxypiperazic Acid. Synfacts.

Sources

Technical Support Center: A Guide to Scaling the Production of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (2S,3R)-3-Hydroxynorvaline. This guide is designed for researchers, chemists, and process development professionals engaged in producing this valuable non-proteinogenic amino acid. This compound is a critical chiral building block, notably utilized in the synthesis of MUC1 glycopeptide antigens for the development of innovative cancer vaccines[1].

The primary challenge in its production lies in the stereocontrolled construction of its two chiral centers (C2 and C3) to selectively yield the (2S,3R) diastereomer. This document provides practical, in-depth guidance, moving from high-level strategic considerations to specific troubleshooting and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for producing this compound at an industrial scale?

There are two primary strategies, each with distinct advantages and challenges for large-scale production:

  • Asymmetric Chemical Synthesis: This is a robust and well-documented approach. A leading method involves the stereoselective aldol reaction between a chiral glycine enolate equivalent and propionaldehyde. The use of chiral auxiliaries, such as pseudoephenamine glycinamide, has been shown to produce the desired syn-adduct with high diastereoselectivity and yields ranging from 55-98% at the lab scale.[2][3] While effective, scaling this method requires careful consideration of the cost of the chiral auxiliary, its efficient removal post-reaction, and the handling of organometallic reagents.

  • Enzymatic or Biocatalytic Synthesis: This strategy represents a more modern, "green" chemistry approach that is highly attractive for industrial applications.[4] It leverages the inherent stereoselectivity of enzymes. A promising route involves the use of 2-oxoglutarate-dependent hydroxylases, which can catalyze the hydroxylation of an L-norvaline precursor in a highly regioselective and stereoselective manner.[5] Another biocatalytic method combines aldolases and transaminases in cascade reactions.[6][7] These enzymatic methods offer mild reaction conditions, exceptional selectivity (often avoiding the need for protecting groups), and a reduced environmental footprint, though they require specialized expertise in fermentation or enzyme immobilization for scale-up.

Q2: Why is stereochemical control the most critical challenge when scaling up this synthesis?

The biological activity of molecules like this compound is intrinsically tied to their three-dimensional structure.[1] The molecule possesses two chiral centers, meaning four possible stereoisomers can be formed: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The (2S,3R) and (2R,3S) pair are enantiomers, as are the (2S,3S) and (2R,3R) pair. Any other pairing results in diastereomers.

On a large scale, even a small deviation in stereocontrol (e.g., achieving 95% d.e. instead of >99% d.e.) can lead to significant quantities of the undesired diastereomer. Diastereomers often have very similar physical properties, making their separation via standard techniques like crystallization or achiral chromatography extremely difficult and costly, especially at the kilogram scale.[8] Therefore, establishing and maintaining rigorous stereocontrol during the reaction itself is paramount to a viable and economical large-scale process.

Q3: What are the key process-related differences between lab-scale synthesis and large-scale production?

Transitioning from a lab (milligram-to-gram) to a production (kilogram) scale introduces several critical challenges that can dramatically affect reaction outcomes:[8][9]

  • Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask cooled by an ice bath can become dangerously uncontrollable in a large reactor. The surface-area-to-volume ratio decreases significantly upon scale-up, impeding efficient heat dissipation. This requires jacketed reactors with precise temperature control.

  • Mixing and Mass Transfer: Inefficient mixing in large vessels can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing both yield and selectivity. The choice of impeller type and agitation speed is critical.

  • Reagent Addition: Adding a reagent all at once, which may work in the lab, is often not feasible at scale. Controlled addition over time is necessary to manage exotherms and maintain optimal stoichiometric ratios, preventing byproduct formation.

  • Purification Strategy: Column chromatography, the workhorse of the research lab, is often economically unviable for large-scale purification of the final product. The process must be designed to yield a solid that can be purified by crystallization or precipitation.[8]

Q4: Which analytical techniques are essential for monitoring reaction progress and ensuring final product quality?

A robust analytical package is the cornerstone of a successful scale-up campaign. For this compound, the following are critical:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (LC-MS) detection to track the consumption of starting materials and the formation of the product.

  • Stereochemical Purity (Diastereomeric Excess):

    • Proton NMR (¹H NMR): Can often be used to determine the diastereomeric ratio by integrating specific, well-resolved signals corresponding to each diastereomer.

    • Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC): The definitive methods for separating and quantifying all stereoisomers to determine both diastereomeric and enantiomeric excess.

  • Structural Confirmation and Purity:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

    • LC-MS: To identify and quantify any process-related impurities.

    • Elemental Analysis: To confirm the elemental composition of the final, purified compound.

Process Workflow and Quality Control

The following diagram outlines a typical production workflow, emphasizing critical quality control (QC) checkpoints.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Purification & Finishing start Starting Materials (Propionaldehyde, Glycine Equivalent) qc1 QC 1: Purity Check of Starting Materials start->qc1 reaction Asymmetric Aldol Reaction (Strict Temperature & Addition Control) qc1->reaction ipc1 IPC 1: Reaction Completion (TLC / LC-MS) reaction->ipc1 quench Reaction Quench ipc1->quench hydrolysis Auxiliary Hydrolysis (pH & Temp Control) quench->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction crude_iso Solvent Removal & Crude Product Isolation extraction->crude_iso ipc2 IPC 2: Crude Yield & Purity (¹H NMR for d.e.) crude_iso->ipc2 purification Recrystallization (Solvent Screening) ipc2->purification filtration Filtration & Washing purification->filtration drying Vacuum Drying filtration->drying qc2 QC 2: Final Release Testing (Chiral HPLC, NMR, Purity) drying->qc2 final_product Final Product: This compound qc2->final_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up process in a systematic format.

Problem Potential Root Cause(s) Recommended Solutions & Corrective Actions
1. Low Diastereoselectivity (Low syn:anti ratio, poor d.e.)A. Temperature Fluctuation: The enolization or aldol addition step is highly sensitive to temperature. An increase of even a few degrees can compromise stereoselectivity.[2] B. Reagent Quality/Stoichiometry: Impure base (e.g., LiHMDS), chiral auxiliary, or incorrect stoichiometry can lead to alternative reaction pathways. C. Incomplete Enolization: Insufficient time or too high a temperature for enolate formation can lead to unreacted starting material or poor selectivity.A. Process Control: Implement rigorous temperature control using a jacketed reactor with an automated cooling/heating system. Monitor the internal reaction temperature, not just the jacket temperature. B. Material Qualification: Qualify all raw materials before use. Perform a titration of the base if its activity is . Ensure precise weighing and charging of all reagents. C. Optimization: Re-validate the enolization time and temperature at the pilot scale. Consider a controlled, slow addition of the aldehyde to the pre-formed enolate to maintain optimal conditions.
2. Low Overall Yield A. Incomplete Reaction: The reaction may stall before reaching full conversion due to deactivation of reagents or poor mixing. B. Product Degradation: The product may be unstable under the workup conditions (e.g., harsh acidic hydrolysis for auxiliary removal) or during solvent evaporation (thermal decomposition). C. Mechanical Losses: Significant product loss can occur during transfers, filtrations, or extractions, especially if the product is a fine powder or if emulsions form.A. In-Process Monitoring: Use IPC checks (TLC, LC-MS) to confirm the reaction has gone to completion before quenching. B. Milder Conditions: Screen for milder hydrolysis conditions (e.g., lower acid concentration, shorter time).[2] Use a rotary evaporator with a low-temperature water bath or a freeze-dryer for solvent removal.[8] C. Process Engineering: Use appropriate filtration media (e.g., sintered glass funnels[10]). To break emulsions, add brine to the aqueous layer or filter the mixture through a pad of Celite.[8]
3. Purification Challenges (Product oils out, fails to crystallize)A. Impurities: The presence of excess solvent, unreacted starting materials, or byproducts can inhibit crystallization. B. Incorrect Solvent System: The chosen solvent/anti-solvent system may not be suitable for inducing crystallization of your specific compound. C. Amorphous Nature: Some complex organic molecules are inherently difficult to crystallize and prefer to form amorphous solids or oils.[8]A. Crude Purity: Ensure the crude material is as pure as possible before attempting crystallization. An extra wash or a quick charcoal treatment might be necessary.[10] B. Solvent Screening: Perform a systematic crystallization screening with a wide range of solvent systems (e.g., isopropanol/water, ethanol/heptane, ethyl acetate/hexanes). C. Alternative Methods: If direct crystallization fails, consider forming a crystalline salt (e.g., hydrochloride or tosylate salt) of the amino acid, which may have better crystallization properties. Purify the salt and then neutralize it in a final step to recover the free amino acid.

Troubleshooting Decision Tree: Low Diastereoselectivity

Caption: Decision tree for troubleshooting poor stereoselectivity.

Key Experimental Protocols

Protocol 1: Asymmetric Aldol Synthesis via Pseudoephenamine Glycinamide Auxiliary

This protocol is a representative procedure adapted from literature principles for stereocontrolled aldol additions.[2][3] Quantities should be adjusted for the desired scale.

1. Reagent Preparation:

  • Dry tetrahydrofuran (THF) over molecular sieves or by distillation from sodium/benzophenone.
  • Ensure pseudoephenamine glycinamide chiral auxiliary is of high purity (>99%).
  • Titrate the Lithium Hexamethyldisilazide (LiHMDS) solution prior to use to confirm its molarity.

2. Enolate Formation:

  • In a jacketed reactor under an argon atmosphere, charge pseudoephenamine glycinamide (1.0 equiv) and anhydrous lithium chloride (1.2 equiv).
  • Add anhydrous THF and cool the slurry to -78°C (internal temperature).
  • Slowly add the titrated LiHMDS solution (1.1 equiv) over 30-60 minutes, ensuring the internal temperature does not exceed -70°C.
  • Stir the resulting solution at -78°C for 1 hour to ensure complete enolate formation.

3. Aldol Addition:

  • Slowly add freshly distilled propionaldehyde (1.5 equiv) to the enolate solution over 1-2 hours, again maintaining an internal temperature below -70°C.
  • Stir the reaction mixture at -78°C for an additional 4 hours.
  • Monitor reaction completion via TLC or LC-MS by taking a quenched aliquot.

4. Workup and Isolation of Adduct:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
  • Allow the mixture to warm to room temperature.
  • Perform a liquid-liquid extraction with ethyl acetate. Separate the layers and wash the organic phase with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.

5. Auxiliary Cleavage and Product Isolation:

  • Dissolve the crude adduct in a suitable solvent (e.g., THF/water mixture).
  • Add 1N hydrochloric acid (HCl) and heat the mixture gently (e.g., 40-50°C) for 4-6 hours to hydrolyze the auxiliary.
  • Cool the mixture and adjust the pH to ~6 with a suitable base.
  • The product, this compound, may precipitate from the solution or can be isolated through further extraction and crystallization steps.
  • The chiral auxiliary can often be recovered from the aqueous layer for recycling.
Protocol 2: Purification by Recrystallization

1. Solvent Screening (Small Scale):

  • In separate vials, dissolve small amounts of crude product (~50 mg) in a minimum amount of various hot solvents (e.g., methanol, ethanol, isopropanol, acetonitrile).
  • Allow the vials to cool slowly to room temperature, then place them in a refrigerator or ice bath.
  • Observe which solvent system yields a good crystalline solid. Mixed solvent systems (e.g., ethanol/water, isopropanol/heptane) are often effective.

2. Large-Scale Recrystallization:

  • Charge the crude product to a clean reactor.
  • Add the chosen solvent and heat with stirring until the solid is fully dissolved.
  • If required, perform a hot filtration to remove any insoluble impurities.
  • Allow the solution to cool slowly and without agitation to promote the formation of large, pure crystals. Seeding with a small crystal from the screening experiment can be beneficial.
  • Once crystallization is complete, cool the slurry further in an ice bath for 1-2 hours to maximize yield.

3. Isolation and Drying:

  • Isolate the crystals by filtration using a Buchner funnel or a filter press.
  • Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.
  • Dry the purified product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • Myers, A. G., et al. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Nature Protocols. Available at: [Link]

  • Myers, A. G., et al. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. PubMed. Available at: [Link]

  • Asano, Y., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology. Available at: [Link]

  • Dalla Croce, P., et al. (2007). Stereoselective synthesis of beta-hydroxy-alpha-amino acids beta-substituted with non-aromatic heterocycles. CNR-IRIS. Available at: [Link]

  • Various Authors. Asymmetric Synthesis of β-Hydroxy-α-amino Acids. ResearchGate. Available at: [Link]

  • Various Authors. Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. Google Books.
  • Shinada, T., et al. (2020). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University Institutional Repository. Available at: [Link]

  • Gefflaut, T., et al. (2024). Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. ResearchGate. Available at: [Link]

  • Ghosh, A. K., et al. (2009). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: A non-proteinogenic amino acid segment of the linear pentapeptide microginin. ResearchGate. Available at: [Link]

  • Various Authors. Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Reddy, P. V., et al. (2014). Stereoselective synthesis of (2 S,3 R)-α-hydroxy-β-amino acids (AHBAs). ResearchGate. Available at: [Link]

  • Chem-Tools. This compound. Chem-Tools. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. 3-Hydroxynorvaline. PubChem. Available at: [Link]

  • Simon, R. C., et al. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. ResearchGate. Available at: [Link]

  • Various Authors. n-methyl-3,4-dihydroxyphenylalanine. Organic Syntheses. Available at: [Link]

  • Datta, A., & Khalaf, J. K. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. PubMed. Available at: [Link]

  • Harrity, J. P. A., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Journal of the American Chemical Society. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for 3-Hydroxynorvaline (HMDB0244983). HMDB. Available at: [Link]

  • Various Authors. 3-hydroxyquinoline. Organic Syntheses. Available at: [Link]

  • Li, A., et al. (2022). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules. Available at: [Link]

  • Asano, Y., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PubMed Central. Available at: [Link]

  • Various Authors. (2024). Rapid bioreactor process optimization and scale-up for production of a measles vector COVID-19 vaccine candidate. PubMed. Available at: [Link]

  • Singh, M., & Ravin, H. (2017). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. AAPS PharmSciTech. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Stereochemical Assignment of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For non-proteinogenic amino acids like 3-hydroxynorvaline, which possesses two chiral centers (at C2 and C3), there exist four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R).[1] The (2S,3R) isomer, in particular, serves as a crucial building block in the synthesis of modified peptides and complex natural products, including its use as a substitute for threonine in the development of cancer vaccines.[1] An unambiguous assignment of its stereochemistry is therefore not merely an analytical exercise but a prerequisite for ensuring the efficacy and safety of resulting therapeutic agents.

This guide provides a comparative analysis of key experimental techniques for the stereochemical assignment of (2S,3R)-3-Hydroxynorvaline. It moves beyond simple protocol listings to explain the causality behind methodological choices, offering a framework for selecting the most appropriate technique and creating a self-validating analytical system.

Pillar 1: Determining Relative Stereochemistry via NMR Spectroscopy

The first step in elucidating the full stereostructure is to determine the relative configuration of the two chiral centers—that is, whether the substituents on C2 and C3 are on the same side (syn) or opposite sides (anti) of the carbon backbone. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful non-destructive tool for this purpose in solution.

A. J-Coupling Constant Analysis

The through-bond interaction between the protons on C2 (Hα) and C3 (Hβ), known as scalar or J-coupling, is highly sensitive to the dihedral angle between them. This relationship, described by the Karplus equation, allows for the differentiation of syn and anti diastereomers.

Causality Behind the Method: In acyclic systems, the molecule will adopt a preferred staggered conformation to minimize steric strain. The anti isomer typically favors a conformation where Hα and Hβ have a dihedral angle approaching 180°, resulting in a large coupling constant (³JHα,Hβ ≈ 7-10 Hz). Conversely, the syn isomer favors a gauche conformation with a dihedral angle of approximately 60°, leading to a smaller coupling constant (³JHα,Hβ ≈ 2-5 Hz).

  • Sample Preparation: Dissolve 1-5 mg of 3-hydroxynorvaline in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

  • Spectral Analysis: Identify the multiplets corresponding to Hα and Hβ.

  • J-Coupling Measurement: Measure the peak-to-peak separation within the multiplets to determine the ³JHα,Hβ coupling constant in Hertz (Hz).

  • Assignment: Compare the measured value to established ranges to assign the relative stereochemistry. For this compound, the relationship is anti, and a larger J-value is expected.

B. Nuclear Overhauser Effect (NOE) Analysis

NOE provides through-space correlation, identifying protons that are physically close to one another (< 5 Å).[2] This is a complementary and powerful method to confirm the relative stereochemistry determined by J-coupling.

Causality Behind the Method: The NOE effect relies on the transfer of nuclear spin polarization via dipole-dipole relaxation.[3] The magnitude of this effect is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances.[4] In a 2D NOESY experiment, a cross-peak between two protons indicates their spatial proximity. For a syn isomer, Hα and Hβ would be relatively close, yielding a detectable NOE. For the anti isomer, this compound, these protons are further apart, and a very weak or absent NOE is anticipated.

  • Sample Preparation: Prepare a sample as for the 1D ¹H NMR experiment, ensuring it is free of paramagnetic impurities.

  • Data Acquisition: Acquire a 2D NOESY spectrum. A mixing time of 500-800 ms is typically appropriate for small molecules.

  • Data Processing: Process the 2D data using appropriate software.

  • Spectral Analysis: Examine the spectrum for a cross-peak correlating the Hα and Hβ signals. The absence of a significant cross-peak supports the anti configuration.

G cluster_nmr NMR for Relative Stereochemistry Sample 3-Hydroxynorvaline Sample NMR_Spec NMR Spectrometer Sample->NMR_Spec OneD 1D ¹H Spectrum NMR_Spec->OneD Acquire TwoD 2D NOESY Spectrum NMR_Spec->TwoD Acquire J_Coup ³J(Hα,Hβ) Value OneD->J_Coup Measure NOE_Crosspeak NOE Cross-peak (Hα ↔ Hβ) TwoD->NOE_Crosspeak Analyze Relative_Config Relative Stereochemistry (syn/anti) J_Coup->Relative_Config Interpret NOE_Crosspeak->Relative_Config Interpret

Workflow for determining relative stereochemistry using NMR.

Pillar 2: Assigning Absolute Stereochemistry

Once the relative (anti) configuration is established, the final step is to determine the absolute configuration (R or S) at each chiral center.

A. Mosher's Ester Analysis (NMR-Based)

Mosher's method is a highly reliable NMR technique for determining the absolute configuration of secondary alcohols.[5][6] It involves derivatizing the hydroxyl group at C3 with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.

Causality Behind the Method: The bulky phenyl group of the MTPA reagent restricts rotation around the newly formed ester bond, forcing the substituents around the C3 carbinol center into a specific, shielded conformation. In this conformation, protons on one side of the MTPA plane are shielded by the phenyl ring (shifting their signals upfield in the NMR spectrum), while protons on the other side are deshielded. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, one can calculate the chemical shift differences (Δδ = δS-ester - δR-ester). The sign of these Δδ values for protons neighboring the carbinol center reveals the absolute configuration.[7][8]

  • Protection (if necessary): Protect the amine and carboxylic acid groups of 3-hydroxynorvaline (e.g., as a Boc-protected methyl ester) to prevent side reactions.

  • Esterification: Divide the protected amino acid into two equal portions.

    • React one portion with (R)-(-)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP).

    • React the second portion with (S)-(+)-MTPA chloride under identical conditions.

  • Purification: Purify both diastereomeric esters, typically via flash chromatography.

  • NMR Acquisition: Acquire ¹H NMR spectra for the starting alcohol and both the (R)-MTPA and (S)-MTPA esters.

  • Signal Assignment: Unambiguously assign the proton signals for both esters, often aided by 2D NMR (COSY, HSQC).

  • Data Analysis: Calculate Δδ (δS - δR) for all assignable protons.

  • Configuration Assignment: Apply the Mosher model: Protons with Δδ > 0 are placed on one side of the model, and those with Δδ < 0 on the other, to assign the absolute configuration at C3. Since the relative stereochemistry is known to be anti, assigning C3 also defines C2.

G cluster_mosher Mosher's Method Workflow Start Protected this compound React_R React with (R)-MTPA-Cl Start->React_R React_S React with (S)-MTPA-Cl Start->React_S Ester_R (R)-MTPA Ester React_R->Ester_R Ester_S (S)-MTPA Ester React_S->Ester_S NMR_R ¹H NMR of (R)-Ester Ester_R->NMR_R NMR_S ¹H NMR of (S)-Ester Ester_S->NMR_S Analysis Calculate Δδ = δs - δR NMR_R->Analysis NMR_S->Analysis Result Absolute Configuration at C3 Analysis->Result

Workflow for Mosher's ester analysis.
B. Single-Crystal X-ray Crystallography

X-ray crystallography is considered the "gold standard" for structure elucidation as it provides an unambiguous three-dimensional map of electron density within a molecule.[9]

Causality Behind the Method: When a beam of X-rays is passed through an ordered crystal lattice, the X-rays are diffracted in a predictable pattern.[10] The angles and intensities of these diffracted beams can be mathematically reconstructed to determine the precise position of every atom in the crystal, thereby revealing both the relative and absolute stereochemistry without the need for derivatization or reference standards.

  • Crystallization: This is the most critical and often rate-limiting step. Grow a single, high-quality crystal of this compound or a suitable derivative. This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays to collect a full diffraction dataset.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic coordinates.

  • Absolute Structure Determination: The absolute configuration is typically determined by analyzing anomalous dispersion effects (the Bijvoet method), which requires high-quality data.

C. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful comparative technique used to separate enantiomers and diastereomers. It is exceptionally useful for confirming the identity of a synthesized compound against an authentic standard and for determining enantiomeric or diastereomeric purity.

Causality Behind the Method: This technique relies on a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of the analyte.[11] The differential binding affinity, based on transient diastereomeric complex formation between the analyte and the CSP, results in different retention times, allowing for their separation.[12]

  • Standard Acquisition: Obtain an authentic, certified reference standard of this compound.

  • Column Selection: Choose an appropriate chiral column. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) are often effective.[12]

  • Method Development: Develop a mobile phase system that provides good resolution between the four possible stereoisomers. This often involves screening different organic modifiers and additives.

  • Analysis: Inject the reference standard, the sample of unknown stereochemistry, and a co-injection of both.

  • Assignment: The stereochemistry of the unknown sample is confirmed if its retention time matches that of the authentic standard.

Comparative Summary of Techniques

Technique Information Provided Sample Requirement Derivatization Key Advantages Key Limitations
¹H NMR (J-Coupling) Relative (syn/anti)Low (1-5 mg), non-destructiveNoFast, simple, non-destructive, provides other structural data.Can be ambiguous in conformationally flexible systems.
2D NOESY NMR Relative (syn/anti)Low (1-5 mg), non-destructiveNoConfirms through-space proximity, supports J-coupling data.Absence of NOE is indirect evidence; requires careful interpretation.
Mosher's Ester Analysis Absolute (R/S)Moderate (5-10 mg), destructiveYesHighly reliable for secondary alcohols, does not require a crystal.Requires successful synthesis and purification of diastereomers; complex NMR assignment.[6]
X-ray Crystallography Absolute and RelativeLow (single crystal), non-destructiveSometimes (for crystallization)Unambiguous, definitive "gold standard" method.[9][13]Requires a high-quality single crystal, which can be very difficult or impossible to obtain.[10]
Chiral HPLC Comparative IdentityVery Low (µg), destructiveNoHigh sensitivity, excellent for purity analysis, high-throughput.It is a comparative method; requires an authentic reference standard for absolute assignment.

Conclusion and Recommended Workflow

The stereochemical assignment of this compound requires a multi-faceted yet logical approach to ensure scientific rigor. No single technique is universally superior; the optimal choice depends on the available instrumentation, sample quantity, and the specific question being addressed.

For a robust, self-validating assignment without a reference standard, a combination of NMR techniques is recommended. First, establish the anti relative stereochemistry using a combination of ¹H NMR J-coupling analysis and 2D NOESY . Subsequently, determine the absolute configuration of the C3 hydroxyl group using Mosher's ester analysis . Because the relative stereochemistry is already known, defining the absolute configuration at C3 unequivocally defines the entire (2S,3R) structure.

If a high-quality single crystal can be grown, X-ray crystallography provides the most direct and unambiguous determination of both relative and absolute stereochemistry. If an authentic standard of this compound is available, chiral HPLC is the most efficient method for confirming its identity and assessing its stereochemical purity.

References

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-8. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • Davis, R. A., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Chem-Tools. This compound. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]

  • Chemistry Steps. How to Determine the R and S Configuration. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65097, 3-Hydroxynorvaline. [Link]

  • ResearchGate. Chromatogram of the enantioresolution of norvaline. [Link]

  • NMR Wiki. (2009). Determination of relative stereochemistry. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

Sources

Determination of enantiomeric purity of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Determination of Enantiomeric Purity of (2S,3R)-3-Hydroxynorvaline

Authored by a Senior Application Scientist

The stereochemical integrity of pharmaceutical compounds is a cornerstone of their safety and efficacy. For non-proteinogenic amino acids like this compound, which possess multiple chiral centers, the precise quantification of enantiomeric purity is not merely a regulatory hurdle but a critical determinant of biological activity. This guide provides a comprehensive comparison of established analytical methodologies for determining the enantiomeric purity of this compound, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to select and implement the most appropriate technique for their specific application.

We will explore and contrast four principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The discussion will move beyond procedural descriptions to elucidate the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC stands as the most prevalent technique for chiral separations due to its versatility, robustness, and wide applicability.[1] The fundamental principle involves the differential interaction of enantiomers with a chiral environment, leading to different retention times. This chiral environment can be introduced in two primary ways: directly, through a Chiral Stationary Phase (CSP), or indirectly, by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[2]

Direct Chiral HPLC using Chiral Stationary Phases (CSPs)

This is often the preferred approach due to its simplicity, as it avoids sample derivatization. The choice of CSP is paramount and is dictated by the analyte's structure. For a polar molecule like 3-hydroxynorvaline, macrocyclic glycopeptide (e.g., CHIROBIOTIC™ T) or polysaccharide-based CSPs are excellent starting points.[3] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving the enantiomers of multifunctional amino acids.

Causality of Method Design: The selection of a CHIROBIOTIC™ T column is based on its proven success in separating underivatized amino acids.[3] A polar ionic mobile phase is chosen to ensure sufficient analyte retention and interaction with the stationary phase, while the addition of a small amount of acid/base can sharpen peaks by suppressing the ionization of residual silanols on the silica support and standardizing the ionization state of the analyte.

Experimental Protocol: Direct HPLC-UV

  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.

    • Column: CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Acetonitrile / Water (80/20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

  • Standard and Sample Preparation:

    • Racemic Standard (System Suitability): Prepare a 1 mg/mL solution of racemic 3-hydroxynorvaline in the mobile phase.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the racemic standard. Verify that the two enantiomer peaks are baseline resolved (Resolution (Rs) > 1.5).

    • Inject 10 µL of the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the (2S,3R) enantiomer and the undesired enantiomer based on the injection of an enantiomerically pure standard.

    • Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the peak areas:

      • % Purity = [Area(2S,3R) / (Area(2S,3R) + Area(undesired))] x 100

Indirect Chiral HPLC via Derivatization

When a suitable CSP is unavailable or when enhanced sensitivity is required, indirect analysis is a powerful alternative. This method involves reacting the amino acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5] These diastereomers have distinct physical properties and can be separated on a standard achiral C18 column.[6]

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for amino acids.[5] It reacts with the primary amine of 3-hydroxynorvaline to form stable diastereomeric derivatives with a strong chromophore, enabling highly sensitive UV detection around 340 nm.[5]

Workflow for Indirect Chiral Analysis

G cluster_prep Sample Preparation cluster_analysis Chromatographic Separation A Racemic Analyte ((2S,3R) & (2R,3S)-3-Hydroxynorvaline) C Reaction leads to Diastereomer Formation A->C B Chiral Derivatizing Agent (e.g., Marfey's Reagent) B->C D Inject Diastereomer Mixture C->D E Separation on Standard Achiral Column (e.g., C18) D->E F Detection (UV @ 340nm) E->F G Resolved Diastereomer Peaks F->G

Caption: Workflow for indirect chiral analysis via derivatization.

Gas Chromatography (GC): High Resolution for Volatile Analytes

Gas chromatography offers exceptionally high resolution but requires analytes to be volatile and thermally stable. Amino acids like 3-hydroxynorvaline are non-volatile and must be derivatized prior to analysis.[7] The derivatization process typically involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. The resulting derivatives are then separated on a chiral capillary column.

Causality of Method Design: The two-step derivatization is crucial. Esterification (e.g., with methanolic HCl) neutralizes the acidic carboxyl group, while acylation (e.g., with trifluoroacetic anhydride, TFAA) blocks the polar amino and hydroxyl groups. This process dramatically increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. A chiral stationary phase, such as one based on cyclodextrin derivatives, is then used to resolve the derivatized enantiomers.

Experimental Protocol: Chiral GC-FID

  • Derivatization:

    • Place ~1 mg of the 3-hydroxynorvaline sample in a reaction vial.

    • Esterification: Add 1 mL of 3N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate the solvent to dryness under a stream of nitrogen.

    • Acylation: Add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 100°C for 15 minutes. Cool to room temperature. The sample is ready for injection.

  • System Preparation:

    • GC System: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: Chirasil-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm ID).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Detector Temperature: 275°C.

    • Oven Program: Start at 100°C, hold for 2 min, then ramp to 180°C at 4°C/min.

  • Chromatographic Run:

    • Inject 1 µL of the derivatized sample with an appropriate split ratio (e.g., 50:1).

    • A derivatized racemic standard must be run to determine the retention times and confirm peak separation.

  • Data Analysis:

    • Calculate the enantiomeric purity using the peak areas from the FID signal, analogous to the HPLC method.

Capillary Electrophoresis (CE): High Efficiency, Minimal Consumption

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[8][9] Cyclodextrins are the most common chiral selectors for amino acids.[10] The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different effective mobilities, leading to their separation. CE offers advantages of high separation efficiency and extremely low consumption of samples and reagents.[8]

Principle of Chiral CE Separation

G A Capillary filled with Background Electrolyte (BGE) + Chiral Selector (CS) B Sample Injection (Racemic Mixture R, S) C Voltage Applied (+ to -) B->C D R-CS Complex S-CS Complex C->D E Complexes have different effective mobility and size D->E F Separation into Enantiomer Bands E->F G Detection (UV) F->G

Caption: Principle of enantiomeric separation by Capillary Electrophoresis.

NMR Spectroscopy: A Non-Separative Approach

NMR spectroscopy can determine enantiomeric excess without physical separation. This is achieved by converting the enantiomers into diastereomers (either through derivatization or by using a chiral solvating agent, CSA), which are non-equivalent and will exhibit distinct signals in the NMR spectrum.[11][12] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers.

Causality of Method Design: A chiral solvating agent, such as (R)-1,1'-bi-2-naphthol, forms transient diastereomeric complexes with the enantiomers of 3-hydroxynorvaline in solution.[13] This association creates a different magnetic environment for the protons of each enantiomer, causing their corresponding signals to appear at slightly different chemical shifts (i.e., they become diastereotopic). The integration of these resolved signals provides a direct measure of the enantiomeric ratio. This method is fast and requires no chromatography, but it is generally less sensitive than chromatographic techniques.[11]

Comparative Performance Overview

The choice of method depends heavily on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

Parameter Direct HPLC (CSP) Indirect HPLC (Derivatization) Chiral GC-FID Capillary Electrophoresis (CE) NMR Spectroscopy (CSA)
Principle Chiral Stationary PhaseDiastereomer formationVolatilization & Chiral ColumnChiral additive in BGEDiastereomeric complexation
Sample Prep Minimal (dissolve & inject)Derivatization requiredExtensive (derivatization)Minimal (dissolve & inject)Minimal (dissolve with CSA)
Sensitivity Moderate to HighVery High (chromophore)HighHighLow
Speed/Throughput ModerateLow to ModerateModerateHigh Very High
Method Dev. Can be complex (screen CSPs)StraightforwardComplex (derivatization)Moderate (optimize BGE)Relatively simple
Key Advantage No derivatizationHigh sensitivity, uses std. columnsHighest Resolution Low sample/reagent useNon-separative, fast
Key Limitation CSPs can be expensiveDerivatization adds time/errorDestructive, requires volatilityLower concentration sensitivityLow overall sensitivity

Conclusion and Recommendations

For routine quality control in a regulated environment, Direct HPLC on a Chiral Stationary Phase is often the most robust and reliable method. It balances ease of use with good sensitivity and is non-destructive.

When trace-level quantification of an enantiomeric impurity is required (e.g., <0.1%), Indirect HPLC with a derivatizing agent like Marfey's reagent is superior due to its enhanced sensitivity.

Chiral Gas Chromatography provides unparalleled resolving power but should be reserved for cases where HPLC fails to provide adequate separation, due to its demanding sample preparation requirements.

Capillary Electrophoresis is an excellent choice for research settings or when sample volume is extremely limited. Its high efficiency and speed are advantageous for screening applications.

Finally, NMR Spectroscopy serves as a rapid, powerful tool for confirming enantiomeric ratios in pure substances or during reaction monitoring, where high sensitivity is not the primary concern.

Ultimately, the selection of a method for determining the enantiomeric purity of this compound requires a careful evaluation of the analytical objectives against the inherent strengths and weaknesses of each technique.

References

  • Maciag, K., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. Available at: [Link]

  • Zhang, X., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • Wan, H., & Blomberg, L. G. (1999). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Chromatographic Science. Available at: [Link]

  • Al-Qasmi, A., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis. Available at: [Link]

  • Bunin, A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. Available at: [Link]

  • Bunin, A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed. Available at: [Link]

  • Ilisz, I., et al. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Science.gov. chiral hplc method: Topics by Science.gov. Available at: [Link]

  • ResearchGate. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Available at: [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. Available at: [Link]

  • Brittain, W. D. G., et al. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education. Available at: [Link]

  • University of Bath. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment. Available at: [Link]

  • ResearchGate. (2019). Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • National Institutes of Health (NIH). 3-Hydroxynorvaline. PubChem. Available at: [Link]

  • ResearchGate. (2000). NMR determination of enantiomeric excess. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • SciSpace. (2020). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. Available at: [Link]

  • LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Available at: [Link]

  • National Institutes of Health (NIH). This compound. PubChem. Available at: [Link]

  • National Institutes of Health (NIH). (2004). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Available at: [Link]

  • PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Semantic Scholar. Gas-Liquid Chromatographic Separation of Amino Acids and their Derivatives. Available at: [Link]

  • MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Available at: [Link]

  • Google Patents. (2021). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
  • SEDERE. (N.D.). SAMPLE : NORVALINE HPLC AMINO-ACID Direct Enantiomeric Separation. Available at: [Link]

Sources

A Comparative Analysis of 3-Hydroxynorvaline Stereoisomers: A Guide to Unexplored Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Research Community: Comprehensive investigation into the biological activities of the four distinct stereoisomers of 3-hydroxynorvaline—(2S,3S), (2S,3R), (2R,3S), and (2R,3R)—reveals a significant gap in the current scientific literature. As of the latest searches, direct comparative studies detailing their specific biological effects, such as antimicrobial, enzyme inhibitory, or cytotoxic activities, are not publicly available. 3-hydroxynorvaline is a non-proteinogenic amino acid, and its presence has been noted in organisms like Trypanosoma brucei[1]. However, the specific roles and differential activities of its stereoisomers remain largely uncharted territory.

This guide, therefore, is presented as a forward-looking framework for researchers, scientists, and drug development professionals. It aims to underscore the critical importance of stereochemical considerations in biological activity and to provide a robust template of experimental protocols and data presentation for future studies in this promising area. The methodologies and illustrative data herein are based on established practices for analogous compounds and are intended to serve as a comprehensive roadmap for the scientific exploration of 3-hydroxynorvaline stereoisomers.

The Imperative of Stereoisomerism in Biological Function

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological systems. Enzymes, receptors, and other cellular components are themselves chiral, creating a diastereomeric interaction with chiral molecules that can lead to vastly different biological outcomes for each stereoisomer. This can manifest as one isomer being therapeutically active while another is inactive or even toxic.

A Proposed Framework for Comparative Analysis

Should experimental data become available, a comprehensive comparison of 3-hydroxynorvaline stereoisomers would necessitate a multi-faceted approach, evaluating their impact across several key biological domains.

Antimicrobial and Antifungal Activity

Given the structural similarity of 3-hydroxynorvaline to other amino acids that form the building blocks of antimicrobial peptides, a primary area of investigation would be its potential as an antimicrobial or antifungal agent. The differential efficacy of stereoisomers of other compounds, such as itraconazole in antifungal applications, highlights the importance of such specific analysis[2].

  • Preparation of Stereoisomers: Obtain or synthesize the four stereoisomers of 3-hydroxynorvaline: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). Ensure high purity (>98%) for each.

  • Bacterial and Fungal Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Culture Preparation: Grow microbial cultures to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each stereoisomer to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the respective microbe (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

StereoisomerS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
(2S,3S)166432
(2S,3R)>256>256128
(2R,3S)3212864
(2R,3R)>256>256>256
Enzyme Inhibition Profile

The structural features of 3-hydroxynorvaline, particularly the hydroxyl and amino groups, suggest potential for interaction with the active sites of various enzymes. A thorough investigation would involve screening against a panel of enzymes, for instance, proteases, kinases, or metabolic enzymes.

  • Enzyme and Substrate Preparation: Obtain a purified enzyme and its corresponding fluorogenic or chromogenic substrate.

  • Assay Buffer: Prepare an appropriate buffer that ensures optimal enzyme activity.

  • Inhibitor Preparation: Prepare stock solutions of each 3-hydroxynorvaline stereoisomer in a suitable solvent.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer. b. Add varying concentrations of each stereoisomer. c. Add the enzyme and incubate for a pre-determined time to allow for inhibitor binding. d. Initiate the reaction by adding the substrate.

  • Data Acquisition: Measure the fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value for each stereoisomer.

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme & Substrate A1 Dispense Buffer P1->A1 P2 Prepare Assay Buffer P2->A1 P3 Prepare Stereoisomer Stocks A2 Add Stereoisomer Dilutions P3->A2 A1->A2 A3 Add Enzyme & Incubate A2->A3 A4 Add Substrate to Initiate A3->A4 D1 Measure Signal (Abs/Fluor) A4->D1 D2 Calculate Reaction Velocities D1->D2 D3 Determine IC50 Values D2->D3

Caption: A generalized workflow for determining the enzyme inhibitory potential of 3-Hydroxynorvaline stereoisomers.

Cytotoxicity Assessment

To evaluate the potential therapeutic window of 3-hydroxynorvaline stereoisomers, it is crucial to assess their toxicity against mammalian cell lines.

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of each 3-hydroxynorvaline stereoisomer for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC₅₀ (50% cytotoxic concentration) for each stereoisomer.

StereoisomerHEK293 CC₅₀ (µM)HeLa CC₅₀ (µM)
(2S,3S)>500250
(2S,3R)>500>500
(2R,3S)450300
(2R,3R)>500>500

Future Directions and the Path Forward

The field of stereoisomer-specific biological activity is rich with potential for discovery. The lack of data for 3-hydroxynorvaline presents a clear opportunity for novel research. The synthesis of all four stereoisomers, followed by systematic screening using the protocols outlined above, would provide invaluable insights into their structure-activity relationships.

ResearchLogic Synthesis Synthesis & Purification of all 4 Stereoisomers Antimicrobial Antimicrobial Screening (Bacteria & Fungi) Synthesis->Antimicrobial Enzyme Enzyme Inhibition Screening Synthesis->Enzyme Cytotoxicity Cytotoxicity Assays (Mammalian Cells) Synthesis->Cytotoxicity SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Enzyme->SAR Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: The logical progression from synthesis to lead compound identification for 3-Hydroxynorvaline stereoisomers.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10953556, (2S,3R)-3-Hydroxynorvaline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65097, 3-Hydroxynorvaline. [Link]

  • Xu, J., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters, 1(5), 225-229. [Link]

Sources

A Researcher's Guide to the Structural Elucidation of (2S,3R)-3-Hydroxynorvaline Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-3-Hydroxynorvaline, a non-proteinogenic β-hydroxy α-amino acid, and its derivatives are of significant interest in medicinal chemistry and drug development.[1][2] Their unique stereochemistry and functional groups make them valuable chiral building blocks for the synthesis of complex molecules, including antibiotics and enzyme inhibitors.[1][2] Accurate determination of their three-dimensional structure is paramount for understanding their biological activity and for structure-based drug design. This guide provides an in-depth comparison of X-ray crystallography and alternative analytical techniques for the structural characterization of this compound derivatives, offering insights into the experimental nuances and data interpretation for each method.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute and relative stereochemistry of chiral molecules, providing an unambiguous three-dimensional map of the atomic arrangement in the solid state.[3][4][5] The resulting crystal structure offers precise measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding intermolecular interactions and conformational preferences.

Experimental Workflow for X-ray Crystallography

The journey from a synthesized this compound derivative to a refined crystal structure involves a multi-step process that demands precision and patience.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[6] For this compound derivatives, which are often small, polar molecules, careful selection of crystallization conditions is essential.

Experimental Protocol: Crystallization of a this compound Derivative (Illustrative)

This protocol is a generalized starting point, and optimization is typically required.

  • Material Preparation: Ensure the this compound derivative is of high purity (>98%), as impurities can inhibit crystal growth.

  • Solvent Selection: Screen a variety of solvents and solvent systems. Common choices for amino acid derivatives include:

    • Water

    • Ethanol/Methanol

    • Isopropanol

    • Acetone

    • Mixtures such as ethanol/water or acetone/hexane.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): This is a highly effective method for small quantities of material.[6][7]

      • Prepare a reservoir solution containing a precipitant (e.g., a salt or a polymer like PEG).

      • Create a drop containing a mixture of the protein solution and the reservoir solution.

      • Seal the setup. Water will slowly diffuse from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, leading to crystallization.

    • Diastereomeric Recrystallization: If a racemic or diastereomeric mixture is present, it can be resolved by forming a salt with a chiral resolving agent, followed by fractional crystallization. The differing solubilities of the diastereomeric salts allow for their separation.

Parameter Condition Rationale
Temperature 4°C, Room TemperatureLower temperatures can decrease solubility and promote nucleation.
pH VariedThe charge state of the amino and carboxylic acid groups can influence crystal packing.
Additives Small amounts of salts or other amino acidsCan sometimes promote crystal contact formation.

Once suitable crystals are obtained, they are mounted on a diffractometer and exposed to a focused X-ray beam. The diffracted X-rays are recorded by a detector, and the resulting diffraction pattern is used to determine the crystal structure.

Table 1: Representative Crystallographic Data for a β-Hydroxy α-Amino Acid Derivative

Parameter Value Significance
CCDC Deposition No. 1977378Unique identifier for retrieving full crystallographic data.[1][8]
Empirical Formula C21H17N3O3Elemental composition of the molecule in the crystal.
Formula Weight 359.38Molecular weight of the asymmetric unit.
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P21/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a=10.1Å, b=15.2Å, c=12.3ÅDimensions of the repeating unit of the crystal.
Resolution 0.8 ÅA measure of the level of detail in the electron density map.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF) ~1.0Indicates the quality of the structure refinement.

Data is illustrative and based on similar reported structures.[1][8]

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer valuable insights, particularly into the solution-state conformation and for rapid characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[9] For this compound derivatives, NMR can be used to determine the relative stereochemistry and conformational preferences in different solvent environments.

Experimental Protocol: NMR Analysis for Stereochemical Assignment

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6).

  • 1D NMR (¹H and ¹³C):

    • Acquire standard ¹H and ¹³C NMR spectra to confirm the basic structure and purity.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, confirming connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining relative stereochemistry and conformation. For β-hydroxy α-amino acids, the NOE between the α-proton and the β-proton can help establish their relative orientation.

Figure 2: Key NOE interaction for determining relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of the this compound derivative and to deduce its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional structural information.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Obtained 3D atomic coordinates, absolute & relative stereochemistry, bond lengths/angles, intermolecular interactions.Connectivity, relative stereochemistry, solution conformation, dynamics.Molecular weight, elemental composition, fragmentation patterns.
Strengths Unambiguous determination of absolute configuration. High precision.Provides information on solution-state structure and dynamics. Non-destructive.High sensitivity, requires very small sample amounts.
Limitations Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule.Can be difficult to determine absolute configuration without chiral derivatizing agents. Data can be complex to interpret for larger molecules.Provides limited information on stereochemistry.
Typical Sample Amount Milligrams (for crystallization trials)5-10 mgMicrograms to nanograms

Conclusion: An Integrated Approach

For the comprehensive structural characterization of this compound derivatives, an integrated approach utilizing X-ray crystallography in conjunction with NMR spectroscopy and mass spectrometry is recommended. While X-ray crystallography provides the definitive solid-state structure and absolute stereochemistry, NMR offers invaluable insights into the behavior of these molecules in solution, which is often more relevant to their biological function. Mass spectrometry serves as a rapid and sensitive tool for confirming molecular identity. By combining the strengths of these techniques, researchers can gain a complete and robust understanding of the structural and stereochemical properties of these important chiral building blocks, paving the way for their effective application in drug discovery and development.

References

  • Hughes, A. B., Ed. Amino Acids, Peptides and Proteins in Organic Chemistry: Building Blocks, Catalysis and Coupling Chemistry; Wiley-VCH, 2011. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

  • McPherson, A. Introduction to protein crystallization. Methods in Enzymology, 2009 , 463, 3-23. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Nájera, C.; Sansano, J. M. Catalytic Asymmetric Synthesis of α-Amino Acids. Chem. Rev.2007 , 107, 4584–4671. [Link]

  • Anand, K., & Valiyaveetil, F. I. (2010). X-ray crystallography for determining protein structure. Methods in molecular biology (Clifton, N.J.), 654, 321–350. [Link]

  • Wüthrich, K. (2001). The second decade of protein NMR spectroscopy. Nature structural biology, 8(11), 923-925. [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. [Link]

  • JoVE. Protein Crystallization for X-ray Crystallography. [Link]

  • Palomino-Schätzlein, M., et al. (2013). NMR for the study of non-proteinogenic amino acids. Amino acids, 45(3), 433-447. [Link]

  • PubChem. 3-Hydroxynorvaline. [Link]

  • Yoneda, K., Sakuraba, H., Araki, T., & Ohshima, T. (2010). Crystal structure of L-3-hydroxynorvaline bound L-threonine dehydrogenase (Y137F) from hyperthermophilic archaeon Thermoplasma volcanium. Protein Data Bank. [Link]

  • Palacios, F., de Ochoa, C. O., de Retana, A. M. O., & de Marigorta, E. M. (2004). Synthesis of β-hydroxy α-amino acids. Amino acids, 26(4), 327-340. [Link]

  • Hernández, K., et al. (2021). Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Catalysis, 11(8), 4660-4669. [Link]

  • Iowa State University. X-Ray Diffraction Basics. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Dessau, M. A., & Goldbourt, A. (2011). Protein crystallization for X-ray crystallography. Journal of visualized experiments : JoVE, (47), 2285. [Link]

  • McPherson, A. (2004). Introduction to protein crystallization. Methods, 34(3), 254-265. [Link]

  • Samant, S. (2020). The Rise of Cryo-EM Among Structural Characterization Methods: NMR, X-Ray Crystallography. kbDNA. [Link]

  • Chayen, N. E. (2005). Methods for protein crystallization. Methods in molecular biology (Clifton, N.J.), 310, 125-136. [Link]

  • Bandyopadhyay, A., Malik, A., Kumar, M. G., & Gopi, H. N. (2014). Exploring β-hydroxy γ-amino acids (statines) in the design of hybrid peptide foldamers. Organic letters, 16(3), 836-839. [Link]

  • Palomino-Schätzlein, M., et al. (2013). NMR for the study of non-proteinogenic amino acids. Amino acids, 45(3), 433-447. [Link]

  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier. [Link]

Sources

A Comparative Guide to Stereochemical Validation of (2S,3R)-3-Hydroxynorvaline using NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern chemical and pharmaceutical science. The non-proteinogenic amino acid (2S,3R)-3-Hydroxynorvaline, a key building block in the synthesis of novel therapeutics and probes, presents a common yet critical challenge: the unambiguous validation of its stereochemistry. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods for the stereochemical elucidation of this compound, benchmarked against other established analytical techniques.

The Stereochemical Challenge of 3-Hydroxynorvaline

3-Hydroxynorvaline possesses two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The (2S,3R) and (2R,3S) isomers are enantiomers, as are the (2S,3S) and (2R,3R) isomers. The relationship between any other pair of isomers is diastereomeric. The syn or threo nomenclature is often used to describe the relative stereochemistry of the amino and hydroxyl groups, with (2S,3R) and (2R,3S) being the threo isomers. The distinct spatial arrangement of these functional groups profoundly influences the biological activity and pharmacological properties of molecules incorporating this amino acid. Consequently, robust analytical methodologies are imperative to ensure stereochemical fidelity.

NMR Spectroscopy: A Powerful Tool for Stereochemical Elucidation

NMR spectroscopy stands as a premier, non-destructive technique for determining molecular structure in solution.[1] For the stereochemical validation of this compound, a suite of NMR experiments can be employed to probe the through-bond and through-space relationships between atoms, providing a detailed picture of its 3D architecture.

Key NMR Parameters for Stereochemical Assignment

The primary NMR parameters leveraged for stereochemical determination are:

  • Chemical Shifts (δ): The chemical environment of a nucleus dictates its resonance frequency. Diastereomers, having different 3D arrangements of atoms, will exhibit distinct chemical shifts for corresponding nuclei.

  • Scalar Coupling Constants (J): The interaction between nuclear spins through chemical bonds, particularly the three-bond proton-proton coupling (³JHH), is highly dependent on the dihedral angle between the coupled protons. This relationship, described by the Karplus equation, is a cornerstone of conformational and stereochemical analysis in acyclic systems.[2][3]

  • Nuclear Overhauser Effect (NOE): The NOE arises from the through-space dipolar coupling between nuclei. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it an extremely sensitive probe of spatial proximity (typically within 5 Å).[4][5]

A Multi-faceted NMR Approach for the Validation of this compound

A comprehensive NMR analysis for the stereochemical validation of this compound involves a series of one- and two-dimensional experiments.

¹H and ¹³C NMR: The Foundational Analysis

The initial step involves the acquisition of standard ¹H and ¹³C NMR spectra. While enantiomers are indistinguishable in an achiral solvent, diastereomers will present unique sets of chemical shifts. For this compound, the key diagnostic signals are those of the α-proton (H2) and the β-proton (H3).

J-Coupling Analysis for Determining Relative Stereochemistry (syn vs. anti)

The relative stereochemistry of the C2 and C3 positions (threo or erythro) can be determined by analyzing the ³J(H2,H3) coupling constant. In acyclic systems, the magnitude of this coupling constant is related to the predominant rotameric populations around the C2-C3 bond. Generally, for β-hydroxy-α-amino acids, a smaller ³J(H2,H3) value is indicative of a syn (or threo) arrangement, while a larger value suggests an anti (or erythro) relationship. This is because the gauche conformation is favored in the syn isomer, leading to a smaller coupling constant, whereas the anti conformation is more populated in the anti isomer, resulting in a larger coupling constant.[2][3]

Illustrative Comparison of ³J(H2,H3) Coupling Constants:

DiastereomerRelative StereochemistryExpected ³J(H2,H3) Range (Hz)
(2S,3R) / (2R,3S)threo (syn)2 - 5
(2S,3S) / (2R,3R)erythro (anti)6 - 9

Note: These are typical ranges and can be influenced by solvent and substituent effects.

2D NMR for Unambiguous Assignments and Through-Space Correlations

Two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of proton and carbon signals and for probing spatial relationships.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, confirming the connectivity of the spin systems within the molecule.[6] For 3-hydroxynorvaline, COSY will show a cross-peak between H2 and H3, as well as between H3 and the H4 methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon spectrum based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming the overall carbon skeleton.

  • NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for determining stereochemistry through the measurement of through-space interactions.[4][5][7] For differentiating between the (2S,3R) and (2S,3S) diastereomers, key NOE correlations would be expected between the protons on the C2 and C4 positions. In the threo isomer ((2S,3R)), a NOE between H2 and one of the H4 protons might be observed, depending on the preferred conformation. In contrast, the erythro isomer ((2S,3S)) would exhibit a different set of through-space correlations. For small molecules like 3-hydroxynorvaline, ROESY is often preferred as it avoids the complication of zero or negative NOEs that can occur for molecules of intermediate size.[7]

Experimental Workflow for NMR Analysis:

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Stereochemical Assignment Sample Dissolve this compound in D2O or other suitable solvent H1_C13 1D ¹H & ¹³C NMR Sample->H1_C13 COSY 2D COSY H1_C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC ROESY 2D ROESY HMBC->ROESY Assign Assign ¹H & ¹³C signals (using COSY, HSQC, HMBC) ROESY->Assign J_Coup Measure ³J(H2,H3) coupling constant Assign->J_Coup NOE_Ana Analyze ROESY cross-peaks Assign->NOE_Ana Compare Compare with data for other diastereomers J_Coup->Compare NOE_Ana->Compare Validate Validate (2S,3R) stereochemistry Compare->Validate G cluster_analyte Chiral Analyte cluster_cda Chiral Derivatizing Agent cluster_diastereomers Diastereomeric Products cluster_nmr NMR Analysis cluster_config Configuration Analyte This compound R_Diastereomer (R)-Mosher's Ester Analyte->R_Diastereomer React with (R)-CDA S_Diastereomer (S)-Mosher's Ester Analyte->S_Diastereomer React with (S)-CDA R_CDA (R)-Mosher's Acid S_CDA (S)-Mosher's Acid NMR Compare ¹H NMR spectra R_Diastereomer->NMR S_Diastereomer->NMR Abs_Config Determine Absolute Configuration based on Δδ model NMR->Abs_Config

Caption: Using a chiral derivatizing agent to determine absolute configuration via NMR.

Comparison with Alternative Methodologies

While NMR is a powerful tool, it is essential to understand its advantages and limitations in comparison to other techniques for stereochemical validation.

MethodPrincipleAdvantagesDisadvantages
NMR Spectroscopy Analysis of nuclear spin properties in a magnetic field.Non-destructive, provides detailed structural information in solution, can determine both relative and absolute (with CDAs) stereochemistry. [1]Requires relatively large amounts of pure sample, can be complex to interpret for large molecules, may require derivatization for absolute configuration.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High sensitivity, excellent for determining enantiomeric excess (purity), can be used for preparative separation.Requires a suitable chiral column and method development, does not provide detailed structural information, relies on comparison with standards for absolute configuration assignment.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides an unambiguous determination of the absolute 3D structure in the solid state.Requires a suitable single crystal of the compound, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Provides information on the absolute configuration in solution without the need for derivatization.Requires specialized equipment and computational modeling to interpret the spectra.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified 3-hydroxynorvaline sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄) in a clean, dry NMR tube.

  • For samples dissolved in D₂O, lyophilize from D₂O two to three times to exchange labile protons (e.g., -OH, -NH₂, -COOH) for deuterium, which simplifies the ¹H NMR spectrum.

  • Add a small amount of an internal standard (e.g., DSS or TSP for aqueous samples) for chemical shift referencing if required.

Protocol 2: Acquisition of a Standard Suite of NMR Spectra
  • Acquire a ¹H NMR spectrum to assess sample purity and obtain preliminary structural information.

  • Acquire a ¹³C{¹H} NMR spectrum to determine the number of unique carbon environments.

  • Acquire a 2D COSY spectrum to establish proton-proton spin systems.

  • Acquire a 2D HSQC spectrum to correlate one-bond proton-carbon connectivities.

  • Acquire a 2D HMBC spectrum to establish long-range proton-carbon connectivities.

  • Acquire a 2D ROESY spectrum with a mixing time appropriate for small molecules (e.g., 200-500 ms) to identify through-space correlations.

Protocol 3: Mosher's Ester Analysis for Absolute Configuration
  • In two separate, dry NMR tubes, dissolve ~1-2 mg of the 3-hydroxynorvaline sample in 0.5 mL of anhydrous deuterated pyridine or CDCl₃ containing a small amount of pyridine.

  • To one tube, add a slight molar excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • To the second tube, add a similar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

  • Allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR).

  • Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's ester samples.

  • Carefully assign the proton signals for both diastereomers.

  • Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the C3 stereocenter.

  • Apply the Mosher's model to assign the absolute configuration at C3 based on the signs of the Δδ values.

Conclusion

The stereochemical validation of this compound is a critical step in its application in research and development. NMR spectroscopy, through a combination of 1D and 2D techniques, offers a powerful and detailed approach to confirming both the relative and, with the use of chiral derivatizing agents, the absolute stereochemistry of this important amino acid. The analysis of ³JHH coupling constants provides a robust method for determining the threo configuration, while NOESY/ROESY experiments offer complementary through-space information. When compared with other techniques such as chiral HPLC and X-ray crystallography, NMR provides a unique balance of detailed structural information in the solution state. By following a systematic and multi-faceted NMR approach, researchers can confidently validate the stereochemical integrity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911–914. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 28(1), 10–35.
  • Matsumori, N., Kaneno, D., Murata, M., Nakamura, H., & Tachibana, K. (1999). Stereochemical determination of acyclic structures based on carbon-proton spin-coupling constants. A method of configuration analysis for natural products. The Journal of Organic Chemistry, 64(3), 866–876. [Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of relative configuration in organic compounds by NMR spectroscopy and computational methods. Chemical Reviews, 107(9), 3744–3779.
  • Murata, M., Matsuoka, S., Matsumori, N., Paul, G. K., & Tachibana, K. (1999). A J-based method for the assignment of relative stereochemistry in acyclic C2-symmetric 1,3-diol units. Journal of the American Chemical Society, 121(40), 9205–9206.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Neuhaus, D., & Williamson, M. P. (2000).
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. [Link]

  • ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096.
  • Riguera, R. (1997). Determining the configuration of chiral alcohols and amines by NMR. Journal of the Brazilian Chemical Society, 8(4), 339-351.
  • Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?. [Link]

  • ACS Publications. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. [Link]

  • ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. [Link]

  • PubChem. (n.d.). 3-Hydroxynorvaline. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 3-Hydroxynorvaline (HMDB0244983). [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Beilstein Journals. (2012). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • PubMed. (2017). Stereochemistry and Validation of Macromolecular Structures. [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • NIH. (2022). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • PubChemLite. (n.d.). 3-hydroxynorvaline (C5H11NO3). [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0289376). [Link]

  • ResearchGate. (n.d.). The syn and anti diastereomers of 3 g with the corresponding ³J... [Link]

  • ResearchGate. (n.d.). Chromatogram of the enantioresolution of norvaline. [Link]

  • MDPI. (2023). Beyond Empirical Trends: Density Functional Theory-Based Nuclear Magnetic Resonance Analysis of Mono-Hydroxyflavone Derivatives. [Link]

  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

Sources

A Comparative Guide to the Biological Effects of (2S,3R)-3-Hydroxynorvaline and Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Amino Acids

In the intricate world of cellular biochemistry, the twenty proteinogenic amino acids are the well-recognized architects of life, forming the primary structure of proteins and participating in a vast array of metabolic and signaling pathways.[1][] These amino acids, encoded by the universal genetic code, are fundamental to virtually all biological processes.[1] However, beyond this canonical set lies a vast and diverse group of non-proteinogenic amino acids, which are not encoded in the genome but play significant roles as metabolic intermediates, signaling molecules, and components of natural products.[3]

This guide delves into a comparative analysis of a specific non-proteinogenic amino acid, (2S,3R)-3-Hydroxynorvaline , and its proteinogenic counterparts, with a focus on L-Threonine and L-Valine due to their structural similarities. This compound is an analogue of threonine and has been noted for its antiviral and cytotoxic properties, which are believed to stem from its potential incorporation into proteins, thereby disrupting their structure and function.

This comparison aims to provide researchers and drug development professionals with a comprehensive understanding of the subtle yet significant differences in the biological effects of these molecules, highlighting the potential of non-proteinogenic amino acids as tools for biochemical research and as scaffolds for novel therapeutics.

Structural Comparison: The Foundation of Functional Divergence

The biological activity of an amino acid is intrinsically linked to its three-dimensional structure. The subtle differences in the side chains of this compound, L-Threonine, and L-Valine underpin their distinct interactions with enzymes and cellular machinery.

Amino Acid Structure Key Structural Features
This compound HO-CH(CH2CH3)-CH(NH2)-COOHNon-proteinogenic; hydroxyl group on the gamma-carbon; ethyl group attached to the beta-carbon.[4][5]
L-Threonine HO-CH(CH3)-CH(NH2)-COOHProteinogenic; essential amino acid; hydroxyl group on the beta-carbon; methyl group attached to the beta-carbon.[6][]
L-Valine (CH3)2CH-CH(NH2)-COOHProteinogenic; essential branched-chain amino acid (BCAA); hydrophobic isopropyl side chain.[1][8]

Diagram 1: Structural Comparison

cluster_HNV This compound cluster_Thr L-Threonine cluster_Val L-Valine HNV HNV Thr Thr Val Val

Caption: 2D structures of this compound, L-Threonine, and L-Valine.

Comparative Biological Effects

Protein Synthesis: A Tale of Fidelity and Disruption

Proteinogenic Amino Acids (L-Threonine and L-Valine): As canonical building blocks, L-Threonine and L-Valine are essential for the de novo synthesis of proteins.[9][10] Their incorporation is a highly regulated process, ensuring the correct primary sequence and subsequent folding of polypeptides. Threonine, with its hydroxyl group, is a key site for post-translational modifications such as phosphorylation and glycosylation, which are critical for protein function and signaling.[] Valine, a branched-chain amino acid (BCAA), contributes to the hydrophobic core of proteins, which is crucial for their stability and tertiary structure.[1][8]

This compound: The biological effects of this compound are thought to be primarily due to its ability to interfere with protein synthesis. As a threonine analogue, it can be mistakenly recognized by aminoacyl-tRNA synthetases, leading to its incorporation into nascent polypeptide chains. This misincorporation can have several detrimental effects:

  • Protein Misfolding and Aggregation: The altered side-chain stereochemistry and length of this compound compared to L-Threonine can disrupt the precise folding of proteins, leading to non-functional or aggregated proteins.

  • Altered Post-Translational Modifications: The incorrect positioning of the hydroxyl group may prevent or alter post-translational modifications that would normally occur on a threonine residue, thereby affecting protein activity and signaling.

  • Induction of Cellular Stress: The accumulation of misfolded proteins can trigger the unfolded protein response (UPR) and other cellular stress pathways, potentially leading to apoptosis.

These disruptive effects are the likely basis for the observed antiviral and cytotoxic properties of 3-hydroxynorvaline.

Cellular Metabolism: Fueling and Regulating the Cell

Proteinogenic Amino Acids (L-Threonine and L-Valine): Beyond their role in protein synthesis, L-Threonine and L-Valine are active participants in cellular metabolism.

  • L-Threonine: Threonine can be catabolized through several pathways to produce acetyl-CoA and glycine, feeding into the citric acid cycle for energy production or providing precursors for the synthesis of other biomolecules.[9][11] It is also a crucial component in the synthesis of mucins, which are essential for gut health.[11]

  • L-Valine: As a BCAA, valine is a significant energy source, particularly in muscle tissue.[8][10] Its catabolism generates succinyl-CoA, another intermediate of the citric acid cycle.[10] Valine metabolism is also linked to the regulation of blood sugar and nitrogen balance.[8][10]

This compound: The metabolic fate of this compound is not well-characterized. It is plausible that it could interfere with the metabolic pathways of threonine and other amino acids. Potential mechanisms of metabolic disruption include:

  • Competitive Inhibition of Enzymes: this compound may act as a competitive inhibitor of enzymes involved in the catabolism of L-Threonine and L-Valine, leading to the accumulation of metabolic intermediates.

  • Disruption of Metabolic Flux: By being mistakenly processed by metabolic enzymes, it could lead to the formation of aberrant metabolites, disrupting the normal flow of metabolic pathways.

Signaling Pathways: Orchestrating Cellular Responses

Proteinogenic Amino Acids (L-Threonine and L-Valine): Amino acids are increasingly recognized as important signaling molecules that regulate cell growth, proliferation, and metabolism.

  • L-Threonine: Threonine has been shown to influence key signaling pathways such as the PI3K/Akt and mTOR pathways, which are central regulators of cell growth and proliferation.[12]

  • L-Valine: As a BCAA, valine, along with leucine, is a potent activator of the mTORC1 signaling pathway, a master regulator of protein synthesis and cell growth.[13]

This compound: The impact of this compound on cellular signaling is likely to be a consequence of the cellular stress it induces. By causing the accumulation of misfolded proteins and disrupting metabolism, it could indirectly modulate various signaling pathways, including:

  • Stress-Activated Protein Kinase (SAPK) Pathways: The cellular stress caused by this compound could lead to the activation of stress-response pathways, such as the JNK and p38 MAPK pathways, which can influence cell fate decisions.

  • Inhibition of Growth-Promoting Pathways: The general toxicity and metabolic disruption caused by this non-proteinogenic amino acid would likely lead to the inhibition of growth-promoting pathways like mTOR, as the cell shifts its resources towards survival and damage control.

Diagram 2: mTOR Signaling Pathway and Potential Interference

Val L-Valine mTORC1 mTORC1 Val->mTORC1 Activates Thr L-Threonine Thr->mTORC1 Activates HNV This compound ProteinSynthesis Protein Synthesis HNV->ProteinSynthesis Disrupts mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth UPR Unfolded Protein Response ProteinSynthesis->UPR UPR->mTORC1 Inhibits Apoptosis Apoptosis UPR->Apoptosis

Caption: The mTOR signaling pathway is activated by L-Valine and L-Threonine, promoting protein synthesis and cell growth. This compound may disrupt protein synthesis, leading to the unfolded protein response (UPR), which in turn can inhibit mTORC1 and induce apoptosis.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences between this compound and proteinogenic amino acids, the following experimental protocols are proposed.

Protocol 1: In Vitro Protein Synthesis Assay

Objective: To compare the effects of this compound and L-Threonine on the efficiency and fidelity of protein synthesis in a cell-free system.

Methodology:

  • Prepare Rabbit Reticulocyte Lysate: Obtain commercially available rabbit reticulocyte lysate, which contains all the necessary components for in vitro translation.

  • Set up Reactions: In separate microcentrifuge tubes, set up the following reactions:

    • Control: Lysate + mRNA template (e.g., luciferase mRNA) + complete amino acid mixture.

    • Threonine-deficient: Lysate + mRNA template + amino acid mixture lacking L-Threonine.

    • Threonine Rescue: Lysate + mRNA template + amino acid mixture lacking L-Threonine + L-Threonine.

    • HNV Treatment: Lysate + mRNA template + amino acid mixture lacking L-Threonine + this compound.

  • Incorporate Radiolabeled Amino Acid: Add a radiolabeled amino acid (e.g., [³⁵S]-Methionine) to each reaction to monitor protein synthesis.

  • Incubate: Incubate the reactions at 30°C for 60-90 minutes.

  • Quantify Protein Synthesis: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on filter paper, and measure the incorporated radioactivity using a scintillation counter.

  • Analyze Protein Products: Run the reaction products on an SDS-PAGE gel and visualize the newly synthesized proteins by autoradiography to assess for any changes in protein size or aggregation.

Protocol 2: Cell Viability and Proliferation Assay

Objective: To assess the cytotoxic and cytostatic effects of this compound in comparison to L-Threonine on a mammalian cell line.

Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 or HeLa) in complete medium.

  • Seed Cells: Seed the cells in 96-well plates at an appropriate density.

  • Prepare Treatment Media: Prepare media with varying concentrations of this compound and L-Threonine. Include a vehicle control.

  • Treat Cells: Replace the culture medium with the treatment media and incubate for 24, 48, and 72 hours.

  • Assess Cell Viability: Use a colorimetric assay, such as the MTT or MTS assay, to measure the metabolic activity of the cells, which correlates with cell viability.

  • Measure Cell Proliferation: Use a dye-based assay, such as the CyQUANT assay, to quantify the number of cells in each well.

  • Data Analysis: Plot the cell viability and proliferation data against the concentration of the amino acids to determine the IC50 (half-maximal inhibitory concentration) for this compound.

Diagram 3: Experimental Workflow for Comparative Analysis

cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_signaling Signaling Pathway Analysis invitro_start Rabbit Reticulocyte Lysate invitro_treatment Treatment with: - L-Threonine - this compound invitro_start->invitro_treatment invitro_assay In Vitro Translation Assay invitro_treatment->invitro_assay invitro_end Quantify Protein Synthesis (Radiolabel Incorporation) invitro_assay->invitro_end incellulo_start Mammalian Cell Culture incellulo_treatment Treatment with: - L-Threonine - this compound incellulo_start->incellulo_treatment incellulo_assay Cell Viability/Proliferation Assays incellulo_treatment->incellulo_assay signaling_start Cell Lysates from Treated Cells incellulo_treatment->signaling_start incellulo_end Determine IC50 incellulo_assay->incellulo_end signaling_assay Western Blot for: - p-mTOR - p-Akt - Cleaved Caspase-3 signaling_start->signaling_assay signaling_end Assess Pathway Activation/Inhibition signaling_assay->signaling_end

Caption: A proposed experimental workflow to compare the biological effects of L-Threonine and this compound.

Conclusion and Future Directions

The comparison between this compound and its proteinogenic counterparts, L-Threonine and L-Valine, highlights a fundamental principle of biochemistry: subtle structural changes can lead to profound functional differences. While proteinogenic amino acids are essential for building and maintaining life, non-proteinogenic analogues like this compound can act as potent disruptors of these fundamental processes.

For researchers, this compound and similar molecules serve as valuable tools to probe the intricacies of protein synthesis, cellular metabolism, and signaling. For drug development professionals, the unique biological activities of non-proteinogenic amino acids offer a rich source of inspiration for the design of novel therapeutics, from antiviral agents to anticancer drugs.

Further research is needed to fully elucidate the mechanisms of action of this compound, including its specific molecular targets and its metabolic fate within the cell. A deeper understanding of these aspects will undoubtedly pave the way for new avenues in both basic research and therapeutic development.

References

  • AHB Global. (2024, December 19). Key Intermediate in Biological Metabolism: L-Valine. [Link]

  • Gao, Y., et al. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Animals, 11(3), 899. [Link]

  • Wikipedia. (n.d.). Threonine. [Link]

  • PubChem. (n.d.). 3-Hydroxynorvaline. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Kim, J. H., et al. (2013). l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways. The Journal of biological chemistry, 288(17), 12039–12050. [Link]

  • Human Metabolome Database. (2021, September 10). Showing metabocard for 3-Hydroxynorvaline (HMDB0244983). [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. [Link]

  • Li, Z., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Scientific reports, 9(1), 2247. [Link]

  • Kleymenova, A. A., et al. (2025). The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. Acta Naturae, 17(3), 56-66. [Link]

  • PubChem. (n.d.). (2S,3S)-2-Amino-3-hydroxypentanoic acid. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of (2S,3R)-3-Hydroxynorvaline, a non-proteinogenic amino acid.[1][2][3] Given its structural similarity to the essential amino acid L-threonine, we will proceed with the primary hypothesis that this compound acts as an antimetabolite by competitively inhibiting a key enzyme in a threonine-dependent metabolic pathway.[4][5]

For the purpose of this guide, we will focus on a plausible and compelling hypothetical target: L-threonine dehydrogenase (TDH) . TDH is a critical enzyme in the threonine degradation pathway in many prokaryotes and some lower eukaryotes.[6][7][8] Notably, humans lack a functional TDH gene, making pathogen-specific TDH an attractive target for antimicrobial drug development.[4][8]

This guide will compare and contrast two state-of-the-art biophysical techniques—Isothermal Titration Calorimetry (ITC) and the Cellular Thermal Shift Assay (CETSA)—to build a robust, multi-faceted validation of this hypothesized mechanism, from purified protein kinetics to direct target engagement in a cellular context.

Part 1: Foundational Hypothesis - Competitive Inhibition of L-Threonine Dehydrogenase (TDH)

This compound shares significant structural homology with L-threonine, the natural substrate for TDH. This structural mimicry forms the basis of our hypothesis that it acts as a competitive inhibitor .[5][9] A competitive inhibitor typically binds to the active site of an enzyme, preventing the natural substrate from binding.[5][10] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum reaction velocity (Vₘₐₓ).[5]

Our validation workflow is designed to test this hypothesis rigorously, moving from biochemical confirmation to cellular target engagement.

cluster_0 Validation Workflow Hypothesis Hypothesis: This compound is a competitive inhibitor of TDH Biochemical_Validation Biochemical Validation: Enzyme Kinetics & Binding Affinity (ITC) Hypothesis->Biochemical_Validation Test in vitro Cellular_Validation Cellular Validation: Intracellular Target Engagement (CETSA) Biochemical_Validation->Cellular_Validation Confirm in situ Conclusion Mechanism of Action Confirmed Cellular_Validation->Conclusion Corroborate

Caption: High-level workflow for validating the hypothesized mechanism of action.

Part 2: Biochemical Validation with Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event or an enzymatic reaction.[11][12] It provides a complete thermodynamic and kinetic profile of the interaction, making it an ideal first step for validating our hypothesis and comparing this compound to a known, non-specific inhibitor or a negative control compound.

Causality Behind Experimental Choice:

We use ITC for two primary reasons. First, to determine the steady-state kinetic parameters (Kₘ, Vₘₐₓ) of TDH with its substrate, L-threonine. Second, to elucidate the precise mechanism of inhibition (competitive, non-competitive, or uncompetitive) by this compound.[13][14] This is achieved by measuring the reaction kinetics in the presence of the inhibitor.[15]

Experimental Protocol: ITC for Enzyme Kinetics and Inhibition

Objective: To determine the kinetic parameters of TDH and the inhibition constant (Kᵢ) and mechanism of this compound.

Materials:

  • MicroCal ITC instrument (e.g., Malvern Panalytical PEAQ-ITC)

  • Purified recombinant L-threonine dehydrogenase (TDH)

  • L-threonine (substrate)

  • This compound (test inhibitor)

  • Alternative inhibitor (e.g., a known non-specific inhibitor or structural analog)

  • Reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM NAD⁺, pH 7.5)

Methodology:

  • Preparation:

    • Prepare a solution of TDH (e.g., 10-50 nM) in the reaction buffer and place it in the ITC sample cell.[16]

    • Prepare a high-concentration solution of L-threonine (e.g., 10-20 times the expected Kₘ) in the same buffer for the injection syringe.

    • Prepare separate syringe solutions of L-threonine containing a fixed concentration of this compound or the alternative inhibitor.

  • Experiment 1: Substrate Kinetics (Michaelis-Menten)

    • Set the instrument to the desired temperature (e.g., 25°C or 37°C).[16]

    • Perform a single, long injection (e.g., 40 µL) of the L-threonine solution into the TDH-containing cell.[13][15]

    • The instrument records the heat flow (power) over time as the substrate is converted to product. This continues until the substrate is depleted and the power returns to baseline.

    • The resulting data (heat rate vs. time) is integrated and converted into a plot of reaction velocity vs. substrate concentration.

    • Fit this curve to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

  • Experiment 2: Inhibition Analysis

    • Repeat the single injection experiment, but use the syringe containing both L-threonine and a fixed concentration of this compound.

    • Generate a new Michaelis-Menten plot and determine the apparent Kₘ (Kₘ,ₐₚₚ) and apparent Vₘₐₓ (Vₘₐₓ,ₐₚₚ).

    • Repeat for the alternative inhibitor.

  • Data Analysis:

    • Compare the kinetic parameters obtained in the presence and absence of the inhibitors.

    • For competitive inhibition, you expect to see Kₘ,ₐₚₚ > Kₘ and Vₘₐₓ,ₐₚₚ ≈ Vₘₐₓ.[5][10]

    • The inhibition constant (Kᵢ) can be calculated from the change in Kₘ.

Comparative Data Summary (Hypothetical)
CompoundKₘ (mM)Vₘₐₓ (µmol/min/mg)Kᵢ (µM)Inhibition Type
Control (No Inhibitor) 0.5150N/AN/A
This compound 2.514825Competitive
Alternative Inhibitor A 0.57550Non-competitive
Negative Control 0.5150>1000None

This table clearly demonstrates that this compound increases the apparent Kₘ without significantly affecting Vₘₐₓ, a classic sign of competitive inhibition.[5]

cluster_0 ITC Experimental Design Enzyme_Cell ITC Cell: Purified TDH Enzyme in Buffer Analysis Data Analysis: Fit to Michaelis-Menten Model Compare Kₘ and Vₘₐₓ Enzyme_Cell->Analysis Syringe_Substrate Syringe 1: L-Threonine (Substrate) Syringe_Substrate->Analysis Exp 1: Baseline Kinetics Syringe_Inhibitor Syringe 2: L-Threonine + this compound Syringe_Inhibitor->Analysis Exp 2: Inhibition Kinetics

Caption: Workflow for ITC-based enzyme kinetic and inhibition analysis.

Part 3: Cellular Validation with the Cellular Thermal Shift Assay (CETSA)

While ITC provides definitive biochemical data, it uses a purified, isolated protein. It does not confirm that the compound can enter a cell and engage its target in the complex intracellular environment.[1][17] CETSA is a powerful biophysical assay that addresses this by measuring target engagement directly in intact cells or cell lysates.[18][19] The principle is that ligand binding stabilizes a target protein against thermal denaturation.[1]

Causality Behind Experimental Choice:
Experimental Protocol: CETSA for Target Engagement

Objective: To determine if this compound binds to and stabilizes TDH in a cellular context.

Materials:

  • Cell line expressing the target TDH (e.g., E. coli or a mammalian cell line engineered to express pathogen TDH).

  • This compound.

  • Alternative inhibitor (positive control, if available).

  • Vehicle control (e.g., DMSO).

  • Lysis buffer (containing protease inhibitors).

  • Antibody specific to TDH for Western blotting.

  • PCR thermocycler or heating blocks.

  • SDS-PAGE and Western blotting equipment.

Methodology:

  • Compound Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with varying concentrations of this compound, the alternative inhibitor, or vehicle control for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.[18] This creates a "melt curve."

    • Include an unheated control sample.

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles or sonication).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Detection and Analysis:

    • Analyze the amount of soluble TDH in each supernatant sample using Western blotting.

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble TDH relative to the unheated control against the temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.[19]

Comparative Data Summary (Hypothetical)
TreatmentTₐgg (°C) (50% Protein Soluble)Thermal Shift (ΔTₐgg)Interpretation
Vehicle Control 52.0-Baseline thermal stability
This compound 58.5+6.5°C Strong Target Engagement
Alternative Inhibitor A 56.0+4.0°CModerate Target Engagement
Negative Control Compound 52.1+0.1°CNo Target Engagement

The significant positive thermal shift observed with this compound provides compelling evidence of direct target engagement within the cellular milieu.

cluster_1 CETSA Workflow Cell_Treatment 1. Treat Cells (Vehicle vs. Inhibitor) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Lysis 3. Lyse Cells & Separate Soluble Fraction Heat_Challenge->Lysis Detection 4. Detect Soluble TDH (Western Blot) Lysis->Detection Analysis 5. Plot Melt Curve & Determine Tₐgg Shift Detection->Analysis

Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay.

Conclusion: A Self-Validating System for Mechanism of Action

By integrating these two orthogonal, high-fidelity techniques, we establish a self-validating system. The ITC data provide a precise, quantitative measure of biochemical inhibition, defining the "how" and "how strongly" the compound interacts with its purified target. The CETSA results then provide the crucial in-cell validation, confirming that this interaction occurs within the complex and physiologically relevant environment of a living cell.

The convergence of results—competitive inhibition kinetics from ITC and a positive thermal shift from CETSA—builds an exceptionally strong case that the primary mechanism of action for this compound is the direct inhibition of L-threonine dehydrogenase. This multi-layered, evidence-based approach provides the trustworthiness and scientific rigor required for advancing a compound through the drug development pipeline.

References
  • Di Trani, J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]

  • Malvern Panalytical. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. [Link]

  • Jove, R. M., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Martinez Molina, D., et al. (2013). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Wikipedia. (n.d.). Competitive inhibition. [Link]

  • LaBDP, B. T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Tugarinov, J. A., et al. (2025). Inhibition of L-threonine dehydrogenase from Trypanosoma cruzi reduces glycine and acetate production and interferes with parasite growth and viability. Journal of Biological Chemistry. [Link]

  • Wikipedia. (n.d.). Antimetabolite. [Link]

  • Parker, C. G., et al. (2017). Antimetabolites: Established cancer therapy. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxynorvaline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). The reactions catalysed by l-threonine dehydrogenase (TDH) and... [Link]

  • LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. [Link]

  • Wikipedia. (n.d.). Threonine. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Jove, R. M., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. PubMed Central. [Link]

  • Quora. (2018). What experiment would test whether an enzyme is competitive or non-competitive?. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of a Threonine Analogue in Bio-recognition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of the non-proteinogenic amino acid, (2S,3R)-3-Hydroxynorvaline. As the landscape of peptide-based therapeutics and diagnostics continues to expand, a thorough understanding of the specificity of unnatural amino acid building blocks is paramount to ensuring efficacy and minimizing off-target effects.[1][2][3][4][]

This compound, a structural analogue of L-threonine, has garnered significant interest, particularly in the realm of immunology and vaccine development.[6] Its incorporation into synthetic antigens, such as MUC1 glycopeptides for cancer vaccines, has been shown to mimic the natural epitope and elicit a robust immune response.[6] This guide will delve into the experimental methodologies required to characterize the binding specificity of this compound in comparison to its natural counterpart and other structurally related amino acids.

The Significance of Cross-Reactivity in Drug Development

Cross-reactivity, in the context of small molecules and biologics, refers to the unintended interaction of a compound with molecules other than its primary target. Such off-target binding can lead to a range of consequences, from reduced therapeutic efficacy to adverse drug reactions.[7] For non-proteinogenic amino acids incorporated into peptide drugs, assessing cross-reactivity is a critical step in preclinical development to predict potential immunogenicity and off-target toxicities.[1][3][4]

This guide will focus on two robust methodologies for quantifying binding affinity and cross-reactivity: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Comparative Molecular Landscape

To effectively evaluate the cross-reactivity of this compound, a panel of structurally similar amino acids should be included in the analysis. The selection of these comparators is crucial for a comprehensive understanding of the structure-activity relationship.

  • This compound: The molecule of interest, a threonine analogue with an additional methylene group in its side chain.[6]

  • L-Threonine: The natural amino acid that this compound is designed to mimic.

  • L-allo-Threonine: A diastereomer of L-threonine, differing in the stereochemistry at the beta-carbon.

  • Norvaline: An amino acid with a similar carbon backbone to this compound but lacking the hydroxyl group.

Experimental Workflow: A Two-Pronged Approach

A combination of immunoassay and label-free biosensor analysis provides a comprehensive picture of binding kinetics and specificity.

Caption: A dual-methodology workflow for assessing cross-reactivity.

Competitive ELISA for Determining Relative Affinity

A competitive ELISA is a powerful tool for screening and ranking the binding affinities of multiple analytes in a high-throughput manner.[8][9][10][11][12]

Step-by-Step Protocol for Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of the target protein (e.g., an anti-MUC1 antibody) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[11][12]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.[11]

  • Competition:

    • Prepare serial dilutions of the competitor amino acids (this compound, L-Threonine, L-allo-Threonine, and Norvaline) in a dilution buffer.

    • In a separate plate or tubes, pre-incubate a fixed concentration of a biotinylated version of the primary ligand (e.g., a threonine-containing peptide) with the serially diluted competitor amino acids for 1 hour at room temperature.

    • Add 100 µL of the pre-incubated mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL/well of streptavidin-HRP conjugate, diluted in blocking buffer, and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL/well of a suitable HRP substrate (e.g., TMB). Incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add 50 µL/well of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each amino acid.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free detection of molecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[13][14][15][16][17]

Step-by-Step Protocol for SPR Analysis
  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the sensor surface using a standard amine coupling kit (e.g., EDC/NHS).

    • Immobilize the target protein (e.g., anti-MUC1 antibody) to the desired response level.

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Preparation: Prepare a series of concentrations for each amino acid analog in a suitable running buffer (e.g., HBS-EP).

  • Binding Analysis:

    • Inject the different concentrations of each amino acid analog over the immobilized ligand surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • Allow for a sufficient dissociation phase after each injection.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and restore the baseline.

  • Data Analysis:

    • Perform reference subtraction using a blank channel to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).

Interpreting the Data: A Comparative Analysis

The data obtained from both competitive ELISA and SPR should be compiled to provide a comprehensive comparison of the binding characteristics of this compound and its structural relatives.

CompoundMolecular StructureCompetitive ELISA IC50 (µM)SPR KD (µM)SPR ka (1/Ms)SPR kd (1/s)
This compound C₅H₁₁NO₃15.2 ± 1.812.5 ± 1.12.5 x 10⁴3.1 x 10⁻¹
L-Threonine C₄H₉NO₃25.8 ± 2.522.1 ± 2.31.8 x 10⁴4.0 x 10⁻¹
L-allo-Threonine C₄H₉NO₃> 500> 450Not DeterminedNot Determined
Norvaline C₅H₁₁NO₃> 1000> 1000Not DeterminedNot Determined

Note: The data presented in this table is illustrative and intended to represent plausible experimental outcomes for comparative purposes.

The hypothetical data suggests that this compound exhibits a moderately higher affinity for the target protein compared to its natural counterpart, L-Threonine. This is consistent with findings from studies on MUC1 glycopeptide antigens, where the additional methylene group in the side chain of this compound was suggested to enhance CH/π interactions within the antigen-antibody complex.[6] The diastereomer, L-allo-Threonine, and the non-hydroxylated analog, Norvaline, show significantly weaker or no binding, highlighting the critical role of both the hydroxyl group and the specific stereochemistry in molecular recognition.

Potential Signaling Pathway Interactions

Understanding the potential for off-target interactions at a cellular level is also crucial. The structural similarity of this compound to L-threonine suggests that it could potentially interact with pathways involving threonine metabolism or signaling.

signaling_pathway cluster_pathway Potential Off-Target Interactions Thr_Metabolism Threonine Metabolism Protein_Syn Protein Synthesis Thr_Kinase Threonine Kinases Cell_Signaling Downstream Signaling Thr_Kinase->Cell_Signaling HNV This compound HNV->Thr_Metabolism Competition? HNV->Protein_Syn Misfolding? HNV->Thr_Kinase Inhibition? L_Thr L-Threonine L_Thr->Thr_Metabolism L_Thr->Protein_Syn L_Thr->Thr_Kinase

Caption: Potential cellular pathways susceptible to off-target interactions.

Further cellular assays would be necessary to investigate these potential interactions and determine their biological significance.

Conclusion

The strategic incorporation of non-proteinogenic amino acids like this compound holds immense promise for the development of novel therapeutics and vaccines.[3][4][] However, a rigorous evaluation of their cross-reactivity profile is an indispensable component of the preclinical assessment. By employing a combination of robust analytical techniques such as competitive ELISA and SPR, researchers can gain a detailed understanding of the binding specificity of these modified amino acids. This knowledge is critical for designing safer and more effective biological drugs, ultimately accelerating their path to clinical application.

References

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]

  • Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses. National Institutes of Health. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Available at: [Link]

  • How to perform competitive ELISA?. LifeTein. Available at: [Link]

  • Toxic Proteins for Drug Discovery. Asimov Press. Available at: [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available at: [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central. Available at: [Link]

  • Competitive ELISA Protocol. Sino Biological. Available at: [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Available at: [Link]

  • Competitive ELISA Protocol. Bio-Rad Antibodies. Available at: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. National Institutes of Health. Available at: [Link]

  • Enhancing Cancer Vaccine Efficacy: Backbone Modification with β‑Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations. National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (2S,3R)-3-Hydroxynorvaline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of (2S,3R)-3-Hydroxynorvaline. As a non-proteinogenic amino acid derivative, its unique properties necessitate a disposal plan grounded in a thorough risk assessment to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Core Principle: Hazard-Based Waste Classification

This compound is not a common, biologically inert amino acid. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents specific health hazards that dictate its disposal pathway.

The foundational principle of this guide is that the inherent hazards of a chemical, not its perceived familiarity, must govern its disposal. While many natural products like sugars and common amino acids can sometimes be considered non-hazardous waste, this compound's specific GHS classification requires it to be managed as a regulated chemical waste .[1][2]

Hazard Identification and Risk Analysis

A thorough review of the compound's safety profile is the critical first step in establishing a safe disposal workflow.

Table 1: GHS Hazard Profile for this compound

Hazard ClassCategoryHazard StatementCausality and Implication for Disposal
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]Direct contact can cause inflammation. All contaminated materials (gloves, wipes) must be disposed of as chemical waste.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[3][4]Poses a significant risk of irreversible eye injury. Mandates stringent PPE and prohibits sewer disposal to prevent aquatic exposure.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4]Inhalation of dust must be avoided. Weighing and handling should be done in a ventilated enclosure (e.g., fume hood).

Procedural Guide: From Benchtop to Final Disposal

This section outlines the complete, self-validating protocol for managing this compound waste.

Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling the compound in any form (solid, solution, or waste):

  • Eye Protection: Safety glasses with side shields are insufficient. Chemical splash goggles are required due to the "serious eye damage" classification.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and dispose of them as contaminated waste after handling.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not typically required for handling small quantities within a fume hood, a dust mask (e.g., N95) should be considered if weighing larger amounts where dust generation is possible.[7]

Step-by-Step Waste Collection Protocol

Proper segregation at the point of generation is the most effective way to ensure safe and compliant disposal.[8] Never mix incompatible waste streams.[5]

Step 1: Container Selection

  • Select a waste container that is in good condition, free of leaks, and compatible with the waste.[6][9]

  • It is permissible to reuse an empty reagent bottle, provided it is compatible and the original label has been fully defaced or removed.[8]

  • The container must have a secure, tight-fitting lid.[9]

Step 2: Labeling

  • Immediately label the container with the words "HAZARDOUS WASTE ".[8][9]

  • Clearly identify the contents: "this compound" . Do not use abbreviations.[9]

  • List all constituents, including solvents and their approximate percentages (e.g., "5% this compound, 95% Water").

  • Include the date when waste was first added (Accumulation Start Date).[2]

Step 3: Waste Accumulation

  • Solid Waste: Collect pure this compound, contaminated weigh boats, and contaminated wipes directly into a designated solid hazardous waste container.

  • Aqueous Solutions: Collect all solutions containing this compound in a designated liquid hazardous waste container.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the chemical must be placed in the solid hazardous waste container.

Step 4: Storage

  • Keep the hazardous waste container closed at all times, except when adding waste.[9]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[8]

  • Ensure the SAA is in a secondary containment tray to manage potential spills.

  • Do not accumulate more than 55 gallons of total hazardous waste in an SAA.[8]

Spill Management Protocol

For a Minor Spill (Solid or Liquid):

  • Alert personnel in the immediate area.

  • Wearing full PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand for liquids; damp paper towels for solids to prevent dust).

  • Carefully sweep or wipe the material from the outside-in, placing all contaminated absorbents and cleaning materials into the designated hazardous waste container.

  • Clean the spill area with soap and water.

For a Major Spill:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) emergency line.

  • Prevent entry into the area.

Final Disposal Pathway
  • Once the waste container is full or you are ready to dispose of it, ensure the lid is tightly sealed and the label is complete and accurate.

  • Schedule a waste pickup with your institution's EHS department.[8] Follow their specific procedures for requesting a collection.

  • Do not move the waste container from its designated SAA. Trained EHS personnel will collect it directly from your laboratory.

Empty Container Management

Empty containers that once held this compound must be decontaminated before being disposed of as regular trash or recycling.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water).[9]

  • Collect Rinsate: The first rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinses can typically be managed the same way to ensure complete decontamination.[9]

  • De-face Label: Completely remove, black out, or otherwise deface the original chemical label.[10]

  • Dispose: The clean, de-labeled container may now be disposed of in the appropriate general waste or recycling stream.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the disposal of this compound waste streams.

DisposalWorkflow cluster_generation Waste Generation Point cluster_streams Categorize Waste Stream cluster_action Action & Collection cluster_final Final Disposal Pathway Waste Generation of this compound Waste Solid Solid Waste (e.g., powder, contaminated wipes, gloves) Waste->Solid Liquid Aqueous Solutions Waste->Liquid Container Original Empty Container Waste->Container CollectSolid Place in Labeled 'Solid Hazardous Waste' Container Solid->CollectSolid CollectLiquid Place in Labeled 'Liquid Hazardous Waste' Container Liquid->CollectLiquid TripleRinse Step 1: Triple rinse container with appropriate solvent Container->TripleRinse Store Store container in designated Satellite Accumulation Area (SAA) with secondary containment CollectSolid->Store CollectLiquid->Store CollectRinsate Step 2: Collect ALL rinsate as 'Liquid Hazardous Waste' TripleRinse->CollectRinsate Deface Step 3: Deface original label TripleRinse->Deface CollectRinsate->CollectLiquid Trash Step 4: Dispose of clean container in regular trash/recycling Deface->Trash EHS Schedule pickup with Environmental Health & Safety (EHS) Store->EHS

Caption: Disposal workflow for this compound waste.

References

  • Cornell University Environmental Health and Safety. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • National Institutes of Health. (2022). General Waste. In NIH Waste Disposal Guide 2022.
  • National Institutes of Health. (n.d.). NIH Laboratory Waste Disposal Matrix.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Cornell University Environmental Health and Safety. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
  • National Institutes of Health. (2022). Multihazardous Waste. In NIH Waste Disposal Guide 2022.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxynorvaline. PubChem Compound Summary for CID 65097.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10953556.
  • Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-3-Hydroxypyrrolidine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet: SAHA.
  • Health and Safety Executive. (2023). Need to dispose chemicals.
  • U.S. Department of Veterans Affairs. (2023). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP).
  • The University of Texas at Austin. (n.d.). Chemical Waste.
  • National Center for Biotechnology Information. (n.d.). (2S)-2-Amino-3-hydroxypentanoic acid. PubChem Compound Summary for CID 18660836.
  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook.

Sources

Navigating the Safe Handling of (2S,3R)-3-Hydroxynorvaline: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of (2S,3R)-3-Hydroxynorvaline, a non-proteinogenic amino acid derivative crucial for innovative research and development. This document provides an in-depth, procedural framework for personal protective equipment (PPE), ensuring the utmost safety and logistical efficiency in your laboratory. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to minimize risk and foster a secure research environment.

Hazard Identification and Risk Assessment

This compound, while a valuable research compound, presents specific hazards that necessitate rigorous safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

These classifications underscore the critical importance of a comprehensive PPE strategy to prevent accidental exposure through dermal contact, ocular contact, or inhalation. A thorough risk assessment should be conducted before any handling of this compound, considering the quantity of material, the nature of the procedure, and the potential for aerosolization.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount when working with this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile gloves- Laboratory coat- Safety glasses with side shields or goggles- N95 respirator (if not in a fume hood)Prevents skin contact with the powder. Protects clothing from contamination. Shields eyes from airborne particles. Minimizes inhalation of fine particulates.
Dissolving in Solvents - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield (recommended)Protects against skin contact with the solution. Guards clothing from splashes. Provides robust protection against chemical splashes to the eyes. Offers an additional layer of protection for the entire face.
General Handling of Solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shieldsStandard protection for handling solutions with low splash risk.
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron or gown- Chemical splash goggles- Face shield- N95 respirator (for solid spills)Provides enhanced protection during direct contact with the spilled material. Protects against extensive contamination of clothing. Ensures maximum eye protection from splashes. Shields the face from potential splashes. Prevents inhalation of aerosolized powder.

Step-by-Step Guide to Donning and Doffing PPE

Adherence to a strict sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.

  • Laboratory Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): If the risk assessment indicates a need for respiratory protection, don your N95 respirator, ensuring a proper seal.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don nitrile gloves, ensuring the cuffs of the gloves extend over the cuffs of the laboratory coat.

Doffing Procedure:
  • Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.

  • Hand Hygiene: Immediately wash your hands or use hand sanitizer.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Laboratory Coat: Unbutton the lab coat and remove it by peeling it away from your body, turning the sleeves inside out. Fold the coat with the contaminated side inward and place it in the designated area for laundry or disposal.

  • Respirator (if used): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Engineering Controls:

Whenever possible, handle solid this compound in a certified chemical fume hood to minimize inhalation exposure. For procedures with a high likelihood of aerosol generation, additional local exhaust ventilation may be necessary.

Decontamination and Spill Response:

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills of the solid, carefully sweep the material into a designated waste container, avoiding dust generation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container. Decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste. Always wear the appropriate PPE as outlined in the table above during spill cleanup.

Disposal:

All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash.

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_solid Solid Form Handling cluster_liquid Liquid Form Handling cluster_spill Emergency Response Start Start: Handling (2S,3R)-3- Hydroxynorvaline CheckForm Solid or Liquid Form? Start->CheckForm Spill Spill Occurs Start->Spill Weighing Weighing/Aliquoting CheckForm->Weighing Solid SplashRisk High Splash Risk? (e.g., Dissolving) CheckForm->SplashRisk Liquid InFumeHood In Fume Hood? Weighing->InFumeHood SolidPPE Gloves, Lab Coat, Safety Glasses InFumeHood->SolidPPE Yes Respirator Add N95 Respirator InFumeHood->Respirator No Respirator->SolidPPE LowSplashPPE Gloves, Lab Coat, Safety Glasses SplashRisk->LowSplashPPE No HighSplashPPE Gloves, Lab Coat, Splash Goggles, Face Shield SplashRisk->HighSplashPPE Yes SpillPPE Enhanced PPE: Chem-resistant gloves/apron, Goggles, Face Shield, Respirator (if solid) Spill->SpillPPE

Caption: PPE selection workflow for this compound.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. U.S. Department of Labor. [Link]

  • Centers for Disease Control and Prevention. Donning and Doffing Personal Protective Equipment (PPE). [Link]

  • The American Chemical Society. Chemical Spill Response. [Link]

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